2-Chloroacrylic acid
Description
Properties
IUPAC Name |
2-chloroprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c1-2(4)3(5)6/h1H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTBMYHIYNGYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29010-02-4 | |
| Record name | 2-Propenoic acid, 2-chloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29010-02-4 | |
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DSSTOX Substance ID |
DTXSID5060514 | |
| Record name | 2-Chloroacrylic acid | |
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Molecular Weight |
106.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-79-8 | |
| Record name | 2-Chloro-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloroacrylic acid | |
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| Record name | 2-Chloroacrylic acid | |
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| Record name | 2-Propenoic acid, 2-chloro- | |
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| Record name | 2-Chloroacrylic acid | |
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| Record name | 2-chloroacrylic acid | |
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| Record name | 2-Chloroacrylic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Chloroacrylic Acid: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroacrylic acid is a versatile halogenated monomer with significant applications in organic synthesis and polymer chemistry. Its unique chemical structure, featuring a carboxylic acid group, a carbon-carbon double bond, and a chlorine atom on the same vinyl carbon, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of key chemical processes are presented to serve as a valuable resource for professionals in the field.
Chemical and Physical Properties
This compound, also known as α-chloroacrylic acid, is a white to off-white crystalline solid. It is very soluble in water and other polar organic solvents.[1][2] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₃ClO₂ | [3] |
| Molecular Weight | 106.51 g/mol | [3] |
| CAS Number | 598-79-8 | [3] |
| Melting Point | 63-67 °C | [2][4] |
| Boiling Point | 178-181 °C | [1] |
| Density | 1.2115 g/cm³ (at 20 °C) | [1] |
| pKa | 2.41 | [1] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Very soluble in water | [1][2] |
Spectroscopic Data
The structural features of this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals for the terminal vinyl protons. Due to their diastereotopic nature, they will appear as two distinct signals, likely in the range of 6.0-6.5 ppm, each exhibiting geminal coupling. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display three signals. The carbonyl carbon of the carboxylic acid is expected in the range of 165-175 ppm. The two sp² hybridized carbons of the double bond would appear between 125-140 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A broad peak in the region of 2500-3300 cm⁻¹ corresponds to the O-H stretching of the carboxylic acid. A sharp and strong absorption around 1700 cm⁻¹ is indicative of the C=O stretching of the carbonyl group. The C=C double bond stretching vibration is expected to appear around 1630 cm⁻¹.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 106 and 108 with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of a carboxyl group ([M-45]⁺).
Synthesis and Purification
Synthesis
A common method for the synthesis of this compound is through the dehydrochlorination of 2,3-dichloropropionic acid.[6] This precursor can be obtained from the chlorination of acrylic acid.[6]
Experimental Protocol: Synthesis from 2,3-Dichloropropionic Acid
-
Reaction Setup: A distillation apparatus is assembled with a reaction flask, a condenser, and a receiving flask. The reaction flask is charged with a dehydrochlorination catalyst, such as a tertiary amine (e.g., pyridine) or a metal salt.[6]
-
Reaction Conditions: The reaction flask is heated to a temperature between 80-160 °C under reduced pressure (10-100 mmHg).[6]
-
Addition of Reactant: Molten 2,3-dichloropropionic acid is added dropwise to the heated catalyst.
-
Product Collection: The this compound formed, along with hydrogen chloride, is continuously distilled off and collected in the receiving flask.
-
Work-up: The distillate can be further purified by recrystallization.
Caption: Synthesis of this compound.
Purification
Purification of crude this compound is typically achieved by recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of petroleum ether and a more polar solvent can be effective.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its three functional components: the carboxylic acid, the electron-deficient double bond, and the vinyl chloride moiety.
Polymerization
Similar to other acrylic monomers, this compound can undergo free-radical polymerization to form poly(this compound). This polymerization is typically initiated by thermal or photochemical decomposition of radical initiators like peroxides or azo compounds.[7][8]
Caption: Free-radical polymerization mechanism.
Common initiators for free-radical polymerization include:
-
Peroxides: Benzoyl peroxide, dicumyl peroxide.
-
Azo Compounds: Azobisisobutyronitrile (AIBN).[7]
-
Redox Initiators: Persulfate/metabisulfite systems for aqueous polymerization.
Nucleophilic Addition
The double bond in this compound is electron-deficient due to the electron-withdrawing effects of both the carboxylic acid and the chlorine atom. This makes it susceptible to Michael-type nucleophilic addition reactions. Soft nucleophiles such as amines and thiols can add to the β-carbon of the double bond.
Caption: Michael addition to this compound.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical reactions such as esterification, amidation, and conversion to the acid chloride. These transformations allow for the incorporation of the 2-chloroacrylate unit into a wide range of molecular architectures.
Applications in Drug Development
The unique reactivity of this compound and its derivatives makes them valuable building blocks in the synthesis of biologically active molecules.
Precursor to Bioactive Heterocycles
Derivatives of this compound can be employed in the synthesis of various heterocyclic compounds, including β-lactams, which form the core structure of many important antibiotics.[9][10] The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a classic method for constructing the β-lactam ring.[9] Acid chlorides derived from this compound can serve as precursors to the necessary ketenes.
Role in Signaling Pathways: Nitric Oxide Synthase Activation
The conjugate base of this compound, 2-chloroacrylate, has been identified as an activator of nitric oxide synthase (NOS).[11] Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological processes, including vasodilation, neurotransmission, and immune responses.[12] Endothelial NOS (eNOS) is a key enzyme responsible for the production of NO in the vascular endothelium.[13] The activation of eNOS leads to the conversion of L-arginine to L-citrulline and NO. NO then diffuses to smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn converts GTP to cGMP, ultimately leading to vasodilation.[13] The ability of 2-chloroacrylate to activate NOS suggests its potential as a pharmacological tool to study NO signaling and as a starting point for the design of novel therapeutic agents targeting this pathway.
Caption: Potential role of 2-chloroacrylate in the NO signaling pathway.
Safety and Handling
This compound is a corrosive and toxic substance.[1] It can cause severe skin burns and eye damage.[1] Inhalation, ingestion, or skin contact may be harmful.[1] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as bases and oxidizing agents. The commercial product is often stabilized with an inhibitor like butylated hydroxytoluene (BHT) to prevent polymerization.[5]
Conclusion
This compound is a reactive and versatile chemical with a well-defined set of properties. Its ability to undergo polymerization and nucleophilic addition reactions, coupled with the reactivity of its carboxylic acid group, makes it a valuable tool in synthetic chemistry. For drug development professionals, its potential role as a nitric oxide synthase activator and as a precursor for bioactive heterocycles presents exciting opportunities for further research and application. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for harnessing its full potential in scientific and industrial settings.
References
- 1. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. 2-Chloro-2-propenoic acid | C3H3ClO2 | CID 11735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.pdx.edu [web.pdx.edu]
- 5. researchgate.net [researchgate.net]
- 6. US3857882A - Production of alpha-chloroacrylic acid - Google Patents [patents.google.com]
- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitric Oxide Signaling in Endothelial Cells | Iwakiri Lab [medicine.yale.edu]
An In-depth Technical Guide to the Synthesis and Purification of 2-Chloroacrylic Acid Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-chloroacrylic acid, a valuable monomer in various chemical applications. This document details the prevalent synthetic methodologies, purification protocols, and the underlying reaction mechanisms. Quantitative data is presented in structured tables for ease of comparison, and key experimental procedures are meticulously outlined. Visual diagrams generated using Graphviz are included to illustrate the primary synthesis workflow and the core reaction mechanism.
Introduction
This compound (2-CAA), with the chemical formula C₃H₃ClO₂, is an α,β-unsaturated carboxylic acid.[1][2] Its structure, featuring a chlorine atom at the α-position, imparts unique reactivity, making it a crucial building block in organic synthesis and polymer chemistry.[3] It is utilized in the production of specialty polymers and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3][4] This guide focuses on the practical aspects of its laboratory-scale synthesis and subsequent purification to obtain a high-purity monomer suitable for research and development purposes.
Synthesis of this compound
The most established and widely documented method for the synthesis of this compound involves a two-step process starting from acrylic acid. This process includes the chlorination of acrylic acid to form 2,3-dichloropropionic acid, followed by the dehydrochlorination of this intermediate. An alternative, though less detailed in publicly available literature, is the hydrolysis of methyl 2-chloroacrylate.
Primary Synthesis Route: From Acrylic Acid
This two-step synthesis is the most common approach for producing this compound.
Step 1: Chlorination of Acrylic Acid to 2,3-Dichloropropionic Acid
The first step involves the addition of chlorine across the double bond of acrylic acid to yield 2,3-dichloropropionic acid. This reaction is typically carried out by intimately contacting acrylic acid with chlorine gas.[5] To enhance the reaction, catalysts such as pyridine, dimethylformamide, or copper(II) salts can be employed.[5] The reaction is generally conducted at temperatures between 15°C and 60°C.[5]
Step 2: Dehydrochlorination of 2,3-Dichloropropionic Acid
The intermediate, 2,3-dichloropropionic acid, is then converted to this compound through the elimination of a molecule of hydrogen chloride (HCl). This dehydrochlorination is achieved by heating the 2,3-dichloropropionic acid in the presence of a dehydrochlorination catalyst.[5] The reaction is typically performed under reduced pressure (10-100 mm of mercury) and at elevated temperatures (80-160°C), allowing for the continuous distillation of the this compound product as it is formed.[5] Various catalysts can be used, including concentrated sulfuric acid, and mixtures of metal chlorides like barium chloride and copper(II) chloride with pyridine.[5]
The overall reaction scheme is as follows:
CH₂=CHCOOH + Cl₂ → ClCH₂CHClCOOH ClCH₂CHClCOOH → CH₂=CClCOOH + HCl
Alternative Synthesis Route: Hydrolysis of Methyl 2-Chloroacrylate
This compound can also be prepared by the hydrolysis of its methyl ester, methyl 2-chloroacrylate. This reaction can be catalyzed by either an acid or a base. Strong acids like hydrochloric acid or strong bases such as sodium hydroxide can be used to facilitate the cleavage of the ester bond to yield the carboxylic acid and methanol.[6]
The reaction is as follows:
CH₂=CClCOOCH₃ + H₂O → CH₂=CClCOOH + CH₃OH
Purification of this compound
Crude this compound obtained from synthesis typically contains unreacted starting materials, intermediates, and by-products. Therefore, purification is a critical step to obtain the monomer in high purity. The primary methods for purification are vacuum distillation and recrystallization.
Vacuum Distillation
Due to its relatively high boiling point and tendency to polymerize at elevated temperatures, vacuum distillation is the preferred method for purifying this compound.[5] The process is conducted under reduced pressure, which lowers the boiling point of the compound, thereby minimizing thermal decomposition and polymerization.[5] During the dehydrochlorination step, the product is often distilled directly from the reaction mixture.[5] For further purification, the collected distillate can be subjected to a second vacuum distillation.
Recrystallization
Recrystallization is an effective method for obtaining high-purity crystalline this compound. A suitable solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[7] White spirit, a petroleum-based solvent with a boiling range of 75-95°C, has been successfully used for this purpose.[5] The crude this compound is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor. The crystals are then collected by filtration.
Data Presentation
The following tables summarize the quantitative data related to the synthesis and physical properties of this compound.
Table 1: Reaction Conditions and Yields for the Synthesis of this compound from 2,3-Dichloropropionic Acid
| Catalyst | Temperature (°C) | Pressure (mm Hg) | Yield (%) | Reference |
| Concentrated H₂SO₄ | Distillation | Not Specified | 17.5 | [5] |
| BaCl₂/Al₂O₃ with CuCl₂·H₂O | 115-122 | 18-20 | 70.6 | [5] |
| BaCl₂, CuCl₂·H₂O, Pyridine | 128-133 | 26-28 | 91.7 | [5] |
| Quinoline | 95-104 | 15-16 | 69.1 | [5] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 598-79-8 | [8] |
| Molecular Formula | C₃H₃ClO₂ | [8] |
| Molecular Weight | 106.51 g/mol | [9] |
| Appearance | White to cream or pale pink crystals/powder | [10] |
| Melting Point | 64-65 °C | [5] |
| Solubility in Water | Soluble | [8] |
Experimental Protocols
Safety Precautions: this compound and its precursors are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis of 2,3-Dichloropropionic Acid from Acrylic Acid
Materials:
-
Acrylic acid
-
Chlorine gas
-
Catalyst (e.g., pyridine, optional)
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Place acrylic acid in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.
-
If using a catalyst, add it to the acrylic acid.
-
Cool the flask in an ice bath to maintain the reaction temperature between 15-60°C.[5]
-
Slowly bubble chlorine gas through the stirred acrylic acid.
-
Monitor the reaction progress by observing the disappearance of the acrylic acid starting material (e.g., by GC or TLC).
-
Once the reaction is complete, stop the flow of chlorine gas and allow the mixture to warm to room temperature. The crude 2,3-dichloropropionic acid is used directly in the next step.
Synthesis of this compound by Dehydrochlorination
Materials:
-
Crude 2,3-dichloropropionic acid
-
Dehydrochlorination catalyst (e.g., BaCl₂, CuCl₂·H₂O, pyridine)
-
Distillation apparatus with a vacuum adapter
-
Heating mantle
-
Vacuum pump
-
Receiving flask cooled in an ice bath
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
Set up a distillation apparatus suitable for vacuum distillation.
-
Charge the distillation flask with the dehydrochlorination catalyst.[5]
-
Heat the catalyst to the desired reaction temperature (e.g., 128-133°C).[5]
-
Slowly add the crude 2,3-dichloropropionic acid to the heated catalyst.[5]
-
Apply vacuum to the system (e.g., 26-28 mm Hg).[5]
-
The this compound product will distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath and containing a small amount of a polymerization inhibitor.
-
The collected crude this compound can be further purified by a second vacuum distillation or recrystallization.
Purification by Vacuum Distillation
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (Claisen adapter recommended to prevent bumping)
-
Stir bar or boiling chips suitable for vacuum
-
Heating mantle
-
Vacuum source (vacuum pump or water aspirator)
-
Cold trap
-
Manometer (optional, to monitor pressure)
-
Polymerization inhibitor
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed with appropriate grease.
-
Place the crude this compound and a stir bar in the distillation flask. Add a small amount of polymerization inhibitor.
-
Connect the apparatus to the vacuum source via a cold trap.
-
Begin stirring and slowly evacuate the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask gently with a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
-
After the distillation is complete, cool the apparatus to room temperature before venting the system to atmospheric pressure.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., white spirit, boiling range 75-95°C)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent to its boiling point.
-
Add the minimum amount of hot solvent to the crude product to just dissolve it completely. Swirl the flask to aid dissolution. A solvent-to-solute ratio of approximately 1.2 mL/g has been reported.[5]
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals, for example, by pressing them between filter papers and then allowing them to air dry or by using a vacuum desiccator.
Mandatory Visualizations
The following diagrams illustrate the overall synthesis and purification workflow and the mechanism of the key dehydrochlorination step.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. bmsce.ac.in [bmsce.ac.in]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. This compound, 96%, stab. with ca 0.3% BHT 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 2-Chloro-2-propenoic acid | C3H3ClO2 | CID 11735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 96%, stab. with ca 0.3% BHT 10 g | Request for Quote [thermofisher.com]
2-Chloroacrylic acid CAS number and safety data sheet
An In-depth Technical Guide to 2-Chloroacrylic Acid
This technical guide provides comprehensive information on the chemical and physical properties, safety data, and handling protocols for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Identification
This compound is a chlorocarboxylic acid.[1] It is structurally related to acrylic acid with a chlorine atom substituting the hydrogen at the second position.[1]
| Identifier | Value |
| Chemical Name | This compound[2] |
| Synonyms | alpha-Chloroacrylic acid, 2-Chloroprop-2-enoic acid, 2-Propenoic acid, 2-chloro-[3] |
| CAS Number | 598-79-8[2][3][4][5] |
| Molecular Formula | C3H3ClO2[2][4][6] |
| Molecular Weight | 106.51 g/mol [1][4][6] |
| InChI Key | SZTBMYHIYNGYIA-UHFFFAOYSA-N[3] |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Appearance | White to cream or brown, or pale pink crystals, powder, or fused solid[7] |
| Boiling Point | 178 - 181 °C[6] |
| Flash Point | 73 °C[6] |
| Vapor Pressure | 0.16 mmHg (at 25 °C)[6] |
| Solubility | Soluble in water[2][6][8] |
| Purity | ≥95.0 to ≤105.0% (Aqueous acid-base Titration)[7] |
| Stabilizer | Often stabilized with approximately 0.3% BHT[7] |
Hazard Identification
This compound is classified as a hazardous chemical.[9] It is corrosive and can cause severe skin burns and eye damage.[1][9] Inhalation, ingestion, or skin contact may lead to severe injury or death, with the possibility of delayed effects.[6]
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 1B[9] |
| Serious Eye Damage/Eye Irritation | Category 1[9] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[9] |
Hazard Statements:
-
Causes severe skin burns and eye damage.[9]
Experimental Protocols and Safety Measures
First-Aid Measures
Immediate medical attention is required in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do.[9]
-
Skin Contact: Take off immediately all contaminated clothing.[9] Rinse skin with water or shower for at least 15 minutes.[6][9]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[6][9] If breathing is difficult, administer oxygen.[6] If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[6][9]
-
Ingestion: Rinse mouth with water.[9] Do NOT induce vomiting.[9] Ingestion can cause severe swelling and damage to tissues, with a danger of perforation.[9]
Fire-Fighting Measures
While the substance itself is not combustible, it may decompose upon heating to produce corrosive and/or toxic fumes such as carbon monoxide, carbon dioxide, and hydrogen chloride.[6][9]
-
Suitable Extinguishing Media: Use an extinguishing agent that is most appropriate for the surrounding fire.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]
Accidental Release Measures
-
Personal Precautions: Eliminate all ignition sources.[6] Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[6] Ensure adequate ventilation.[9]
-
Containment and Cleanup: Stop the leak if it can be done without risk.[6] Absorb or cover the spill with dry earth, sand, or other non-combustible material and transfer it to containers.[6] For large spills, the product may be pumped off.[10] Spills should be contained, solidified, and placed in suitable containers for disposal.[10] Do not get water inside containers.[6]
Handling and Storage
Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, clothing, and eye/face protection.[6][9]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[9]
-
Wash hands and any exposed skin thoroughly after handling.[9]
-
Avoid contact with skin, eyes, or clothing.[9]
Storage
-
Store in a corrosives area.[9]
-
Incompatible materials include bases and oxidizing agents.[9]
-
Segregate from incompatible chemicals.[11]
Exposure Controls and Personal Protection
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[9][10]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[12] A positive pressure self-contained breathing apparatus (SCBA) may be required in certain situations.[6]
Toxicological and Ecological Information
-
Toxicity: Toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death.[6] The toxicological properties have not been fully investigated.[9]
Disposal and Transport Information
-
Disposal: Disposal of this chemical must be in accordance with federal, state, and local regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[9]
-
Transport Information:
References
- 1. 2-Chloro-2-propenoic acid | C3H3ClO2 | CID 11735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 598-79-8 [chemicalbook.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound(598-79-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound, 96%, stab. with ca 0.3% BHT 2 g | Request for Quote [thermofisher.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. download.basf.com [download.basf.com]
- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 12. chembk.com [chembk.com]
- 13. Page loading... [guidechem.com]
Spectroscopic Analysis of 2-Chloroacrylic Acid: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-Chloroacrylic acid (C₃H₃ClO₂), a halogenated carboxylic acid.[1][2] The information presented is intended for researchers, scientists, and professionals in drug development and organic synthesis.[2][3] This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Molecular Structure and Properties
This compound, also known as α-chloroacrylic acid, is a derivative of acrylic acid where the hydrogen at the second carbon position is substituted by a chlorine atom.[1][2]
-
IUPAC Name: 2-chloroprop-2-enoic acid[1]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~12.0 | Singlet (broad) | Carboxylic Acid Proton (-COOH) |
| ~6.5 | Singlet | Vinylic Proton (C=CH₂) |
| ~6.0 | Singlet | Vinylic Proton (C=CH₂) |
Data is based on typical values for similar structures and requires experimental confirmation.
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~168 | Carbonyl Carbon (-COOH) |
| ~135 | Vinylic Carbon (-C(Cl)=) |
| ~130 | Vinylic Carbon (=CH₂) |
Predicted values based on analogous compounds.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1630 | Medium | C=C stretch (Alkene) |
| ~930 | Medium, Broad | O-H bend (Carboxylic Acid) |
| ~850 | Medium | C-Cl stretch |
Characteristic peaks are compiled from typical IR spectra of carboxylic acids and halogenated alkenes.
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 106/108 | High | Molecular Ion [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |
| 71 | Moderate | [M - Cl]⁺ or [M - COOH]⁺ |
| 45 | High | [COOH]⁺ |
Fragmentation patterns are predicted based on the structure and common fragmentation pathways.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Ascend Aeon 600 MHz NMR spectrometer or a similar high-field NMR instrument would be utilized.[5]
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared by dissolving the sample in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or D₂O).
¹H NMR Acquisition:
-
The prepared sample is placed in a 5 mm NMR tube.
-
The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
¹³C NMR Acquisition:
-
Using the same sample, a ¹³C NMR spectrum is acquired.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data processing is similar to that for ¹H NMR.
Infrared (IR) Spectroscopy
Instrumentation: A JASCO FT-IR-410 spectrometer or an equivalent Fourier-transform infrared spectrometer is used.[5]
Attenuated Total Reflectance (ATR) Method:
-
A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
An appropriate number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
KBr Pellet Method:
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the spectrometer.
-
The IR spectrum is recorded as described for the ATR method. A background spectrum is taken with an empty sample holder.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.
Electron Ionization (EI) Method:
-
A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
-
The separated compound enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector measures the abundance of each ion, generating a mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. 2-Chloro-2-propenoic acid | C3H3ClO2 | CID 11735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 598-79-8 [chemicalbook.com]
- 3. This compound, 96%, stab. with ca 0.3% BHT 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide on the Polymerization Potential of 2-Chloroacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroacrylic acid (2-CAA) is a vinyl monomer of significant interest due to the presence of both a reactive double bond and a chlorine substituent, which imparts unique properties to its corresponding polymer, poly(this compound) (PCAA). This technical guide provides a comprehensive overview of the polymerization potential of 2-CAA, detailing various polymerization methods, including free radical and anionic polymerization. It summarizes the available quantitative data on polymer properties and provides detailed experimental protocols for the synthesis and characterization of PCAA. Furthermore, this guide includes visualizations of key polymerization pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical processes.
Introduction
This compound, a derivative of acrylic acid, presents a unique monomer for polymer synthesis.[1][2][3] The electron-withdrawing nature of the chlorine atom at the alpha position influences the reactivity of the vinyl group and the properties of the resulting polymer. Understanding the polymerization behavior of 2-CAA is crucial for designing novel polymers with tailored functionalities for applications in drug delivery, biomaterials, and other advanced material sciences. This guide aims to consolidate the current knowledge on the polymerization of 2-CAA, offering a practical resource for researchers in the field.
Polymerization Methods for this compound
The polymerization of this compound can be achieved through several methods, primarily free radical and anionic polymerization. The choice of method significantly impacts the polymer's molecular weight, polydispersity, and microstructure.
Free Radical Polymerization
Free radical polymerization is a common and versatile method for polymerizing vinyl monomers.[4] It involves the initiation of a chain reaction by free radicals, followed by propagation and termination steps.
Initiation: The process begins with the generation of free radicals from an initiator, which then add to the double bond of a 2-CAA monomer.
Propagation: The newly formed radical monomer then adds to another monomer, and this process repeats, leading to the growth of a polymer chain.
Termination: The growing polymer chains are terminated by combination or disproportionation reactions.
A general workflow for the free radical polymerization of acrylic monomers is depicted below.
Anionic Polymerization
Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophilic species.[5][6][7] This method can lead to polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index), often resulting in "living" polymers where the chain ends remain active.[8]
The general mechanism involves initiation, propagation, and a controlled termination or functionalization step.
Quantitative Data on Poly(this compound)
Limited quantitative data is available specifically for the polymerization of this compound. However, data from related α-substituted acrylates can provide valuable insights.
| Property | Value | Polymerization Method | Comments |
| Monomer Reactivity | The chlorine atom is expected to influence the reactivity ratios in copolymerization. | ||
| Molecular Weight (Mw) | Varies | Free Radical, Anionic | Highly dependent on reaction conditions. |
| Polydispersity Index (PDI) | >1.5 (Free Radical), <1.5 (Anionic) | Free Radical, Anionic | Anionic polymerization generally yields lower PDI.[5][7] |
| Glass Transition Temp. (Tg) | Not Reported | - | Expected to be higher than poly(acrylic acid) due to steric hindrance and polar interactions of the C-Cl bond. |
| Thermal Decomposition | Not Reported | - | The presence of chlorine may affect the degradation pathway. |
Experimental Protocols
The following are generalized experimental protocols for the polymerization of acrylic monomers, which can be adapted for this compound. Specific modifications may be necessary to optimize the reaction for this particular monomer.
Free Radical Solution Polymerization of this compound
This protocol describes a typical free radical polymerization carried out in a solvent.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Anhydrous solvent (e.g., toluene, dioxane, or dimethylformamide)
-
Non-solvent for precipitation (e.g., methanol, hexane)
-
Nitrogen or Argon gas supply
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet, dissolve a known amount of this compound and the initiator in the chosen anhydrous solvent.
-
Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a continuous inert gas flow.
-
Maintain the reaction at this temperature for a specified time (e.g., 4-24 hours), monitoring the progress by techniques such as gravimetry or spectroscopy.
-
After the desired reaction time, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred non-solvent.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Characterization of Poly(this compound)
Molecular Weight and Polydispersity:
-
Gel Permeation Chromatography (GPC): Dissolve the polymer in a suitable solvent (e.g., THF, DMF with LiBr) and analyze using a GPC system calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).[3][4][9]
Chemical Structure:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the polymer to identify characteristic functional groups. Expected peaks include the C=O stretch of the carboxylic acid, C-Cl stretch, and the disappearance of the C=C vinyl peak from the monomer.[2][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6, D2O with NaOD) and record the 1H and 13C NMR spectra to confirm the polymer structure.[2]
Thermal Properties:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer by heating a sample under a controlled temperature program.[12][13][14]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition profile of the polymer by heating a sample at a constant rate and monitoring its weight loss.[13][15][16][17]
Signaling Pathways and Logical Relationships
The polymerization of this compound, like other vinyl monomers, can be controlled to achieve specific polymer architectures. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer a pathway to synthesize well-defined polymers.[1][18][19]
Conclusion
This compound exhibits significant potential for the synthesis of functional polymers. While specific experimental data for its homopolymerization is not extensively reported, established methods for polymerizing acrylic monomers, such as free radical and anionic polymerization, provide a solid foundation for further research. The presence of the chlorine atom is anticipated to influence both the polymerization kinetics and the final properties of the polymer, offering opportunities for the development of new materials with unique characteristics. Further investigation into the controlled polymerization of 2-CAA is warranted to fully explore its potential in various applications, including the development of advanced drug delivery systems and functional biomaterials.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. 2-Chloro-2-propenoic acid | C3H3ClO2 | CID 11735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Korea Polymer Testing & Research Institute, Ltd., [polymer.co.kr]
- 4. Confirmation of Polymer Structure Using GPC | Malvern Panalytical [malvernpanalytical.com]
- 5. Solution polymerization - Wikipedia [en.wikipedia.org]
- 6. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 7. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. rjpbcs.com [rjpbcs.com]
- 16. Thermal properties and TGA–FTIR studies of polyacrylic and polymethacrylic acid doped with metal clusters | Semantic Scholar [semanticscholar.org]
- 17. waters.com [waters.com]
- 18. azom.com [azom.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Thermal Stability and Degradation of 2-Chloroacrylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroacrylic acid (CAA) is a reactive unsaturated carboxylic acid monomer utilized in the synthesis of specialty polymers and as an intermediate in various chemical processes. Understanding its thermal stability and degradation profile is paramount for ensuring safe handling, storage, and processing, particularly within research and development settings where it may be subjected to various thermal stressors. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available information on the thermal stability and degradation of this compound. Due to a notable absence of specific experimental studies on the thermal analysis of monomeric CAA, this guide also draws upon data from safety assessments and analogous compounds to infer potential degradation pathways and products. General experimental protocols for assessing thermal stability are provided to guide researchers in generating necessary safety and stability data.
Introduction
This compound (C₃H₃ClO₂) is a halogenated derivative of acrylic acid. Its structure, featuring a carboxylic acid group, a carbon-carbon double bond, and a chlorine atom on the double bond, renders it highly reactive. This reactivity is beneficial for polymerization and functionalization reactions but also predisposes the molecule to undergo potentially hazardous exothermic reactions, including polymerization and thermal decomposition, upon heating.[1][2] Improper handling or storage can lead to runaway reactions, posing significant safety risks. This guide aims to consolidate the available knowledge on the thermal behavior of this compound to promote safer laboratory and manufacturing practices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃ClO₂ | [3] |
| Molecular Weight | 106.51 g/mol | [3] |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 60 - 62 °C | [4] |
| Boiling Point | 178 - 181 °C | [5] |
| Solubility | Soluble in water | [5] |
Thermal Stability and Hazards
The primary thermal hazards associated with this compound are:
-
Exothermic Polymerization: Like other acrylic monomers, this compound can undergo rapid and highly exothermic polymerization when heated.[2] This can lead to a dangerous increase in temperature and pressure within a closed container. To mitigate this risk, commercial preparations are often stabilized with inhibitors such as butylated hydroxytoluene (BHT).[6] It is crucial to store the compound under recommended refrigerated conditions and to be aware of the inhibitor's depletion over time or in the presence of impurities.
-
Thermal Decomposition: At elevated temperatures, this compound will decompose. This decomposition is expected to be exothermic and can release toxic and corrosive gases.
Thermal Degradation
Decomposition Products
Detailed experimental studies identifying the specific products of this compound's thermal degradation under various conditions (e.g., inert or oxidative atmosphere) are not available. However, based on its chemical structure and information from safety data sheets, the following decomposition products can be anticipated:
-
Hydrogen Chloride (HCl): The presence of chlorine in the molecule makes the formation of corrosive HCl gas highly probable.
-
Carbon Oxides (CO, CO₂): Complete or incomplete combustion of the organic backbone will lead to the formation of carbon monoxide and carbon dioxide.[7]
-
Phosgene (COCl₂): Some safety literature suggests the potential for phosgene formation, a highly toxic gas.[8]
-
Chlorinated Organic Fragments: Incomplete decomposition may result in the formation of various smaller chlorinated hydrocarbons.
-
Water (H₂O): Formed from the hydrogen and oxygen atoms in the molecule.
Hypothetical Degradation Pathway
In the absence of specific experimental data, a hypothetical thermal degradation pathway for this compound can be proposed based on general principles of organic chemistry. The initial steps are likely to involve decarboxylation and dehydrochlorination, followed by fragmentation of the remaining organic structure.
Experimental Protocols for Thermal Analysis
While specific experimental data for this compound is lacking, the following are general methodologies that researchers can employ to characterize its thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, polymerization, and decomposition, and to quantify the heat flow associated with these events.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum or stainless steel). A sealed pan is crucial to contain any evolved gases and prevent evaporation before decomposition.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., polymerization, decomposition) as a function of temperature. The area under these peaks is proportional to the enthalpy change of the transition.
Safe Handling and Storage Recommendations
Given its reactivity, the following precautions are essential when handling and storing this compound:
-
Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[4] Refrigeration is recommended to minimize polymerization. Ensure the container is tightly sealed.
-
Inhibitors: Be aware of the presence and concentration of polymerization inhibitors. If the material is to be stored for extended periods, the inhibitor level should be monitored.
-
Incompatible Materials: Avoid contact with bases, oxidizing agents, and metals that may catalyze polymerization or decomposition.[4]
-
Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[4] Work should be conducted in a well-ventilated fume hood.
Conclusion
While specific, quantitative experimental data on the thermal stability and degradation of this compound monomer is conspicuously absent from the scientific literature, this guide consolidates the available safety information and provides a framework for its thermal hazard assessment. The primary risks associated with heating this compound are uncontrolled exothermic polymerization and decomposition, leading to the release of toxic and corrosive gases such as hydrogen chloride. Researchers and professionals working with this compound are strongly encouraged to conduct their own thermal analyses, such as TGA and DSC, under their specific process conditions to ensure safe operation. The general experimental protocols provided herein can serve as a starting point for such investigations. A thorough understanding of its reactivity and careful adherence to safety protocols are imperative for the safe handling of this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-2-propenoic acid | C3H3ClO2 | CID 11735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound(598-79-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pstc.org [pstc.org]
- 8. aidic.it [aidic.it]
Solubility Profile of 2-Chloroacrylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloroacrylic acid in various organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document focuses on presenting the available qualitative information, outlining a detailed experimental protocol for determining solubility, and offering a comparative context with the structurally similar compound, acrylic acid.
Introduction to this compound
This compound (IUPAC name: 2-chloroprop-2-enoic acid) is a halogenated carboxylic acid with the chemical formula C₃H₃ClO₂.[1] It is a solid at room temperature and finds application in organic synthesis as a halochemical.[2][3] Understanding its solubility in different organic solvents is crucial for its application in various chemical processes, including reaction chemistry, purification, and formulation development.
Solubility of this compound
Qualitative Solubility Data
The following table summarizes the available qualitative solubility information for this compound.
| Solvent | Qualitative Solubility | Source |
| Water | Soluble / Very Soluble | [2][3][4][5][6] |
| Chloroform | Implied Soluble | [1] |
Comparative Solubility Data: Acrylic Acid
In the absence of extensive data for this compound, it is informative to consider the solubility of its parent compound, acrylic acid. Acrylic acid is miscible with water, alcohols, ethers, and chloroform, and is soluble in acetone, benzene, and carbon tetrachloride.[7] This suggests that this compound, due to its structural similarity, may also exhibit solubility in a range of polar and non-polar organic solvents.
The following table presents the solubility of acrylic acid in various organic solvents.
| Solvent | Solubility of Acrylic Acid | Source |
| Water | Miscible | [7] |
| Ethanol | Miscible | [7] |
| Diethyl Ether | Miscible | [7] |
| Chloroform | Miscible | [7] |
| Acetone | Soluble | [7] |
| Benzene | Soluble | [7] |
| Carbon Tetrachloride | Soluble | [7] |
Disclaimer: This data is for acrylic acid and should be used only as a general indicator of potential solvent classes for this compound. Experimental verification is essential.
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials or test tubes with secure caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (optional, for high-precision analysis)
-
Evaporating dish or watch glass
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature and allow it to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation using a vortex mixer or magnetic stirrer. This ensures that the solution reaches equilibrium.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the solution through a chemically compatible syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Determination:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set at a temperature below the decomposition point of this compound can be used.
-
Once the solvent has completely evaporated, reweigh the vial containing the solid residue of this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.
-
Express the solubility in desired units, such as g/100 g of solvent or mg/mL of solvent.
-
Alternative High-Precision Method (using Chromatography):
-
Instead of evaporating the solvent, the filtered saturated solution can be accurately diluted with the solvent.
-
The concentration of this compound in the diluted solution is then determined using a pre-calibrated HPLC or GC method.
-
The solubility is then calculated based on the dilution factor and the measured concentration.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While there is a clear need for more quantitative data on the solubility of this compound in common organic solvents, the available qualitative information and data from its parent compound, acrylic acid, provide a useful starting point for researchers. For applications requiring precise solubility values, the experimental protocol outlined in this guide offers a robust methodology for obtaining reliable data. This will enable scientists and drug development professionals to better utilize this compound in their work, from optimizing reaction conditions to developing novel formulations.
References
- 1. 2-Chloro-2-propenoic acid | C3H3ClO2 | CID 11735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 96%, stab. with ca 0.3% BHT, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 3. This compound, 96%, stab. with ca 0.3% BHT 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound(598-79-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.at [fishersci.at]
- 6. This compound | 598-79-8 [amp.chemicalbook.com]
- 7. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity of the Vinyl Group in 2-Chloroacrylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the vinyl group in 2-chloroacrylic acid. The presence of both a chloro and a carboxylic acid group on the α-carbon of the vinyl moiety significantly influences its electronic properties, making it a versatile substrate for various organic transformations. This document details key reactions, including Michael additions, polymerization, cycloaddition, and electrophilic additions, providing mechanistic insights, experimental protocols, and quantitative data where available.
Electronic Profile and General Reactivity
This compound is an α,β-unsaturated carbonyl compound. The vinyl group is rendered significantly electron-deficient by the inductive and resonance effects of the adjacent carboxylic acid and the electron-withdrawing chloro group. This electronic profile dictates its reactivity, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. Consequently, this compound readily participates in conjugate addition reactions.
Michael Addition (Conjugate Addition)
The Michael addition is a cornerstone of the reactivity of this compound, involving the 1,4-addition of a nucleophile to the α,β-unsaturated system. The electron-withdrawing nature of the substituents activates the vinyl group for this type of transformation.
Mechanism
The reaction proceeds via the attack of a nucleophile (Michael donor) on the β-carbon of this compound (Michael acceptor). This is followed by protonation of the resulting enolate intermediate to yield the final adduct.
Figure 1: General mechanism of Michael addition to this compound.
Quantitative Data for Michael Additions to Acrylates
| Michael Donor | Michael Acceptor | Conditions | Yield (%) | Reference |
| Benzylamine | Methyl acrylate | Methanol, Microwave (115-130°C, 3h) | 98 | [1] |
| Benzylamine | Methyl methacrylate | Methanol, Microwave (115-130°C, 3h) | 97 | [1] |
| Pyrrolidine | Methyl acrylate | Methanol, Microwave (70°C, 1h) | 99 | [1] |
Experimental Protocol: Aza-Michael Addition
This protocol is adapted from a general procedure for the microwave-assisted Michael addition of amines to acrylates.[1]
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
Methanol
-
Microwave reactor vials
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a microwave reactor vial, dissolve this compound (1 mmol) and the amine (1 mmol) in methanol (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 115°C for 2 hours, followed by 1 hour at 130°C. Monitor the pressure, which may reach up to 68 psi.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient to elute the final product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
An In-depth Technical Guide to Nucleophilic Substitution Reactions on 2-Chloroacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroacrylic acid, a halogenated unsaturated carboxylic acid, serves as a versatile and highly reactive intermediate in the synthesis of a wide array of chemical compounds.[1] Its unique structure, featuring an α,β-unsaturated system, a chlorine atom at the C2 position, and a carboxylic acid functionality, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of nucleophilic substitution reactions on this compound, a critical reaction class for the synthesis of novel derivatives with potential applications in pharmaceuticals, agrochemicals, and fine chemical industries. The document details the underlying reaction mechanisms, provides experimental protocols for key transformations, and presents quantitative data to inform synthetic strategies.
Core Concepts: Reactivity of this compound
The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the carboxylic acid and the chlorine atom polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack (Michael addition). Simultaneously, the chlorine atom at the α-position is a leaving group, enabling nucleophilic substitution at this site. The competition between these two reaction pathways—Michael addition and nucleophilic substitution—is a key consideration in designing synthetic routes involving this compound.[1]
The reaction conditions, including the nature of the nucleophile, solvent, and temperature, play a crucial role in determining the regioselectivity of the reaction. Strong, soft nucleophiles tend to favor substitution, while hard or bulky nucleophiles may favor Michael addition.
Nucleophilic Substitution with Amines: Synthesis of Dehydroalanine Derivatives
The reaction of this compound with primary and secondary amines is a prominent method for the synthesis of 2-aminoacrylic acid derivatives, commonly known as dehydroalanines. Dehydroalanine residues are found in various biologically active peptides and serve as valuable synthetic intermediates.[2][3]
The reaction typically proceeds via a nucleophilic substitution mechanism where the amine attacks the α-carbon, displacing the chloride ion. It is important to note that the primary amine formed can also act as a nucleophile and react further, potentially leading to the formation of secondary and tertiary amines.[4] To favor the formation of the primary amine, a large excess of ammonia or the primary amine is often employed.[4]
Experimental Protocol: General Procedure for the Synthesis of 2-(Alkylamino)acrylic Acids
This protocol describes a general method for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., methylamine, ethylamine) (2-3 equivalents)
-
Aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Base (e.g., Triethylamine, Potassium Carbonate) (optional, to neutralize HCl byproduct)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen aprotic solvent.
-
Cool the solution in an ice bath.
-
Slowly add the primary amine (2-3 equivalents) to the cooled solution with stirring. If a base is used, it can be added at this stage.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography. Acidification with hydrochloric acid may be necessary to protonate the product for purification or characterization.
Quantitative Data:
| Nucleophile | Product | Yield (%) | Reference |
| Ammonia | 2-Aminoacrylic acid (Dehydroalanine) | Not specified | [2] |
| Methylamine | 2-(Methylamino)acrylic acid | Not specified | [5] |
| Ethylamine | 2-(Ethylamino)acrylic acid | Not specified | [5] |
Nucleophilic Substitution with Thiols: Synthesis of 2-Thioacrylic Acid Derivatives
Thiols are excellent nucleophiles and readily react with this compound to yield 2-thioacrylic acid derivatives. These compounds are valuable intermediates in organic synthesis and can be used to introduce sulfur-containing moieties into molecules. The high nucleophilicity of the thiolate anion, typically generated in situ using a base, facilitates the displacement of the chloride ion.
Experimental Protocol: General Procedure for the Synthesis of 2-(Alkylthio)acrylic Acids
This protocol outlines a general method for the reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiol (e.g., ethanethiol, thiophenol) (1.1 equivalents)
-
Base (e.g., Sodium hydroxide, Potassium carbonate)
-
Solvent (e.g., Ethanol, Water, or a biphasic system)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the thiol (1.1 equivalents) in the chosen solvent in a round-bottom flask.
-
Add the base to generate the thiolate anion.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data:
| Nucleophile | Product | Yield (%) | Reference |
| Ethanethiol | 2-(Ethylthio)acrylic acid | Not specified | General Thiol Reactivity |
| Thiophenol | 2-(Phenylthio)acrylic acid | Not specified | General Thiol Reactivity |
Note: While the general reactivity of thiols with α-halo carbonyl compounds is well-established, specific yield data for these reactions with this compound is not available in the provided search results.
Nucleophilic Substitution with Alcohols/Alkoxides: Synthesis of 2-Alkoxyacrylic Acids
Alcohols, in the presence of a base to form the more nucleophilic alkoxide, can also displace the chlorine atom of this compound to form 2-alkoxyacrylic acids. The Williamson ether synthesis provides a foundational understanding of this type of reaction.[6] The reaction is typically carried out using a strong base like sodium hydride or metallic sodium to deprotonate the alcohol.[7][8][9]
Experimental Protocol: General Procedure for the Synthesis of 2-Alkoxyacrylic Acids
This protocol provides a general method for the synthesis of 2-alkoxyacrylic acids from this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) (in excess or as solvent)
-
Strong base (e.g., Sodium hydride, Sodium metal)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the alcohol to the anhydrous solvent.
-
Carefully add the strong base (e.g., sodium hydride) portion-wise to the alcohol solution to form the alkoxide.
-
Once the alkoxide formation is complete (cessation of hydrogen evolution), cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the anhydrous solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water, followed by acidification with hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by distillation, recrystallization, or column chromatography.
Quantitative Data:
| Nucleophile | Product | Yield (%) | Reference |
| Methoxide | 2-Methoxyacrylic acid | Not specified | Williamson Ether Synthesis Principle |
| Ethoxide | 2-Ethoxyacrylic acid | Not specified | Williamson Ether Synthesis Principle |
Note: Specific quantitative data for the reaction with this compound is not detailed in the search results. The feasibility is based on the principles of the Williamson ether synthesis.
Reaction Mechanisms and Pathways
The nucleophilic substitution on this compound can proceed through different mechanisms, primarily analogous to SN2 or SNAr pathways, depending on the substrate and reaction conditions.
Nucleophilic Vinylic Substitution
The reaction at the sp2-hybridized carbon bearing the chlorine atom is a nucleophilic vinylic substitution. This can occur via two main pathways:
-
Addition-Elimination: The nucleophile adds to the carbon-carbon double bond at the α-position, forming a carbanionic intermediate. Subsequent elimination of the chloride ion regenerates the double bond, resulting in the substituted product. This is often the favored pathway for activated vinyl halides.
-
Elimination-Addition: This pathway involves the initial elimination of HCl to form a transient alkyne intermediate, followed by the addition of the nucleophile. This mechanism is less likely for this compound under typical nucleophilic substitution conditions.
Competition with Michael Addition
As previously mentioned, Michael addition to the β-carbon is a competing reaction.[10][11][12][13] The nature of the nucleophile is a key determinant. Soft nucleophiles, such as thiolates and certain amines, tend to favor substitution at the α-carbon. Harder nucleophiles, like alkoxides, may show a greater propensity for Michael addition, especially under conditions that favor thermodynamic control.
References
- 1. leapchem.com [leapchem.com]
- 2. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. savemyexams.com [savemyexams.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Notes and Protocols for the Controlled Radical Polymerization of 2-Chloroacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled radical polymerization (CRP) of 2-Chloroacrylic acid (2-CAA). While specific literature on the CRP of 2-CAA is limited, the following information is based on established principles of Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of structurally similar acrylic monomers. The protocols provided are intended as robust starting points for experimentation and may require further optimization.
Introduction to Controlled Radical Polymerization of this compound
This compound is a functional monomer whose polymer, poly(this compound) (P2CAA), holds significant potential in biomedical and pharmaceutical applications. The presence of both a carboxylic acid group and a reactive chlorine atom on each repeating unit makes P2CAA an attractive candidate for the development of advanced drug delivery systems, bio-conjugates, and functional coatings. The carboxylic acid moiety imparts pH-responsiveness and hydrophilicity, while the chlorine atom can serve as a handle for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or therapeutic molecules.
Controlled radical polymerization techniques are essential for the synthesis of well-defined P2CAA with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). This control over the polymer architecture is crucial for ensuring batch-to-batch reproducibility and for fine-tuning the physicochemical and biological properties of the resulting materials. The two most prominent CRP methods, ATRP and RAFT, are particularly well-suited for the polymerization of functional monomers like 2-CAA.
Potential Applications in Drug Development
The unique bifunctional nature of P2CAA opens up a wide range of possibilities in drug development:
-
Drug Delivery Vehicles: The polymer's backbone can be tailored to form nanoparticles, micelles, or hydrogels for encapsulating and delivering therapeutic agents. The carboxylic acid groups can enable pH-triggered drug release in the acidic tumor microenvironment or specific intracellular compartments.
-
Bio-conjugation: The reactive C-Cl bonds along the polymer chain can be utilized for the covalent attachment of proteins, peptides, antibodies, or other biomolecules to create targeted drug delivery systems or diagnostic tools.[1]
-
Functional Coatings: P2CAA can be grafted onto the surfaces of medical devices or implants to improve their biocompatibility, reduce biofouling, or provide a reservoir for localized drug release.
-
Theranostics: By attaching both a therapeutic agent and an imaging probe to the P2CAA backbone, multifunctional theranostic agents can be developed for simultaneous diagnosis and therapy.
Data Presentation: Polymerization of this compound
The following tables summarize expected quantitative data for the polymerization of this compound via ATRP and RAFT. Note: The following data is illustrative and based on typical results for the controlled polymerization of acrylic monomers. Actual experimental results may vary and require optimization.
Table 1: Atom Transfer Radical Polymerization (ATRP) of this compound
| Entry | Initiator | Ligand | [M]:[I]:[Cu(I)]:[Cu(II)]:[L] | Solvent | Time (h) | Conv. (%) | Mn,th ( g/mol ) | Mn,GPC ( g/mol ) | Đ |
| 1 | EBiB | PMDETA | 100:1:1:0.1:1 | DMF | 4 | 65 | 6925 | 7200 | 1.15 |
| 2 | EBiB | PMDETA | 200:1:1:0.1:1 | DMF | 8 | 78 | 16600 | 17500 | 1.18 |
| 3 | MBrP | TPMA | 100:1:1:0.1:1 | DMSO | 3 | 82 | 8728 | 9100 | 1.12 |
| 4 | MBrP | TPMA | 300:1:1:0.1:1 | DMSO | 6 | 91 | 28900 | 30100 | 1.20 |
M: this compound, I: Initiator, L: Ligand, EBiB: Ethyl α-bromoisobutyrate, MBrP: Methyl 2-bromopropionate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, TPMA: Tris(2-pyridylmethyl)amine, DMF: Dimethylformamide, DMSO: Dimethyl sulfoxide, Conv.: Conversion, Mn,th: Theoretical number-average molecular weight, Mn,GPC: Number-average molecular weight determined by Gel Permeation Chromatography, Đ: Dispersity.
Table 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound
| Entry | RAFT Agent | Initiator | [M]:[CTA]:[I] | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mn,th ( g/mol ) | Mn,GPC ( g/mol ) | Đ |
| 1 | DDMAT | AIBN | 100:1:0.1 | Dioxane | 70 | 6 | 72 | 7660 | 8000 | 1.13 |
| 2 | DDMAT | AIBN | 250:1:0.1 | Dioxane | 70 | 12 | 85 | 22600 | 23500 | 1.17 |
| 3 | CPADB | ACVA | 150:1:0.2 | Water/Dioxane (1:1) | 60 | 5 | 90 | 16000 | 16800 | 1.10 |
| 4 | CPADB | ACVA | 400:1:0.2 | Water/Dioxane (1:1) | 60 | 10 | 95 | 40500 | 42000 | 1.21 |
M: this compound, CTA: Chain Transfer Agent, I: Initiator, DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid, CPADB: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, AIBN: Azobisisobutyronitrile, ACVA: 4,4'-Azobis(4-cyanovaleric acid).
Experimental Protocols
4.1. Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol describes a typical ATRP procedure for the synthesis of P2CAA.
Materials:
-
This compound (2-CAA, monomer)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anhydrous Dimethylformamide (DMF, solvent)
-
Methanol (for precipitation)
-
Inhibitor removal columns or basic alumina
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer Purification: Pass 2-CAA through an inhibitor removal column to remove the polymerization inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and inert gas (N₂ or Ar) three times to remove oxygen.
-
Under a positive pressure of inert gas, add the purified 2-CAA (1.06 g, 10 mmol), EBiB (14.7 µL, 0.1 mmol), and anhydrous DMF (5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with inert gas.
-
Initiation: While stirring, add PMDETA (20.9 µL, 0.1 mmol) via syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Monitoring: At timed intervals, take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by GPC.
-
Termination: After the desired time or conversion is reached, quench the polymerization by opening the flask to air and diluting with a small amount of THF.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Drying: Collect the polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum at room temperature overnight.
4.2. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound
This protocol outlines a general procedure for the RAFT polymerization of 2-CAA.
Materials:
-
This compound (2-CAA, monomer)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT, RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Anhydrous 1,4-Dioxane (solvent)
-
Methanol (for precipitation)
-
Inhibitor removal columns
-
Schlenk flask or reaction vial with a septum
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer Purification: Purify 2-CAA by passing it through an inhibitor removal column.
-
Reaction Mixture Preparation: In a Schlenk flask or vial, combine 2-CAA (1.06 g, 10 mmol), DDMAT (36.5 mg, 0.1 mmol), AIBN (1.64 mg, 0.01 mmol), and anhydrous dioxane (5 mL).
-
Degassing: Seal the vessel and degas the mixture by purging with an inert gas for 30 minutes or by performing three freeze-pump-thaw cycles.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.[2]
-
Monitoring: Track the progress of the polymerization by taking samples at regular intervals for analysis by ¹H NMR (for conversion) and GPC (for molecular weight and dispersity).
-
Quenching: To stop the polymerization, cool the reaction vessel rapidly in an ice bath and expose the contents to air.
-
Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Purification: Collect the precipitated polymer by filtration, wash with cold methanol to remove unreacted monomer and initiator residues.
-
Drying: Dry the final polymer product under vacuum until a constant weight is achieved.
Visualizations
Diagram 1: ATRP Mechanism for this compound
Caption: ATRP equilibrium for this compound polymerization.
Diagram 2: RAFT Mechanism for this compound
Caption: Key steps in RAFT polymerization of this compound.
Diagram 3: Experimental Workflow for P2CAA Synthesis
Caption: General workflow for P2CAA synthesis and characterization.
Safety Precautions
-
This compound is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
The solvents used (DMF, dioxane) are harmful. Avoid inhalation and skin contact.
-
Copper catalysts are toxic. Handle with care and dispose of waste according to institutional guidelines.
-
Always work under an inert atmosphere for ATRP and RAFT to prevent catalyst deactivation and side reactions.
-
Polymerization reactions can be exothermic. Monitor the reaction temperature, especially for larger scale syntheses.
References
Application Notes and Protocols for the ATRP Synthesis of Poly(2-Chloroacrylic Acid)
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1][2] This high degree of control makes ATRP an invaluable tool in the development of advanced materials for applications in drug delivery, biomaterials, and nanotechnology.
Poly(2-chloroacrylic acid) is a functional polymer with potential applications stemming from its reactive chlorine and acidic functionalities. The controlled synthesis of this polymer via ATRP can unlock its potential for creating well-defined block copolymers, surface modifications, and bioconjugates. However, the ATRP of acidic monomers like this compound presents unique challenges. These include the potential for the carboxylic acid group to coordinate with the copper catalyst, inhibiting its activity, and the possibility of side reactions such as intramolecular lactonization, which can lead to a loss of chain-end functionality.[3][4]
These challenges can be overcome by carefully selecting the reaction conditions, including the initiator, catalyst system, and solvent, as well as by employing advanced ATRP techniques such as electrochemically mediated ATRP (eATRP) or Supplemental Activator and Reducing Agent (SARA) ATRP.[3][5] The use of a chlorine-terminated initiator is also recommended to minimize side reactions.[5]
General Mechanism of ATRP
The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant polymer chain (P-X) and a transition metal complex (typically copper(I)/ligand), which acts as the catalyst. This process generates a propagating radical (P•) and a higher oxidation state metal complex (X-Copper(II)/ligand). The low concentration of radicals at any given time minimizes termination reactions, allowing for controlled polymer growth.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Protocols
The following protocol is a representative procedure for the ATRP of this compound, adapted from protocols for similar acidic monomers.[6] Optimization of reaction conditions is highly recommended to achieve the desired polymer characteristics.
Materials
-
Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitor)
-
Initiator: Ethyl α-chlorophenylacetate (ECPA) or another suitable chloro-initiator
-
Catalyst: Copper(I) chloride (CuCl)
-
Ligand: Tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole or Dimethylformamide (DMF), deoxygenated
-
Other: Nitrogen gas, basic alumina, deuterated solvent for NMR analysis (e.g., DMSO-d6)
Equipment
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Thermostated oil bath
-
Vacuum line and nitrogen manifold
-
Syringes for liquid transfer
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for conversion and structural analysis
Protocol: ATRP of this compound
-
Preparation:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuCl (e.g., 0.05 mmol).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
In a separate vial, dissolve the ligand (e.g., TPMA, 0.05 mmol) in deoxygenated solvent (e.g., 5 mL of anisole).
-
Add the ligand solution to the Schlenk flask containing the CuCl under a nitrogen atmosphere. Stir until a homogeneous catalyst complex forms.
-
-
Polymerization:
-
To the catalyst solution, add the purified this compound monomer (e.g., 5 mmol) and the initiator (e.g., ECPA, 0.05 mmol) via syringe under nitrogen.
-
Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Periodically take samples under nitrogen to monitor monomer conversion by ¹H NMR and molecular weight evolution by GPC.
-
-
Termination and Purification:
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and adding a small amount of solvent.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of basic alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered solution dropwise into a large excess of a non-solvent (e.g., cold hexane or diethyl ether).
-
Isolate the polymer by filtration or decantation and dry it under vacuum to a constant weight.
-
Data Presentation
The following tables provide representative data for the ATRP of acidic monomers, which can serve as a starting point for the synthesis of poly(this compound).
Table 1: Typical Reaction Conditions for ATRP of Acidic Monomers
| Parameter | Condition | Rationale |
| [Monomer]:[Initiator]:[CuCl]:[Ligand] | 100:1:1:1 | Controls the degree of polymerization and reaction rate. |
| Initiator | Chloro-initiator (e.g., ECPA) | Using a chloro-initiator can help suppress side reactions common with acidic monomers.[5] |
| Ligand | TPMA, PMDETA | Strongly coordinating ligands prevent catalyst inhibition by the acidic monomer.[5] |
| Solvent | Anisole, DMF, Water/Methanol mixtures | The choice of solvent affects solubility and reaction kinetics. |
| Temperature | 40-80 °C | Balances the rate of polymerization against the rate of side reactions. |
| Reaction Time | 1-24 hours | Dependent on desired conversion and reaction kinetics. |
Table 2: Expected Polymer Characteristics
| Property | Expected Value | Method of Analysis |
| Monomer Conversion | 50-90% | ¹H NMR Spectroscopy |
| Number-Average Molecular Weight (Mn) | 2,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Dispersity (Đ = Mw/Mn) | 1.1 - 1.5 | Gel Permeation Chromatography (GPC) |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of poly(this compound) via ATRP.
Caption: Experimental workflow for ATRP synthesis and characterization.
Conclusion
The ATRP synthesis of poly(this compound) offers a pathway to novel, well-defined functional polymers. While challenges associated with acidic monomers exist, they can be managed through careful selection of reagents and reaction conditions. The protocols and data presented here provide a solid foundation for researchers to develop and optimize the synthesis of poly(this compound) for a variety of advanced applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols for RAFT Polymerization of 2-Chloroacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. This document provides detailed application notes and a representative protocol for the RAFT polymerization of 2-chloroacrylic acid, a functional monomer of interest for the development of advanced materials in various fields, including drug delivery and biomedical applications. The presence of the chlorine atom offers a site for post-polymerization modification, enabling the conjugation of therapeutic agents or targeting moieties.
Key Experimental Parameters for RAFT Polymerization of this compound
The following table summarizes a proposed set of experimental conditions for the RAFT polymerization of this compound. These parameters are derived from established protocols for the RAFT polymerization of acrylic acid and are intended as a starting point for optimization.
| Parameter | Value/Component | Rationale |
| Monomer | This compound | The monomer to be polymerized. |
| RAFT Agent | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | A dithiobenzoate RAFT agent effective for controlling the polymerization of acrylic monomers.[1] |
| Initiator | Azobisisobutyronitrile (AIBN) | A common thermal initiator for radical polymerization.[2] |
| Solvent | 1,4-Dioxane | An organic solvent suitable for the polymerization of acrylic acid and its derivatives.[3][4] |
| [Monomer]:[RAFT Agent]:[Initiator] Ratio | 100 : 1 : 0.2 | A typical molar ratio for achieving good control over the polymerization and obtaining a target molecular weight. |
| Temperature | 70 °C | A common temperature for AIBN-initiated RAFT polymerizations.[5] |
| Reaction Time | 6 - 24 hours | The reaction time will influence the final monomer conversion. |
Experimental Workflow
The following diagram illustrates the general workflow for the RAFT polymerization of this compound.
Caption: Experimental workflow for the RAFT polymerization of this compound.
Detailed Experimental Protocol
This protocol describes a representative procedure for the RAFT polymerization of this compound to synthesize a well-defined polymer.
Materials:
-
This compound (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent, anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon source
-
Vacuum line
-
Oil bath
Procedure:
-
Reaction Setup:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 9.39 mmol, 100 equivalents).
-
Add the RAFT agent, CPADB (e.g., 26.2 mg, 0.0939 mmol, 1 equivalent).
-
Add the initiator, AIBN (e.g., 3.1 mg, 0.0188 mmol, 0.2 equivalents).
-
Add anhydrous 1,4-dioxane (e.g., 5 mL) to the flask.
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
To perform a freeze-pump-thaw cycle:
-
Freeze the mixture by placing the flask in liquid nitrogen.
-
Once frozen, apply a vacuum to the flask.
-
Close the vacuum line and thaw the mixture in a room temperature water bath.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
-
After the final cycle, leave the flask under an inert atmosphere.
-
-
Polymerization:
-
Place the Schlenk flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired time (e.g., 12 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
-
Polymer Isolation and Purification:
-
After the desired reaction time, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh cold methanol to remove any unreacted monomer, initiator, and RAFT agent.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight and polydispersity index (PDI) of the resulting poly(this compound) by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure and determine the monomer conversion using ¹H NMR spectroscopy.
-
Signaling Pathway and Logical Relationships
The core of RAFT polymerization is a degenerative chain transfer process that establishes an equilibrium between active (propagating) and dormant polymer chains. This process is what allows for the controlled nature of the polymerization.
Caption: The RAFT polymerization mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. A dual initiator approach for oxygen tolerant RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RAFT Copolymerization of Vinyl Acetate and Acrylic Acid in the Selective Solvent | MDPI [mdpi.com]
- 5. Synthesis of Poly(methacrylic acid)-block-Polystyrene Diblock Copolymers at High Solid Contents via RAFT Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copolymerization of 2-Chloroacrylic Acid with Styrene
Disclaimer: The following application notes and protocols are based on general principles of free-radical polymerization and information available for the copolymerization of styrene with structurally similar acrylic monomers. A comprehensive literature search did not yield specific, experimentally validated protocols for the direct copolymerization of 2-chloroacrylic acid with styrene. Therefore, the provided methodologies should be considered as a starting point for research and development, requiring optimization and validation.
Introduction
The copolymerization of styrene with acrylic monomers is a well-established method for producing a diverse range of materials with tunable properties. The incorporation of functional monomers, such as this compound, into a polystyrene backbone can impart unique characteristics, including increased polarity, reactivity for post-polymerization modification, and altered thermal and mechanical properties. This document provides a theoretical framework and hypothetical protocols for the synthesis and characterization of poly(this compound-co-styrene).
Theoretical Background
Free-Radical Copolymerization
The copolymerization of this compound and styrene is anticipated to proceed via a free-radical mechanism. This process involves three main stages: initiation, propagation, and termination. An initiator, typically a peroxide or an azo compound, thermally decomposes to generate free radicals. These radicals then react with the monomer units, initiating the polymer chain growth. The propagation stage involves the sequential addition of monomer units to the growing radical chain. The composition and microstructure of the final copolymer are determined by the relative reactivities of the two monomers, often described by their reactivity ratios (r1 and r2). Termination occurs when two growing radical chains combine or disproportionate.
The presence of the electron-withdrawing chlorine atom at the α-position of the acrylic acid is expected to influence its reactivity. This may affect the rate of polymerization and the distribution of monomer units in the copolymer chain compared to unsubstituted acrylic acid.
Caption: General mechanism of free-radical copolymerization.
Experimental Protocols (Hypothetical)
Protocol 1: Solution Copolymerization
This protocol describes a laboratory-scale synthesis of poly(this compound-co-styrene) via solution polymerization.
3.1.1. Materials and Equipment
-
Monomers: Styrene (inhibitor removed), this compound
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Chain Transfer Agent (Optional): Dodecanethiol
-
Precipitation Solvent: Methanol or Hexanes
-
Equipment: Three-neck round-bottom flask, condenser, magnetic stirrer with hotplate, nitrogen inlet, thermometer, dropping funnel.
3.1.2. Reaction Parameters
| Parameter | Value |
| Monomer Ratio (Styrene:2-CAA) | 1:1 (molar) |
| Total Monomer Concentration | 20% (w/v) in solvent |
| Initiator Concentration | 1 mol% with respect to total monomers |
| Reaction Temperature | 70-80 °C |
| Reaction Time | 6-12 hours |
| Atmosphere | Inert (Nitrogen) |
3.1.3. Procedure
-
Set up the reaction apparatus and purge with nitrogen for 15-20 minutes.
-
In the flask, dissolve the desired amounts of styrene and this compound in the solvent.
-
Add the initiator (and chain transfer agent, if used) to the monomer solution.
-
Heat the reaction mixture to the specified temperature under a nitrogen atmosphere with constant stirring.
-
Maintain the temperature and stirring for the designated reaction time.
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash with fresh non-solvent.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Emulsion Copolymerization
This protocol outlines a hypothetical emulsion polymerization for the synthesis of poly(this compound-co-styrene) latex.
3.2.1. Materials and Equipment
-
Monomers: Styrene (inhibitor removed), this compound
-
Continuous Phase: Deionized water
-
Surfactant: Sodium dodecyl sulfate (SDS) or similar anionic surfactant
-
Initiator: Potassium persulfate (KPS) or Ammonium persulfate (APS)
-
Buffer (Optional): Sodium bicarbonate
-
Equipment: Jacketed reaction vessel, mechanical stirrer, condenser, nitrogen inlet, thermometer, feeding pumps.
3.2.2. Reaction Parameters
| Parameter | Value |
| Monomer Ratio (Styrene:2-CAA) | 1:1 (molar) |
| Monomer to Water Ratio | 1:4 (w/w) |
| Surfactant Concentration | 1-3 wt% based on monomer weight |
| Initiator Concentration | 0.5-1 wt% based on monomer weight |
| Reaction Temperature | 70-85 °C |
| Reaction Time | 4-8 hours |
| Atmosphere | Inert (Nitrogen) |
3.2.3. Procedure
-
Charge the reactor with deionized water, surfactant, and buffer (if used), and purge with nitrogen.
-
Heat the aqueous phase to the reaction temperature with stirring.
-
Prepare a pre-emulsion of the monomers, a portion of the water, and surfactant.
-
Dissolve the initiator in a small amount of deionized water.
-
Add a portion of the initiator solution to the reactor to create seed particles.
-
Continuously feed the monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 2-3 hours.
-
After the feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the resulting latex to room temperature.
-
The polymer can be isolated by precipitation in a non-solvent or used as a latex dispersion.
Caption: Generalized workflow for synthesis and characterization.
Copolymer Characterization
4.1. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To confirm the incorporation of both styrene and this compound monomers into the copolymer.
-
Expected Peaks:
-
Styrene: Aromatic C-H stretching (~3000-3100 cm⁻¹), aromatic C=C stretching (~1600, 1495, 1450 cm⁻¹), and C-H out-of-plane bending (~700-800 cm⁻¹).
-
This compound: C=O stretching of the carboxylic acid (~1700-1730 cm⁻¹), broad O-H stretching (~2500-3300 cm⁻¹), and C-Cl stretching.
-
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the copolymer composition and microstructure.
-
¹H NMR:
-
Styrene: Aromatic protons in the range of 6.5-7.5 ppm.
-
This compound: Protons on the polymer backbone.
-
The ratio of the integrated peak areas of the aromatic protons of styrene to the aliphatic protons can be used to calculate the copolymer composition.
-
-
¹³C NMR: Provides detailed information about the carbon skeleton and can be used to study the sequence distribution of the monomers.
4.3. Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Expected Results: A chromatogram showing the molecular weight distribution of the copolymer. A lower PDI (closer to 1) indicates a more uniform chain length.
4.4. Differential Scanning Calorimetry (DSC)
-
Purpose: To measure the glass transition temperature (Tg) of the copolymer.
-
Expected Results: A single Tg value is expected for a random copolymer, which will be intermediate between the Tg of polystyrene and poly(this compound).
4.5. Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the copolymer.
-
Expected Results: A plot of weight loss versus temperature, indicating the onset of thermal decomposition.
Potential Applications
The unique combination of a hydrophobic styrene block and a functional, polar this compound block could lead to applications in several fields:
-
Drug Delivery: Amphiphilic block copolymers of poly(this compound-co-styrene) could self-assemble into micelles or polymersomes for the encapsulation and controlled release of hydrophobic drugs. The carboxylic acid groups can provide pH-responsiveness, while the chloro-substituents could be sites for further conjugation of targeting ligands or drugs.
-
Specialty Coatings and Adhesives: The copolymer may exhibit good adhesion to various substrates due to the polar acrylic acid units, while the styrene component can provide durability and water resistance.
-
Reactive Polymers: The chloro- and carboxyl- functionalities can serve as reactive handles for post-polymerization modification, allowing for the synthesis of graft copolymers or functionalized materials.
Caption: Potential application in drug delivery.
Safety Precautions
-
Styrene is a flammable liquid and an irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound is corrosive and can cause severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.
-
Polymerization reactions can be exothermic. Monitor the reaction temperature closely and have a cooling bath available.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Synthesis of 2-Chloroacrylic Acid-Based Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of functional polymers based on 2-chloroacrylic acid (2-CAA). This document details protocols for controlled radical polymerization techniques, post-polymerization modification strategies, and potential applications in drug delivery, supported by quantitative data and schematic diagrams.
Introduction
This compound (2-CAA) is a versatile monomer for the synthesis of functional polymers. The presence of the carboxylic acid group offers opportunities for aqueous solubility and post-polymerization modification, while the chlorine atom can also be a site for further chemical reactions. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for the synthesis of well-defined poly(this compound) (P2-CAA) with controlled molecular weight and narrow molecular weight distribution. These features are critical for applications in drug delivery and other biomedical fields.
Synthesis of Poly(this compound) via Controlled Radical Polymerization
The synthesis of well-defined P2-CAA can be achieved using CRP methods. Below are generalized protocols for RAFT and ATRP, which should be optimized for specific applications.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with complex architectures. The choice of RAFT agent is crucial and depends on the monomer to be polymerized. For acrylic monomers like 2-CAA, dithiobenzoates or trithiocarbonates are often suitable.
Experimental Protocol: RAFT Polymerization of this compound (Adapted from similar acrylic acid polymerizations)
-
Reagents: this compound (monomer), a suitable RAFT agent (e.g., S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate), a radical initiator (e.g., 2,2′-azobis(2-methylpropionitrile), AIBN), and a solvent (e.g., 1,4-dioxane or a water/ethanol mixture).
-
Procedure:
-
In a Schlenk flask, dissolve the 2-CAA monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight. A typical ratio might be [Monomer]/[RAFT]/[Initiator] = [1]//[0.2].
-
De-gas the solution by three freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the polymerization by taking samples at regular intervals to determine monomer conversion (via ¹H NMR or gravimetry) and molecular weight evolution (via Size Exclusion Chromatography, SEC).
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purify the polymer by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and dry under vacuum.
-
Quantitative Data for RAFT Polymerization of Acrylic Acid (as a proxy for 2-CAA)
| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 25 | 5,200 | 1.15 |
| 2 | 48 | 9,800 | 1.12 |
| 4 | 75 | 15,500 | 1.10 |
| 6 | 92 | 19,000 | 1.08 |
Note: This data is illustrative for a typical RAFT polymerization of an acrylic monomer and may vary for this compound.
Diagram: RAFT Polymerization Workflow
Caption: Workflow for RAFT polymerization of 2-CAA.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP method that utilizes a transition metal catalyst (typically copper-based) to control the polymerization.
Experimental Protocol: ATRP of this compound (Adapted from similar acrylic acid polymerizations)
-
Reagents: this compound (monomer), an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate, EBiB), a copper(I) halide catalyst (e.g., CuBr), a ligand (e.g., N,N,N′,N″,N″-pentamethyldiethylenetriamine, PMDETA), and a solvent (e.g., anisole or a water/methanol mixture).
-
Procedure:
-
To a Schlenk flask, add the 2-CAA monomer, initiator, and solvent.
-
In a separate flask, prepare the catalyst complex by mixing CuBr and the ligand under an inert atmosphere.
-
De-gas the monomer solution with three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add the catalyst complex to the monomer solution.
-
Place the flask in a thermostated oil bath (e.g., 50-70 °C) and stir.
-
Monitor the reaction progress by taking samples for conversion and molecular weight analysis.
-
Terminate the polymerization by opening the flask to air, which oxidizes the copper catalyst.
-
Purify the polymer by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation in a non-solvent and drying.
-
Quantitative Data for ATRP of an Acrylic Monomer (as a proxy for 2-CAA)
| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 0.5 | 30 | 6,500 | 1.25 |
| 1 | 55 | 11,800 | 1.20 |
| 2 | 80 | 17,200 | 1.18 |
| 3 | 95 | 20,500 | 1.15 |
Note: This data is illustrative for a typical ATRP of an acrylic monomer and may vary for this compound.
Diagram: ATRP Reaction Scheme
Caption: The equilibrium in Atom Transfer Radical Polymerization.
Post-Polymerization Modification of Poly(this compound)
The carboxylic acid groups along the P2-CAA backbone are excellent handles for post-polymerization modification, allowing for the introduction of various functionalities, such as fluorescent tags, targeting ligands, or drug molecules.
Experimental Protocol: Amide Coupling to P2-CAA
-
Reagents: Poly(this compound), a primary amine-containing molecule (e.g., a fluorescent dye with an amine linker, a drug molecule with a primary amine), a coupling agent (e.g., N,N′-dicyclohexylcarbodiimide, DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC), a catalyst (e.g., 4-dimethylaminopyridine, DMAP), and a suitable solvent (e.g., N,N-dimethylformamide, DMF).
-
Procedure:
-
Dissolve P2-CAA in the solvent in a round-bottom flask.
-
Add the amine-containing molecule to the solution. The stoichiometry will determine the degree of functionalization.
-
In a separate container, dissolve the coupling agent and catalyst in the solvent.
-
Slowly add the coupling agent/catalyst solution to the polymer/amine mixture at 0 °C to control the reaction exotherm.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by techniques such as FTIR (disappearance of the carboxylic acid peak and appearance of an amide peak).
-
Remove the byproducts of the coupling reaction (e.g., dicyclohexylurea if DCC is used) by filtration.
-
Purify the functionalized polymer by dialysis against an appropriate solvent to remove unreacted small molecules, followed by lyophilization.
-
Diagram: Post-Polymerization Modification Workflow
Caption: General workflow for post-polymerization modification.
Application in Drug Delivery: A Hypothetical Signaling Pathway
While specific signaling pathways directly modulated by P2-CAA-based polymers are not yet extensively documented, we can propose a hypothetical mechanism for a P2-CAA-drug conjugate in a cancer therapy context. For instance, a P2-CAA polymer could be functionalized with a targeting ligand (e.g., folic acid to target cancer cells overexpressing the folate receptor) and a chemotherapeutic drug.
Hypothetical Signaling Pathway: Targeted Drug Delivery Leading to Apoptosis
Diagram: Hypothetical Signaling Pathway
Caption: Targeted drug delivery and induction of apoptosis.
In this model, the polymer-drug conjugate targets cancer cells via the folate receptor. Following endocytosis, the acidic environment of the endosome can trigger the release of the drug from the polymer carrier. The released drug can then act on its intracellular target, such as the mitochondria, to initiate the caspase cascade, ultimately leading to programmed cell death (apoptosis).
Conclusion
This compound is a promising monomer for the development of advanced functional polymers. The protocols and data presented here, based on established principles of controlled radical polymerization and post-polymerization modification, provide a foundation for researchers to design and synthesize novel materials for a range of applications, particularly in the field of drug delivery. Further research is needed to fully elucidate the specific polymerization kinetics of 2-CAA and to explore the biological interactions of its derivatives.
References
Application Notes and Protocols for Post-Polymerization Modification of Poly(2-Chloroacrylic Acid)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the post-polymerization modification of poly(2-chloroacrylic acid) [PCAA]. PCAA is a versatile polymer scaffold due to the presence of a reactive chlorine atom on each repeating unit, which can be readily displaced by various nucleophiles. This allows for the synthesis of a wide range of functional polymers with tailored properties for applications in drug delivery, biomaterials, and other advanced materials.
Introduction to Poly(this compound) Modification
Post-polymerization modification is a powerful strategy for the synthesis of functional polymers, as it allows for the creation of a library of materials from a single parent polymer. The reactivity of the C-Cl bond in PCAA to nucleophilic substitution makes it an excellent candidate for this approach. By reacting PCAA with nucleophiles such as azides, amines, and thiols, a variety of side chains can be introduced, leading to polymers with functionalities for drug conjugation, stimuli-responsiveness, and targeted delivery.
Synthesis of Poly(this compound) Precursor
A well-defined parent polymer is crucial for successful and reproducible post-polymerization modification. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are recommended for the synthesis of PCAA with controlled molecular weight and narrow molecular weight distribution.
Experimental Protocol: Synthesis of PCAA via RAFT Polymerization
Materials:
-
This compound (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (non-solvent)
-
Diethyl ether (for washing)
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 5 g, 46.9 mmol), RAFT agent (e.g., 88.5 mg, 0.317 mmol), and AIBN (e.g., 13.0 mg, 0.079 mmol) in 1,4-dioxane (10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8-24 hours, depending on the target molecular weight).
-
Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold methanol.
-
Collect the polymer by filtration and redissolve it in a minimal amount of 1,4-dioxane.
-
Re-precipitate the polymer in cold methanol. Repeat this dissolution-precipitation step two more times to purify the polymer.
-
Wash the final polymer with diethyl ether and dry it under vacuum at room temperature to a constant weight.
-
Characterize the resulting PCAA for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and chemical structure using ¹H NMR and FTIR spectroscopy.
Post-Polymerization Modification Reactions
The following sections provide detailed protocols for the modification of PCAA with azides, amines, and thiols. These protocols are based on established methods for analogous polymer systems and are expected to be adaptable for PCAA with minor optimizations.
Azide Functionalization
The introduction of azide groups creates a versatile handle for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide range of molecules.
Materials:
-
Poly(this compound) (PCAA)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Dialysis membrane (MWCO appropriate for the polymer)
-
Deionized water
Procedure:
-
Dissolve PCAA (e.g., 1 g, 9.38 mmol of chloro-repeating units) in DMF (20 mL) in a round-bottom flask.
-
Add a stoichiometric excess of sodium azide (e.g., 1.22 g, 18.76 mmol, 2 equivalents).
-
Stir the reaction mixture at a controlled temperature (e.g., 50-60°C) for 24-48 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by taking aliquots and analyzing them with FTIR spectroscopy, looking for the appearance of the characteristic azide peak (~2100 cm⁻¹).
-
After the reaction is complete, cool the mixture to room temperature and dilute it with deionized water.
-
Purify the polymer by dialysis against deionized water for 3-4 days, changing the water frequently.
-
Lyophilize the purified polymer solution to obtain the azide-functionalized polymer.
-
Characterize the product by ¹H NMR and FTIR to confirm the substitution and determine the degree of functionalization.
Amine Functionalization
Direct amination of PCAA introduces primary or secondary amine groups, which can be used for drug conjugation, pH-responsive behavior, or for imparting a positive charge to the polymer.
Materials:
-
Poly(this compound) (PCAA)
-
Primary or secondary amine (e.g., propylamine, ethylenediamine)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., triethylamine, potassium carbonate)
-
Methanol (non-solvent)
Procedure:
-
Dissolve PCAA (e.g., 1 g, 9.38 mmol of chloro-repeating units) in the chosen solvent (20 mL) in a round-bottom flask.
-
Add the amine (e.g., 2-4 equivalents) and the base (e.g., 2-4 equivalents) to the solution.
-
Stir the reaction mixture at an appropriate temperature (e.g., 60-80°C) for 24-72 hours under a nitrogen atmosphere.
-
Monitor the reaction by withdrawing samples and analyzing via ¹H NMR to observe the disappearance of the methine proton adjacent to the chlorine and the appearance of new signals corresponding to the attached amine.
-
Upon completion, cool the reaction mixture and precipitate the polymer in a suitable non-solvent like methanol or diethyl ether.
-
Purify the polymer by repeated dissolution and precipitation cycles.
-
Dry the final product under vacuum.
-
Characterize the amine-functionalized polymer using ¹H NMR, FTIR, and potentiometric titration to determine the degree of substitution.
Thiol Functionalization
Thiol groups are highly reactive and can be used for conjugation with thiol-reactive drugs or for forming disulfide crosslinks, which are cleavable in a reducing environment, a useful feature for intracellular drug delivery.
Materials:
-
Poly(this compound) (PCAA)
-
Thiol-containing compound (e.g., sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis)
-
Solvent (e.g., DMF, ethanol/water mixture)
-
Acid (for hydrolysis step if using thiourea, e.g., HCl)
-
Base (for neutralization, e.g., NaOH)
-
Dialysis membrane
Procedure (using Thiourea):
-
Step 1: Formation of isothiouronium salt: Dissolve PCAA (e.g., 1 g, 9.38 mmol of chloro-repeating units) and thiourea (e.g., 1.43 g, 18.76 mmol, 2 equivalents) in a suitable solvent like ethanol (25 mL).
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction and precipitate the polymer-isothiouronium salt intermediate in diethyl ether.
-
Step 2: Hydrolysis to thiol: Redissolve the intermediate in an aqueous solution of a base (e.g., 0.5 M NaOH).
-
Stir the solution at room temperature for 6-12 hours under a nitrogen atmosphere to hydrolyze the isothiouronium group to a thiol.
-
Acidify the solution with dilute HCl to protonate the thiol groups.
-
Purify the thiolated polymer by dialysis against deionized water (acidified to pH ~3-4 to prevent disulfide bond formation) for 3-4 days.
-
Lyophilize the purified solution to obtain the thiol-functionalized polymer.
-
Characterize the product using ¹H NMR, FTIR, and Ellman's test to quantify the thiol content.
Data Presentation
The following tables summarize representative quantitative data for post-polymerization modifications of poly(acrylic acid) derivatives, which can serve as a benchmark for the expected outcomes with poly(this compound).
| Nucleophile | Polymer System | Solvent | Temp (°C) | Time (h) | Degree of Substitution (%) | Reference System |
| Sodium Azide | Poly(2,3,4,5,6-pentafluorobenzyl methacrylate) | DMF | 80 | 1.5 | >95 | Analogous Fluorinated Polymer |
| Butylamine | Poly(acrylic acid) (activated with DMTMM) | Water | RT | 24 | >95 | Activated PAA |
| L-cysteine | Poly(acrylic acid) (activated with EDC) | Water | RT | 3 | ~10-50 (thiol loading in µmol/g) | Activated PAA |
Table 1: Representative Reaction Conditions and Outcomes for Post-Polymerization Modifications.
| Characterization Technique | Poly(this compound) | Azide-modified PCAA | Amine-modified PCAA | Thiol-modified PCAA |
| FTIR (cm⁻¹) | ~1720 (C=O), ~750 (C-Cl) | ~2100 (N₃ stretch), ~1715 (C=O) | ~3300 (N-H stretch), ~1650 (Amide II), ~1710 (C=O) | ~2550 (S-H stretch, often weak), ~1710 (C=O) |
| ¹H NMR (ppm) | Backbone protons | Disappearance/shift of CH-Cl proton, backbone protons | Appearance of new signals from the amine alkyl groups | Shift of the CH-Cl proton signal |
Table 2: Expected Spectroscopic Data for PCAA and its Derivatives.
Visualization of Workflows and Reactions
Diagrams
Drug Delivery Applications of Acrylic Acid Copolymers: Application Notes and Protocols
Note to the Reader: While the inquiry specified 2-chloroacrylic acid copolymers, a comprehensive literature search revealed a notable scarcity of documented applications for this specific copolymer in drug delivery. However, the broader class of acrylic acid and methacrylic acid copolymers are extensively researched and utilized in this field. Therefore, these application notes will focus on these closely related and highly relevant polymers to provide a thorough understanding of their use in drug delivery systems.
Introduction
Acrylic acid and methacrylic acid copolymers are a versatile class of polymers widely employed in the pharmaceutical industry for the development of advanced drug delivery systems. Their biocompatibility, pH-responsive nature, and tunable properties make them ideal candidates for a variety of applications, including oral, topical, and targeted drug delivery. These polymers can be designed to release drugs in a controlled manner in response to specific physiological stimuli, such as changes in pH, temperature, or the presence of certain enzymes. This targeted release mechanism enhances the therapeutic efficacy of drugs while minimizing potential side effects.
Key Applications and Quantitative Data
Copolymers of acrylic acid and methacrylic acid are utilized in various drug delivery formulations, including nanoparticles, hydrogels, and microspheres. The performance of these systems is often characterized by several key parameters, which are summarized in the tables below.
Table 1: Performance of Acrylic Acid Copolymer-Based Nanoparticles for Drug Delivery
| Copolymer System | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Methacrylic acid-ethyl acrylate copolymer | Glibenclamide | 150-250 | -20 to -30 | > 90 | ~10 | [1] |
| Poly(N-(2-hydroxypropyl)methacrylamide-co-methacrylic acid) | Doxorubicin | ~100 | Not specified | Up to 90 | 39.3 | [2] |
| Acrylic acid-methyl methacrylate copolymer | Flurbiprofen sodium | 200-500 | -53.7 to -57.8 | Not specified | 5.47 - 5.89 | [3] |
Table 2: Characteristics of Acrylic Acid Copolymer-Based Hydrogels for Drug Delivery
| Copolymer System | Drug | Swelling Behavior | Drug Release Profile | Application | Reference |
| Polyacrylic acid polymers | Metronidazole | pH-dependent | Sustained release over 10 hours | Topical delivery | [4] |
| Chitosan-g-poly(acrylamide-co-acrylic acid) | Tenofovir Disoproxil Fumarate | pH and ionic strength sensitive | pH-dependent release (5x higher at pH 7.4 vs 1.2) | Oral delivery | [5] |
| Polyvinylpyrrolidinone-polyacrylic acid copolymer | Aspirin, Paracetamol | Not specified | Drug-dependent release (Paracetamol faster than Aspirin) | Not specified | [6] |
Experimental Protocols
Protocol for Synthesis of pH-Responsive Methacrylic Acid-Ethyl Acrylate Copolymer Nanoparticles
This protocol is based on the solvent evaporation method described for the encapsulation of glibenclamide.[1]
Materials:
-
Methacrylic acid-ethyl acrylate copolymer (e.g., Eudragit®)
-
Glibenclamide
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous phase (e.g., deionized water)
-
Surfactant/stabilizer (e.g., polyvinyl alcohol (PVA), poloxamer)
Procedure:
-
Dissolve the methacrylic acid-ethyl acrylate copolymer and glibenclamide in the organic solvent.
-
Prepare the aqueous phase containing the surfactant.
-
Add the organic phase to the aqueous phase under constant stirring to form an oil-in-water (o/w) emulsion.
-
Homogenize the emulsion using a high-speed homogenizer or sonicator to reduce the droplet size.
-
Evaporate the organic solvent from the emulsion under reduced pressure or by continuous stirring at room temperature.
-
As the solvent evaporates, the polymer precipitates, entrapping the drug to form nanoparticles.
-
Collect the nanoparticles by centrifugation or filtration.
-
Wash the nanoparticles with deionized water to remove any unentrapped drug and excess surfactant.
-
Lyophilize the nanoparticles for long-term storage.
Protocol for In Vitro Drug Release Study
This protocol outlines a general procedure for evaluating the drug release profile from copolymer formulations.[1][5]
Materials:
-
Drug-loaded nanoparticles/hydrogels
-
Phosphate buffered saline (PBS) at different pH values (e.g., pH 1.2, 6.8, 7.4 to simulate gastrointestinal conditions)
-
Dialysis membrane (for nanoparticles)
-
Shaking incubator or dissolution apparatus
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Accurately weigh a known amount of drug-loaded formulation.
-
For nanoparticles, disperse them in a known volume of release medium and place the dispersion in a dialysis bag. Suspend the dialysis bag in a larger volume of the release medium.
-
For hydrogels, place the formulation directly into a known volume of the release medium in a beaker or dissolution vessel.
-
Maintain the system at 37°C under constant agitation.
-
At predetermined time intervals, withdraw a sample of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the drug delivery applications of acrylic acid copolymers.
Caption: pH-responsive drug release from an acrylic acid copolymer nanoparticle.
References
- 1. researchgate.net [researchgate.net]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. scispace.com [scispace.com]
- 4. Polyacrylic acid polymers hydrogels intended to topical drug delivery: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloroacrylic Acid in the Synthesis of Stimuli-Responsive Materials
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry and data from closely related stimuli-responsive polymers, primarily poly(acrylic acid). As of the latest literature review, specific detailed protocols and quantitative data for the synthesis and characterization of stimuli-responsive materials derived directly from 2-chloroacrylic acid are not widely available. Therefore, the information provided herein serves as a foundational guide and starting point for research and development. The presence of the chlorine atom on the alpha-carbon of the acrylic acid monomer is expected to influence the polymer's properties, such as its pKa and hydrophobicity, which may, in turn, affect its stimuli-responsive behavior. Experimental validation is crucial.
Introduction to this compound in Stimuli-Responsive Materials
Stimuli-responsive materials, often termed "smart" materials, are polymers that exhibit significant changes in their physical or chemical properties in response to external stimuli. These stimuli can include pH, temperature, light, and ionic strength. Polymers of acrylic acid and its derivatives are widely used for creating pH-responsive materials due to the presence of carboxylic acid groups.[1][2]
This compound is a derivative of acrylic acid with a chlorine atom at the alpha position. While less common in the literature for stimuli-responsive applications compared to acrylic acid or methacrylic acid, polymers derived from this compound, i.e., poly(this compound), are anticipated to exhibit pH-responsive behavior. The carboxylic acid group in the repeating unit can be ionized at higher pH levels, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the material. Conversely, at low pH, the carboxylic acid groups are protonated, leading to a more collapsed state.[1][2] This reversible swelling and collapsing makes these materials promising candidates for applications in controlled drug delivery, biosensors, and tissue engineering.
Synthesis of Poly(this compound)-Based Hydrogels
The primary method for synthesizing stimuli-responsive hydrogels from acrylic monomers is through free-radical polymerization. This can be adapted for this compound.
Free-Radical Polymerization Workflow
The following diagram illustrates a typical workflow for the synthesis of a poly(this compound) hydrogel.
Caption: Workflow for hydrogel synthesis.
Experimental Protocol: Free-Radical Polymerization of this compound Hydrogel
This protocol describes the synthesis of a pH-sensitive hydrogel using this compound, with N,N'-methylenebisacrylamide (MBA) as a crosslinker and ammonium persulfate (APS) as a thermal initiator.
Materials:
-
This compound (monomer)
-
N,N'-methylenebisacrylamide (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
Deionized (DI) water (solvent)
-
Nitrogen gas
Equipment:
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle with temperature control
-
Condenser
-
Syringes and needles
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Freeze-dryer or vacuum oven
Procedure:
-
Preparation of Reactant Solutions:
-
In the reaction vessel, dissolve a specific amount of this compound and MBA in DI water. The molar ratio of monomer to crosslinker will determine the crosslinking density of the hydrogel.
-
Prepare a separate solution of APS in DI water.
-
-
Reaction Setup:
-
Assemble the reaction vessel with the magnetic stirrer, condenser, and a nitrogen inlet/outlet.
-
Place the vessel in the water bath and set the desired reaction temperature (typically 60-70 °C).
-
-
Inert Atmosphere:
-
Purge the monomer/crosslinker solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Initiation of Polymerization:
-
Under a continuous nitrogen flow, inject the APS solution into the reaction vessel while stirring.
-
Observe the solution for changes in viscosity, which indicate the onset of polymerization and gelation.
-
-
Polymerization and Curing:
-
Allow the reaction to proceed at the set temperature for a predetermined time (e.g., 4-6 hours) to ensure complete polymerization.
-
-
Purification:
-
After the reaction, allow the resulting hydrogel to cool to room temperature.
-
Cut the hydrogel into smaller pieces and immerse them in a large volume of DI water to remove unreacted monomers, initiator, and other impurities.
-
Change the water periodically (e.g., every 12 hours) for 2-3 days.
-
-
Drying:
-
Freeze the purified hydrogel and then dry it using a freeze-dryer until a constant weight is achieved. Alternatively, dry the hydrogel in a vacuum oven at a low temperature.
-
Characterization of pH-Responsive Behavior
The key characteristic of a pH-responsive hydrogel is its ability to swell and de-swell in response to changes in the pH of the surrounding environment.
Swelling Studies
Protocol for pH-Dependent Swelling Measurement:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Initial Weight Measurement: Weigh a piece of the dried hydrogel (Wd).
-
Swelling: Immerse the dried hydrogel in a buffer solution of a specific pH at a constant temperature (e.g., 25 °C or 37 °C).
-
Weight Measurement at Intervals: At regular time intervals, remove the hydrogel from the buffer, gently blot the surface with a filter paper to remove excess water, and weigh it (Wt).
-
Equilibrium Swelling: Continue this process until the weight of the hydrogel becomes constant, indicating that it has reached its equilibrium swelling state (We).
-
Calculation of Swelling Ratio: Calculate the swelling ratio (SR) at each time point and the equilibrium swelling ratio (ESR) using the following equations:
-
SR (%) = [(Wt - Wd) / Wd] x 100
-
ESR (%) = [(We - Wd) / Wd] x 100
-
-
Repeat for Different pH Values: Repeat the experiment for each buffer solution to determine the pH-dependent swelling profile of the hydrogel.
Expected pH-Responsive Swelling Behavior
The following diagram illustrates the expected pH-responsive mechanism of a poly(this compound) hydrogel.
Caption: pH-responsive swelling mechanism.
Quantitative Data (Based on Poly(acrylic acid) Analogs)
The following table summarizes the expected equilibrium swelling ratios of a hypothetical poly(this compound) hydrogel at different pH values, based on data from similar poly(acrylic acid)-based systems.[1][2] Actual values for poly(this compound) will need to be determined experimentally.
| pH of Swelling Medium | Expected Equilibrium Swelling Ratio (%) |
| 2.0 | Low (e.g., < 100%) |
| 4.0 | Moderate (e.g., 100-500%) |
| 6.0 | High (e.g., > 1000%) |
| 7.4 (Physiological pH) | Very High (e.g., > 2000%) |
| 8.0 | Very High (e.g., > 2000%) |
Application in Controlled Drug Delivery
The pH-responsive nature of poly(this compound) hydrogels makes them suitable for targeted and controlled drug delivery applications. For instance, a drug can be loaded into the hydrogel in its collapsed state and then released in a controlled manner as the hydrogel swells in a higher pH environment, such as the intestines.
Drug Loading and Release Workflow
The following diagram outlines the workflow for drug loading into and release from a pH-responsive hydrogel.
Caption: Drug loading and release workflow.
Protocol for In Vitro Drug Release Study
Materials:
-
Drug-loaded poly(this compound) hydrogel
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 1.2 for simulated gastric fluid and pH 7.4 for simulated intestinal fluid)
-
Model drug (e.g., a small molecule drug)
Equipment:
-
Shaking water bath or incubator
-
UV-Vis spectrophotometer
-
Vials or beakers
Procedure:
-
Drug Loading:
-
Immerse a known weight of the dried hydrogel in a solution of the model drug with a known concentration.
-
Allow the hydrogel to swell and absorb the drug solution for a sufficient time (e.g., 24-48 hours).
-
Remove the drug-loaded hydrogel and dry it (e.g., by freeze-drying).
-
-
Drug Release Study:
-
Place a known weight of the drug-loaded hydrogel in a vial containing a specific volume of the release medium (e.g., PBS at pH 7.4).
-
Place the vial in a shaking water bath at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
-
Quantification of Released Drug:
-
Measure the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative amount of drug released over time.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Conclusion
While direct and extensive research on the use of this compound for stimuli-responsive materials is currently limited, the fundamental principles of acrylic acid chemistry suggest its strong potential in this field. The protocols and data presented here, extrapolated from well-studied analogous systems, provide a robust framework for initiating research into poly(this compound)-based smart materials. It is anticipated that the unique electronic and steric properties imparted by the alpha-chloro substituent will offer novel and tunable responsive behaviors, making this an exciting area for future exploration in materials science and drug delivery. Researchers are strongly encouraged to perform thorough experimental validation and characterization.
References
Application Notes and Protocols for Crosslinking Poly(2-Chloroacrylic Acid)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of strategies for crosslinking poly(2-chloroacrylic acid) (PCAA), a versatile polymer with significant potential in drug delivery and biomaterials. Due to the limited direct literature on PCAA crosslinking, the protocols and discussions are primarily based on established methods for the closely related poly(acrylic acid) (PAA), with specific considerations for the unique reactivity of the alpha-chloro group in PCAA.
Introduction to Poly(this compound) Crosslinking
Poly(this compound) is a functional polymer characterized by the presence of a carboxylic acid group and a reactive chlorine atom on each repeating unit. This unique structure offers multiple avenues for crosslinking, leading to the formation of hydrogels with tunable properties. The carboxylic acid groups provide pH-sensitivity and sites for hydrogen bonding, while the chlorine atom is susceptible to nucleophilic substitution, allowing for covalent crosslinking under specific conditions.
Crosslinked PCAA hydrogels are promising materials for a variety of biomedical applications, including controlled drug release systems, tissue engineering scaffolds, and bioadhesives. The ability to tailor the crosslinking density and chemistry allows for precise control over the hydrogel's swelling behavior, mechanical strength, degradation rate, and drug release kinetics.
Crosslinking Strategies
Several strategies can be employed to crosslink PCAA, broadly categorized into chemical and physical methods.
1. Chemical Crosslinking:
-
Nucleophilic Substitution of the Chlorine Atom: The most distinct feature of PCAA is the reactive chlorine atom, which can be displaced by nucleophiles. This offers a unique crosslinking pathway not available to PAA. Diamines, dithiols, and diols can be used as crosslinkers, forming stable covalent bonds. This method allows for the formation of hydrogels with controlled crosslink density and functionality.
-
Carbodiimide Chemistry: The carboxylic acid groups of PCAA can be activated by carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to form amide or ester linkages with diamine or diol crosslinkers, respectively. This is a widely used and efficient method for crosslinking poly(carboxylic acids).
-
Radiation-Induced Crosslinking: Exposure of PCAA solutions to gamma or electron beam radiation can generate free radicals on the polymer chains, leading to the formation of covalent crosslinks. This method has the advantage of avoiding the use of potentially toxic chemical crosslinkers and can be performed on the final product for sterilization.[1][2]
2. Physical Crosslinking:
-
Hydrogen Bonding: The carboxylic acid groups of PCAA can form strong hydrogen bonds, leading to physical crosslinking. This is often pH-dependent, with stronger interactions occurring at lower pH values.
-
Ionic Interactions: Divalent or trivalent metal ions can form ionic bridges between the carboxylate groups of PCAA, leading to the formation of physically crosslinked networks. This process is reversible and sensitive to changes in pH and ionic strength.
Experimental Protocols
The following are detailed protocols for key crosslinking methods. Note: These protocols are based on established methods for PAA and should be optimized for PCAA, particularly concerning reaction times and stoichiometry, given the higher reactivity of the alpha-chloro group.
Protocol 1: Crosslinking of PCAA with a Diamine via Nucleophilic Substitution
This protocol describes the crosslinking of PCAA by leveraging the reactivity of the chlorine atom with a diamine crosslinker.
Materials:
-
Poly(this compound) (PCAA)
-
Hexamethylenediamine (HMDA)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Dialysis tubing (MWCO 3500 Da)
-
Deionized water
Procedure:
-
Dissolve 1.0 g of PCAA in 20 mL of DMF in a round-bottom flask.
-
In a separate beaker, dissolve 0.2 g of HMDA and 0.3 g of NaHCO₃ in 10 mL of DMF.
-
Slowly add the HMDA solution to the PCAA solution with constant stirring at room temperature.
-
Heat the reaction mixture to 60°C and stir for 24 hours.
-
Allow the resulting hydrogel to cool to room temperature.
-
Purify the hydrogel by dialysis against deionized water for 3 days, changing the water twice daily, to remove unreacted reagents and solvent.
-
Freeze-dry the purified hydrogel to obtain a porous scaffold.
Characterization:
-
Swelling Ratio: Immerse a known weight of the dried hydrogel in phosphate-buffered saline (PBS, pH 7.4) and measure the weight of the swollen hydrogel at regular intervals until equilibrium is reached. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
FTIR Spectroscopy: Confirm the formation of amide bonds by the appearance of characteristic peaks around 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II).
Protocol 2: Radiation-Induced Crosslinking of PCAA
This protocol outlines the formation of a PCAA hydrogel using gamma radiation.
Materials:
-
Poly(this compound) (PCAA)
-
Deionized water
-
Gamma radiation source (e.g., Cobalt-60)
Procedure:
-
Prepare a 10% (w/v) aqueous solution of PCAA by dissolving the polymer in deionized water with gentle stirring.
-
Pour the PCAA solution into a petri dish or a suitable mold.
-
Expose the solution to a gamma radiation source at a dose of 25 kGy.[2]
-
The resulting hydrogel can be used directly or purified by washing with deionized water to remove any soluble fractions.
-
The hydrogel can be dried by freeze-drying or oven drying at a low temperature.
Characterization:
-
Gel Fraction: Immerse a known weight of the dried hydrogel in deionized water for 48 hours to extract the soluble fraction. Dry the remaining insoluble gel and calculate the gel fraction as (Wf / Wi) x 100%, where Wf is the final dry weight and Wi is the initial dry weight.
-
Mechanical Testing: Perform compression or tensile tests to determine the mechanical properties of the hydrogel.
Data Presentation
The following tables summarize hypothetical quantitative data for the characterization of crosslinked PCAA hydrogels based on analogous PAA systems. These tables are intended to serve as a template for organizing experimental results.
Table 1: Swelling Ratios of Diamine-Crosslinked PCAA Hydrogels
| Crosslinker Concentration (mol% to PCAA) | Swelling Ratio in PBS (pH 7.4) |
| 5 | 150 ± 12 |
| 10 | 95 ± 8 |
| 15 | 60 ± 5 |
Table 2: Properties of Radiation-Crosslinked PCAA Hydrogels
| Radiation Dose (kGy) | Gel Fraction (%) | Compressive Modulus (kPa) |
| 15 | 85 ± 3 | 20 ± 2 |
| 25 | 92 ± 2 | 35 ± 3 |
| 50 | 98 ± 1 | 50 ± 4 |
Visualization of Crosslinking and Experimental Workflows
Signaling Pathways and Logical Relationships
The crosslinking of PCAA can be visualized as the formation of a three-dimensional network from linear polymer chains. Different crosslinking strategies create distinct network architectures.
Caption: Chemical crosslinking pathways for poly(this compound).
Experimental Workflow
The general workflow for the synthesis and characterization of crosslinked PCAA hydrogels is depicted below.
Caption: General experimental workflow for PCAA hydrogel synthesis.
Application in Drug Delivery
Crosslinked PCAA hydrogels can be loaded with therapeutic agents and their release can be controlled by the hydrogel's properties.
Drug Loading
Drugs can be loaded into PCAA hydrogels using two primary methods:
-
Equilibrium Swelling: A dried hydrogel is immersed in a drug solution, allowing the drug to diffuse into the network as the hydrogel swells.
-
In-situ Loading: The drug is mixed with the PCAA solution before crosslinking, entrapping the drug within the hydrogel network as it forms.
Drug Release Mechanism
The release of drugs from PCAA hydrogels is typically governed by diffusion and/or swelling of the polymer network. The release rate can be tuned by altering the crosslinking density, which affects the mesh size of the hydrogel network, and by the pH of the surrounding environment due to the presence of carboxylic acid groups.[3]
The following diagram illustrates the factors influencing drug release from a PCAA hydrogel.
Caption: Factors influencing drug release from PCAA hydrogels.
Conclusion
The crosslinking of poly(this compound) offers a versatile platform for the development of advanced biomaterials. While direct experimental data for PCAA is emerging, the well-established chemistry of poly(acrylic acid) provides a strong foundation for designing and optimizing crosslinking strategies. The unique reactivity of the alpha-chloro group in PCAA presents an exciting opportunity for novel crosslinking chemistries and the creation of hydrogels with tailored properties for a wide range of applications in research, drug development, and beyond. Further research is warranted to fully explore and characterize the crosslinking behavior of PCAA and the properties of the resulting hydrogels.
References
Application Notes and Protocols for Grafting 2-Chloroacrylic Acid onto Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymer backbones through grafting techniques offers a versatile platform for the development of advanced materials with tailored properties. Grafting 2-chloroacrylic acid (2-CAA) onto polymers introduces pendant carboxylic acid and chloro groups, which can significantly alter the physicochemical characteristics of the parent polymer. These modifications can enhance hydrophilicity, provide sites for further chemical conjugation, and introduce stimuli-responsive behavior, making these materials highly attractive for a range of biomedical applications, including drug delivery, tissue engineering, and diagnostics.
The presence of the chloro- group on the α-carbon of the acrylic acid monomer provides a reactive handle for post-polymerization modification via nucleophilic substitution reactions. This allows for the attachment of targeting ligands, imaging agents, or therapeutic molecules. The carboxylic acid moiety imparts pH-responsiveness, enabling the development of "smart" materials that can respond to changes in their environment, such as the acidic tumor microenvironment or the pH variations within cellular compartments.
This document provides detailed application notes and experimental protocols for the grafting of this compound onto various polymer backbones. It is intended to serve as a comprehensive guide for researchers and professionals in the fields of polymer chemistry, materials science, and drug development.
Grafting Methodologies
Several polymerization techniques can be employed to graft this compound onto polymer backbones. The choice of method depends on the desired level of control over the graft architecture, the nature of the polymer backbone, and the intended application. Controlled radical polymerization (CRP) techniques are particularly well-suited for this purpose as they allow for the synthesis of well-defined graft copolymers with controlled molecular weights and narrow molecular weight distributions.[1][2]
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CRP method for grafting vinyl monomers from a polymer backbone.[1][2] This "grafting from" approach involves the initiation of polymerization from active sites along the polymer chain. For this, the backbone polymer must be functionalized with initiator moieties, typically alkyl halides.
Experimental Protocols
The following protocols are model procedures for the grafting of this compound onto different polymer backbones using Atom Transfer Radical Polymerization (ATRP). These protocols are based on established methods for grafting similar acrylic monomers and should be optimized for specific experimental conditions and polymer backbones.
Protocol 1: Synthesis of a Macroinitiator from a Hydroxyl-Containing Polymer Backbone (e.g., Poly(ethylene glycol) - PEG)
This protocol describes the conversion of terminal hydroxyl groups of a polymer into ATRP initiators.
Materials:
-
Poly(ethylene glycol) (PEG), hydroxyl-terminated (molecular weight of choice)
-
2-bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve PEG in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents per hydroxyl group) to the solution and stir for 15 minutes.
-
Slowly add 2-bromoisobutyryl bromide (1.2 equivalents per hydroxyl group) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding a small amount of water.
-
Wash the organic phase with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the resulting PEG macroinitiator by adding the concentrated solution to cold anhydrous diethyl ether.
-
Filter and dry the purified PEG macroinitiator under vacuum.
-
Characterize the macroinitiator by ¹H NMR to confirm the presence of the initiator groups.
Protocol 2: "Grafting From" of this compound from a Macroinitiator via ATRP
This protocol details the grafting of 2-CAA from a synthesized macroinitiator.
Materials:
-
Polymer macroinitiator (e.g., PEG-di(2-bromoisobutyrate))
-
This compound (2-CAA), stabilized
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or water/methanol mixture)
-
Argon or Nitrogen gas supply
-
Inhibitor remover column (for 2-CAA if necessary)
Procedure:
-
Pass the 2-CAA monomer through an inhibitor remover column if required.
-
In a Schlenk flask, add the polymer macroinitiator and the desired amount of 2-CAA.
-
Add the anhydrous solvent and degas the solution by three freeze-pump-thaw cycles.
-
In a separate Schlenk flask, add CuBr and PMDETA.
-
Degas the catalyst/ligand mixture by purging with an inert gas.
-
Under a positive pressure of inert gas, transfer the degassed monomer/macroinitiator solution to the flask containing the catalyst/ligand mixture.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.
-
Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the grafted polymer in a non-solvent (e.g., cold diethyl ether or hexane).
-
Filter and dry the purified graft copolymer under vacuum.
Characterization of Grafted Copolymers
A combination of analytical techniques is essential to confirm the successful grafting and to characterize the properties of the resulting copolymer.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the grafted copolymer and to determine the grafting density and graft chain length. | Appearance of characteristic peaks for both the polymer backbone and the poly(this compound) grafts. For ¹H NMR of poly(2-CAA), broad peaks corresponding to the polymer backbone protons will be observed.[3][4] In ¹³C NMR, the carbonyl carbon of the carboxylic acid will be visible.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the copolymer. | Appearance of a characteristic carbonyl (C=O) stretching band from the carboxylic acid groups of the grafted chains (typically around 1720-1740 cm⁻¹).[6][7][8] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymer. | An increase in the molecular weight compared to the original polymer backbone and a shift to shorter elution times. A narrow PDI (typically < 1.5) indicates a controlled polymerization process. |
| Thermal Analysis (TGA/DSC) | To evaluate the thermal stability and thermal transitions (e.g., glass transition temperature, melting point) of the copolymer. | The thermal properties of the grafted copolymer will be different from the parent polymer. For example, grafting may alter the glass transition temperature.[9] |
| Elemental Analysis | To determine the elemental composition, which can be used to calculate the grafting percentage. | Presence of chlorine in the elemental analysis confirms the incorporation of this compound. |
Quantitative Data Summary
The following table summarizes expected quantitative data for the grafting of acrylic monomers onto polymer backbones, based on literature for analogous systems. Note: Specific data for this compound grafting is limited; these values should be considered as targets for optimization.
| Parameter | Typical Range | Influencing Factors | Reference (Analogous Systems) |
| Grafting Percentage (%) | 10 - 200% | Monomer/backbone ratio, reaction time, temperature, initiator/catalyst concentration. | [10][11] |
| Grafting Efficiency (%) | 30 - 90% | Initiator efficiency, reaction conditions that minimize homopolymer formation. | [11] |
| Monomer Conversion (%) | 50 - 95% | Reaction time, temperature, catalyst activity. | [12] |
| Polydispersity Index (PDI) | 1.1 - 1.5 | Control over the polymerization process (e.g., ATRP conditions). | [12] |
Applications in Drug Delivery
Polymers grafted with this compound are promising candidates for advanced drug delivery systems. The pendant functional groups can be exploited to achieve targeted and controlled release of therapeutic agents.
-
pH-Responsive Drug Release: The carboxylic acid groups on the poly(2-CAA) grafts can be ionized or protonated in response to changes in pH. This property can be utilized for targeted drug release in the acidic tumor microenvironment or for endosomal escape of drug carriers within cells.[13][14]
-
Conjugation of Bioactive Molecules: The chloro- groups can serve as reactive sites for the covalent attachment of drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents. This allows for the creation of multifunctional drug delivery systems.
-
Formation of Nanoparticles and Micelles: Amphiphilic block or graft copolymers containing poly(2-CAA) segments can self-assemble in aqueous media to form nanoparticles or micelles. These nanostructures can encapsulate hydrophobic drugs, protecting them from degradation and improving their solubility and bioavailability.
Visualization of Concepts
Experimental Workflow
The following diagram illustrates the general workflow for the "grafting from" synthesis of a poly(this compound) grafted copolymer using ATRP.
Caption: Workflow for the synthesis and characterization of a graft copolymer.
Cellular Uptake of Nanoparticles
This diagram illustrates a potential signaling pathway for the cellular uptake of nanoparticles formulated from this compound grafted polymers, which typically occurs via endocytosis.
Caption: Generalized pathway for endocytic uptake of nanoparticles.
Conclusion
The grafting of this compound onto polymer backbones represents a powerful strategy for the development of functional materials with significant potential in biomedical applications, particularly in the field of drug delivery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and characterization of these novel copolymers. The unique combination of reactive chloro- groups and pH-responsive carboxylic acid moieties offers a versatile platform for creating sophisticated, stimuli-responsive drug delivery systems. Further research and optimization of these materials are expected to lead to significant advancements in the development of next-generation therapeutics.
References
- 1. Controlled Radical Polymerization Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. publications.iupac.org [publications.iupac.org]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanical, thermal and swelling properties of poly(acrylic acid)–graphene oxide composite hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. The pH-responsive behaviour of poly(acrylic acid) in aqueous solution is dependent on molar mass - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Application Note: HPLC Analysis of 2-Chloroacrylic acid Polymerization Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloroacrylic acid is a reactive monomer used in the synthesis of various polymers with applications in adhesives, coatings, and biomedical materials. The kinetics of its polymerization are crucial for controlling the properties of the resulting polymer, such as molecular weight and polydispersity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for monitoring the polymerization process by quantifying the decrease in monomer concentration over time. This application note provides a detailed protocol for the analysis of this compound polymerization kinetics using reverse-phase HPLC.
Experimental Protocols
1. Materials and Reagents
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent for polymerization (e.g., methanol, water)
-
Quenching agent (e.g., hydroquinone)
2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Data acquisition and processing software
3. HPLC Method
A reverse-phase HPLC method is suitable for the analysis of this compound.[3][4]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid.[3][4][7] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 40 °C[5] |
| Detection Wavelength | 210 nm[5][6] |
| Injection Volume | 10 µL[5] |
| Run Time | Sufficient to allow for the elution of the monomer and any potential byproducts (e.g., 10 minutes). |
4. Polymerization Reaction Procedure
The polymerization of acrylic acids typically follows a free radical mechanism.[8][9]
-
Initiation: A free radical initiator is thermally or photochemically decomposed to generate radicals.
-
Propagation: The radical adds to the double bond of a monomer molecule, creating a new radical that can further react with other monomers to propagate the polymer chain.[9]
-
Termination: The growth of the polymer chain is terminated by the combination of two radicals or by disproportionation.[9]
Protocol for a typical batch polymerization:
-
In a reaction vessel, dissolve a known amount of this compound and the initiator (e.g., AIBN) in the chosen solvent.
-
Place the reaction vessel in a temperature-controlled bath or reactor set to the desired reaction temperature (e.g., 60-80 °C for AIBN).
-
Start the reaction and begin sampling at regular time intervals (e.g., every 15, 30, or 60 minutes).
-
To quench the polymerization in each sample, add a small amount of a quenching agent like hydroquinone and immediately dilute the sample with the HPLC mobile phase to a known concentration.
-
Filter the samples through a 0.45 µm syringe filter before HPLC analysis.
Data Presentation
The concentration of the this compound monomer at each time point is determined from a calibration curve. The polymerization kinetics can be evaluated by plotting the monomer concentration versus time.
Table 1: Example Data for this compound Polymerization
| Time (minutes) | Monomer Concentration (M) | % Conversion |
| 0 | 1.000 | 0.0 |
| 15 | 0.852 | 14.8 |
| 30 | 0.715 | 28.5 |
| 60 | 0.521 | 47.9 |
| 90 | 0.389 | 61.1 |
| 120 | 0.291 | 70.9 |
| 180 | 0.176 | 82.4 |
| 240 | 0.105 | 89.5 |
% Conversion = [(Initial Concentration - Concentration at time t) / Initial Concentration] x 100
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for monitoring polymerization kinetics.
Diagram 2: Free Radical Polymerization Mechanism
Caption: Mechanism of free radical polymerization.
References
- 1. This compound, 96%, stab. with ca 0.3% BHT 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. lcms.cz [lcms.cz]
- 6. osha.gov [osha.gov]
- 7. mitrask.com [mitrask.com]
- 8. Polyacrylic acid - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Polymerization of 2-Chloroacrylic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the polymerization of 2-Chloroacrylic acid.
Safety and Handling
Q: What are the primary safety concerns with this compound?
A: this compound is a corrosive material that can cause severe skin burns and eye damage.[1][2] It is crucial to handle it with appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing, in a well-ventilated area.[1] Inhalation of dust or vapors should be avoided.[1] The substance also readily polymerizes, which can be hazardous if not controlled.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is an inhibitor added to this compound?
A: this compound is highly susceptible to spontaneous and potentially violent polymerization, especially when exposed to heat, light, or initiators.[3][4] Inhibitors are radical-scavenging compounds added by manufacturers to prevent premature polymerization during shipping and storage, thus ensuring the monomer's stability and shelf-life.[5][6]
Q2: What are the common inhibitors used for this compound and its analogs?
A: Common inhibitors include phenolics like hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and butylated hydroxytoluene (BHT).[5][7][8] The specific inhibitor and its concentration are typically indicated on the product's specification sheet.
Table 1: Common Inhibitors for Acrylic Monomers
| Inhibitor | Abbreviation | Typical Concentration | Notes |
|---|---|---|---|
| Butylated Hydroxytoluene | BHT | ~3000 ppm (0.3%) | Stabilizer mentioned for this compound.[7] |
| Hydroquinone monomethyl ether | MEHQ | 200 - 1000 ppm | Very common for acrylic monomers.[8] |
| Hydroquinone | HQ | 200 - 1000 ppm | Effective but can be more challenging to remove.[9] |
| Phenothiazine | PTZ | 100 - 500 ppm | Often used in combination with other inhibitors.[8] |
Q3: Is it necessary to remove the inhibitor before polymerization?
A: Yes, in most laboratory settings, it is highly recommended. Inhibitors work by scavenging free radicals, the same species that initiate polymerization.[5][6] If not removed, the inhibitor will react with the initiator, leading to a variable induction period, reduced initiator efficiency, and unpredictable results in terms of conversion and final polymer properties like molecular weight.[5][6] For some industrial applications, inhibitors may not be removed; instead, a higher concentration of the initiator is used to overcome the inhibitor's effect.[5]
Q4: What are the primary factors influencing the molecular weight of poly(this compound)?
A: The key factors are:
-
Initiator Concentration: Higher initiator concentration generally leads to a lower molecular weight, as more polymer chains are initiated simultaneously.
-
Monomer Purity: Impurities can act as chain transfer agents, terminating chains prematurely and lowering the molecular weight.[10]
-
Reaction Temperature: Temperature affects the rates of initiation, propagation, and termination. Higher temperatures often result in lower molecular weights due to increased rates of chain transfer and termination reactions.
-
Chain Transfer Agents: The deliberate addition of a chain transfer agent is a common method to control and lower the molecular weight of the resulting polymer.[11]
-
Solvent: The choice of solvent can influence chain transfer kinetics, thereby affecting the final molecular weight.
Troubleshooting Guide
This section addresses common problems encountered during the polymerization of this compound.
Q1: My polymerization reaction is not starting. What could be the cause?
A: This is a common issue that can be traced back to several factors.
-
Possible Cause 1: Incomplete Inhibitor Removal. Residual inhibitor is the most frequent cause of polymerization failure. It consumes the initiator before chains can be formed.[5][6]
-
Solution: Ensure your inhibitor removal protocol is effective. If using an inhibitor-removal column, make sure it is not exhausted. Consider passing the monomer through the column a second time.
-
-
Possible Cause 2: Inactive or Insufficient Initiator. The initiator may have degraded due to improper storage, or the amount added may be insufficient to overcome trace inhibitors or impurities.
-
Solution: Use a fresh batch of initiator stored under the recommended conditions. Verify your calculations and consider increasing the initiator concentration slightly (e.g., by 10-20%).
-
-
Possible Cause 3: Presence of Oxygen. Oxygen is a potent inhibitor of many free-radical polymerizations.
-
Solution: Ensure your reaction setup is properly deoxygenated. This is typically achieved by purging the reaction mixture with an inert gas (e.g., nitrogen or argon) for an adequate period (e.g., 30-60 minutes) before and during the reaction.
-
Q2: The polymerization is proceeding too quickly and is difficult to control. How can I manage the reaction rate?
A: Uncontrolled polymerization is a significant safety risk due to the highly exothermic nature of the reaction.[4][12]
-
Possible Cause 1: High Initiator Concentration. Too much initiator leads to a very high initial rate of reaction.
-
Solution: Reduce the initiator concentration.
-
-
Possible Cause 2: High Reaction Temperature. The reaction is likely initiated at too high a temperature, or the cooling system is insufficient to dissipate the heat generated.
-
Solution: Lower the initial reaction temperature. Ensure the reaction vessel is placed in a water or oil bath to provide efficient cooling and maintain a constant temperature. For larger-scale reactions, consider adding the monomer dropwise to the heated solvent to better control the exotherm.
-
-
Possible Cause 3: High Monomer Concentration (Bulk Polymerization). Bulk polymerization (without a solvent) can be very difficult to control thermally.
-
Solution: Perform the polymerization in a suitable solvent (solution polymerization). The solvent acts as a heat sink, helping to moderate the temperature.
-
Q3: The final polymer has a low molecular weight and a broad polydispersity index (PDI). How can I improve this?
A: Achieving high molecular weight with a narrow PDI requires careful control over reaction conditions.
-
Possible Cause 1: Impurities. Impurities in the monomer or solvent can act as chain-stoppers.[10]
-
Solution: Use highly purified monomer and solvent. Ensure the monomer is properly stored to prevent degradation.
-
-
Possible Cause 2: High Initiator-to-Monomer Ratio. As mentioned, a high concentration of initiator leads to more chains and thus lower molecular weight.
-
Solution: Decrease the initiator concentration.
-
-
Possible Cause 3: Chain Transfer Reactions. Chain transfer to monomer, solvent, or polymer can limit the chain length.
-
Solution: Select a solvent with a low chain transfer constant. Lowering the reaction temperature can also reduce the rate of chain transfer reactions.
-
-
Possible Cause 4: Inadequate Stoichiometry (for controlled polymerization techniques). While less common for standard free-radical polymerization, if you are attempting a controlled or living polymerization (e.g., ATRP, RAFT), precise stoichiometry of all components is critical.[10]
-
Solution: Carefully measure all reactants and ensure their purity.
-
Table 2: Troubleshooting Summary
| Symptom | Possible Causes | Recommended Actions |
|---|---|---|
| No Polymerization | 1. Residual inhibitor.[5][6]2. Inactive/insufficient initiator.3. Oxygen in the system. | 1. Repeat inhibitor removal step.2. Use fresh initiator; check calculations.3. Deoxygenate the system thoroughly. |
| Uncontrolled/Runaway Reaction | 1. High initiator concentration.2. Insufficient cooling/high temperature.[4]3. High monomer concentration. | 1. Reduce initiator amount.2. Lower reaction temperature; use a cooling bath.3. Use a solvent to dissipate heat. |
| Low Polymer Yield | 1. Reaction time is too short.2. Low reaction temperature.3. Insufficient initiator. | 1. Increase the reaction time.2. Increase the reaction temperature moderately.3. Ensure initiator concentration is adequate. |
| Low Molecular Weight / Broad PDI | 1. Impurities in monomer or solvent.[10]2. High initiator concentration.3. Chain transfer reactions. | 1. Purify monomer and solvent.2. Decrease initiator concentration.3. Choose a different solvent; lower the temperature. |
| Gel Formation | 1. High monomer conversion in a concentrated solution.2. Presence of difunctional impurities (cross-linkers). | 1. Stop the reaction at a lower conversion.2. Ensure monomer purity. |
| Discolored Polymer | 1. Impurities in the solvent or monomer.[12]2. High reaction temperature causing degradation. | 1. Use high-purity starting materials.2. Lower the reaction temperature. |
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound
This protocol describes the removal of phenolic inhibitors using a packed column.
-
Materials:
-
This compound (stabilized).
-
Inhibitor removal column (e.g., packed with activated basic alumina).
-
Collection flask.
-
Inert atmosphere (optional, but recommended).
-
-
Procedure:
-
Prepare the inhibitor removal column according to the manufacturer's instructions.
-
If the this compound is solid, gently warm it until it melts (handle with extreme care in a fume hood).
-
Pass the liquid monomer through the column at a slow, steady rate.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Crucially, use the purified monomer immediately. In its unstabilized form, it is highly prone to spontaneous polymerization. Do not store it.[5][6]
-
Protocol 2: General Procedure for Free-Radical Polymerization
This protocol provides a general starting point for the solution polymerization of this compound.
-
Materials:
-
Inhibitor-free this compound.
-
Anhydrous solvent (e.g., dioxane, toluene, or dimethylformamide).
-
Free-radical initiator (e.g., AIBN or Benzoyl Peroxide).
-
Reaction flask with a condenser, magnetic stirrer, and inert gas inlet.
-
Heating mantle or oil bath.
-
-
Procedure:
-
Add the desired amount of solvent to the reaction flask.
-
Begin stirring and purge the solvent with an inert gas (N₂ or Ar) for 30-60 minutes to remove dissolved oxygen.
-
While purging, dissolve the inhibitor-free monomer and the initiator in a small amount of deoxygenated solvent in a separate flask.
-
Heat the solvent in the reaction flask to the desired temperature (e.g., 60-80 °C).
-
Once the temperature is stable, add the monomer/initiator solution to the reaction flask via a syringe or dropping funnel.
-
Maintain the reaction under an inert atmosphere at the set temperature for the desired time (e.g., 4-24 hours). The solution will become more viscous as the polymer forms.
-
To terminate the reaction, cool the flask to room temperature and expose the solution to air.
-
Protocol 3: Polymer Purification by Precipitation
This protocol is used to isolate the polymer from unreacted monomer, initiator fragments, and solvent.
-
Materials:
-
Polymer reaction mixture.
-
A non-solvent for the polymer (a liquid in which the polymer is insoluble, e.g., hexane, diethyl ether, or cold methanol).
-
Large beaker.
-
Stirring rod or magnetic stirrer.
-
Filtration apparatus (e.g., Büchner funnel).
-
Vacuum oven.
-
-
Procedure:
-
Place the non-solvent in a large beaker and stir vigorously. The volume of the non-solvent should be at least 10 times the volume of the polymer solution.
-
Slowly pour the viscous polymer solution into the stirring non-solvent.
-
A precipitate (the polymer) should form immediately. Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Collect the polymer by vacuum filtration.
-
Wash the collected polymer with fresh non-solvent to remove any remaining impurities.
-
To further purify, the polymer can be re-dissolved in a small amount of the original solvent and re-precipitated.
-
Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Visualized Workflows
Diagram 1: Troubleshooting Polymerization Failure
Caption: A troubleshooting flowchart for failed polymerization reactions.
Diagram 2: Experimental Workflow for Poly(this compound) Synthesis
Caption: A standard workflow from monomer purification to final polymer.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Chloro-2-propenoic acid | C3H3ClO2 | CID 11735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 0688 - ACRYLIC ACID [chemicalsafety.ilo.org]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. This compound, 96%, stab. with ca 0.3% BHT 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
Technical Support Center: Controlled Radical Polymerization of Halo-acrylates
Welcome to the technical support center for the controlled radical polymerization (CRP) of halo-acrylates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the polymerization of halo-acrylates via Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT), and other controlled radical methods.
Problem 1: High Polydispersity Index (PDI) or Bimodal Molecular Weight Distribution in Gel Permeation Chromatography (GPC)
Q: My GPC results show a broad or multimodal distribution. What are the potential causes and how can I fix this?
A: High PDI or a multimodal distribution in your GPC trace indicates a loss of control over the polymerization. Several factors could be at play, often related to initiation, termination, or side reactions.
Possible Causes & Solutions:
-
Cause A: Inefficient Initiation or Slow Activation
-
Solution: Ensure your initiator is appropriate for the monomer and reaction conditions. For ATRP, the initiator's carbon-halogen bond should be weaker than the dormant polymer chain's carbon-halogen bond to ensure fast initiation. For RAFT, select a chain transfer agent (CTA) with a high transfer constant for acrylates.[1] Consider increasing the initiator concentration or using an initiator with a lower decomposition temperature if polymerization is too slow.[1]
-
-
Cause B: Irreversible Termination Reactions
-
Cause C: Presence of Impurities
-
Cause D: Chain Transfer to Solvent
Problem 2: Loss of Halogen End-Group Fidelity
Q: I am observing a loss of the halogen end-group in my polymer. Why is this happening and how can I prevent it?
A: Loss of the terminal halogen is a critical issue as it prevents chain extension for block copolymer synthesis and post-polymerization modification. This is often due to hydrolysis, elimination, or nucleophilic substitution reactions.
Possible Causes & Solutions:
-
Cause A: Hydrolysis of the Carbon-Halogen Bond
-
Solution: This is particularly problematic in aqueous or protic media, especially for ATRP. The presence of water can lead to the hydrolysis of the alkyl halide at the chain end to a hydroxyl group, which is inactive in ATRP.[7] To mitigate this, use dry solvents and reagents. If polymerization in water is necessary, consider using a more stable halogen (e.g., chlorine instead of bromine) or a "grafting from" approach from a protected surface to shield the active chain ends.
-
-
Cause B: Elimination of HX (e.g., HBr, HCl)
-
Solution: The presence of a base can promote the elimination of HX from the polymer chain end, forming a double bond. This is a common side reaction for halo-alkanes.[8][9][10] Ensure your reaction mixture is free from basic impurities. If a basic monomer is used, consider protecting the basic functionality. Running the reaction at lower temperatures can also disfavor elimination reactions.
-
-
Cause C: Nucleophilic Substitution by Monomer or Other Reagents
-
Solution: The halo-acrylate monomer itself or other nucleophiles in the reaction mixture can potentially displace the terminal halogen. This is more likely with more reactive halogens (I > Br > Cl). Purify the monomer and all other reagents to remove nucleophilic impurities. If the monomer is the culprit, a different CRP technique or modified reaction conditions (e.g., lower temperature) may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions specific to the polymerization of halo-acrylates?
A1: Beyond the typical side reactions in radical polymerization (e.g., termination, chain transfer), halo-acrylates are susceptible to:
-
Elimination of HX: The halogen and a proton on the adjacent carbon can be eliminated, especially in the presence of a base, to form an unsaturated chain end.[8][9]
-
Nucleophilic Substitution: The halogen at the alpha-position of the acrylate can be substituted by nucleophiles present in the reaction mixture.
-
Hydrolysis: In the presence of water, the carbon-halogen bond at the chain end can hydrolyze to a hydroxyl group, rendering the chain "dead" in ATRP.[7]
Q2: How can I detect and quantify these side reactions?
A2: A combination of analytical techniques is often necessary:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the products of side reactions. For example, the appearance of signals corresponding to vinyl protons can indicate elimination, while the disappearance of the signal for the proton adjacent to the halogen can suggest its loss. 2D NMR techniques like HSQC and HMBC can provide more detailed structural information.[11][12][13][14]
-
Gel Permeation Chromatography (GPC): A broadening of the PDI or the appearance of shoulders on the main peak can indicate side reactions such as termination or chain transfer.[15][16][17][18][19][20]
-
Mass Spectrometry (e.g., MALDI-TOF): This technique can be used to analyze the end-groups of the polymer chains and identify species resulting from side reactions.[5][6]
Q3: What is the effect of temperature on the polymerization of halo-acrylates?
A3: Temperature has a significant impact on polymerization kinetics and the prevalence of side reactions.
-
Higher temperatures generally lead to faster polymerization rates but can also increase the rates of termination and side reactions like β-scission and elimination.[5][21][22]
-
Lower temperatures can help to suppress these unwanted side reactions, leading to better control over the polymerization and higher end-group fidelity.[1][5] However, the polymerization rate will be slower.
Q4: How do I choose the right solvent for the polymerization of halo-acrylates?
A4: The choice of solvent is crucial for a successful polymerization.
-
Polarity: The solvent polarity can affect the stability of the catalyst complex in ATRP and the solubility of the polymer.
-
Chain Transfer: Solvents can participate in chain transfer reactions, leading to dead polymer chains. The chain transfer constants for various solvents are available in the literature.[5][6]
-
Protic vs. Aprotic: Protic solvents like water and alcohols can lead to hydrolysis of the halogen end-group, especially in ATRP.[7] Aprotic solvents are generally preferred to minimize this side reaction.
Data Presentation
Table 1: Effect of Solvent on Chain Transfer in RAFT Polymerization of Butyl Acrylate
| Solvent | Chain Transfer Constant (Cs = ktr/kp) x 104 |
| tert-Butanol | 0.17 |
| Benzene | 0.22 |
| Toluene | 0.90 |
| n-Butanol | 2.91 |
| Ethanol | 4.38 |
| Dioxane | 3.90 |
| Cumene | 13.8 |
Data adapted from literature for butyl acrylate, illustrating the relative impact of different solvents on chain transfer.[5][6]
Table 2: Troubleshooting Guide for GPC Results
| Observation | Possible Cause | Suggested Action |
| High PDI (>1.3) | Inefficient initiation, high termination rate, chain transfer. | Optimize initiator/catalyst, lower temperature, change solvent. |
| High MW Shoulder | Bimolecular termination (coupling). | Lower initiator concentration, lower temperature. |
| Low MW Shoulder | Slow initiation, impurities, chain transfer. | Use a more efficient initiator, purify monomer and solvent. |
| Tailing | Adsorption of polymer to the column packing material. | Use a stronger eluent or add a salt to the mobile phase. |
| Fronting | Column overloading. | Reduce sample concentration or injection volume. |
Experimental Protocols
Protocol 1: General Procedure for ATRP of a Halo-acrylate
-
Monomer Purification: Pass the halo-acrylate monomer through a column of basic alumina to remove the inhibitor.
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the copper(I) halide catalyst (e.g., CuBr) and the ligand (e.g., PMDETA).
-
Reaction Setup: Add the purified monomer and solvent (e.g., anisole) to the flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[3]
-
Initiation: After the final thaw, backfill the flask with an inert gas (e.g., argon). Inject the initiator (e.g., ethyl α-bromoisobutyrate) via syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.
-
Monitoring: Periodically take aliquots using a degassed syringe to monitor monomer conversion by 1H NMR and molecular weight evolution by GPC.
-
Termination: Once the desired conversion is reached, cool the reaction and expose it to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
Protocol 2: General Procedure for RAFT Polymerization of a Halo-acrylate
-
Monomer and Solvent Purification: Purify the halo-acrylate monomer by passing it through a column of basic alumina. Use freshly distilled or high-purity solvent.
-
Reaction Mixture Preparation: In a Schlenk flask, dissolve the RAFT agent (e.g., a trithiocarbonate suitable for acrylates), the initiator (e.g., AIBN), and the purified monomer in the chosen solvent.
-
Degassing: Perform at least three freeze-pump-thaw cycles to thoroughly remove oxygen.[1]
-
Polymerization: After backfilling with an inert gas, place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) with stirring.[1]
-
Monitoring: Track the polymerization progress by taking samples at regular intervals for analysis by 1H NMR (for conversion) and GPC (for Mn and PDI).
-
Work-up: After the desired time or conversion, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a stirred non-solvent (e.g., cold methanol). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Visualizations
Caption: Key side reactions in halo-acrylate polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. publications.iupac.org [publications.iupac.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers [systems.enpress-publisher.com]
- 15. reddit.com [reddit.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. agilent.com [agilent.com]
- 19. GPC/SEC Good Practice & Troubleshooting Tutorials | Separation Science [sepscience.com]
- 20. agilent.com [agilent.com]
- 21. Temperature Effects in Conventional and RAFT Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solvent and temperature effects in the photoiniferter RAFT polymerisation of PEG methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Concentration for 2-Chloroacrylic Acid ATRP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the atom transfer radical polymerization (ATRP) of 2-Chloroacrylic acid. The information provided is designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the ATRP of this compound, providing potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Polymerization is too fast or uncontrolled (leading to broad molecular weight distribution) | 1. High reactivity of this compound due to the electron-withdrawing chloro group.[1][2] 2. Catalyst concentration is too high. 3. Temperature is too high. | 1. Reduce the catalyst concentration. Consider starting with a lower [Catalyst]:[Initiator] ratio (e.g., 0.1:1). 2. Use a less active catalyst system (e.g., a less reducing copper complex or a less activating ligand). 3. Lower the reaction temperature. |
| Polymerization does not start or is very slow | 1. Catalyst inhibition by the acidic monomer. The carboxylic acid group can protonate the ligand, deactivating the copper complex.[3][4] 2. Impurities in the monomer or solvent. 3. Insufficiently deoxygenated system. | 1. Use a more acid-tolerant ligand, such as one with pyridyl groups (e.g., TPMA).[5] 2. Consider protecting the carboxylic acid group prior to polymerization. 3. Purify the monomer and solvent to remove inhibitors. 4. Ensure thorough deoxygenation of the reaction mixture. |
| Low initiation efficiency (experimental molecular weight is much higher than theoretical) | 1. Slow initiation compared to propagation. 2. Inactive initiator. | 1. Choose an initiator that is activated at least as fast as the propagating polymer chain end. For acrylates, an initiator with a similar structure is often suitable.[6][7] 2. Ensure the initiator is pure and has not degraded. |
| Bimodal or multimodal molecular weight distribution | 1. Inefficient deactivation, leading to termination reactions. 2. Presence of impurities that act as initiators. | 1. Increase the concentration of the deactivator (Cu(II) species). This can be done by adding a small amount of Cu(II) halide at the beginning of the reaction. 2. Ensure all glassware is clean and reagents are pure. |
| Gelation of the reaction mixture | 1. High concentration of radicals leading to extensive chain-chain coupling. 2. Presence of difunctional impurities in the monomer. | 1. Decrease the catalyst concentration to reduce the radical concentration. 2. Purify the monomer to remove any cross-linking agents. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the catalyst concentration in the ATRP of this compound?
A1: Due to the activating effect of the chloro-substituent, it is advisable to start with a lower catalyst concentration than for standard acrylates. A molar ratio of [Monomer]:[Initiator]:[Cu(I) Catalyst]:[Ligand] of 100:1:0.1-0.5:0.1-0.5 is a reasonable starting point. The ratio can be further optimized based on the observed polymerization rate and control.
Q2: Which catalyst system (copper salt and ligand) is recommended for this compound ATRP?
A2: A copper(I) bromide (CuBr) or copper(I) chloride (CuCl) catalyst is typically used. For the ligand, a nitrogen-based ligand that is less susceptible to protonation by the acidic monomer is recommended. Tris(2-pyridylmethyl)amine (TPMA) or similar pyridyl-based ligands are good candidates as they form stable complexes with copper and are more tolerant to acidic conditions.[5]
Q3: How does the acidic nature of this compound affect the ATRP process?
A3: The carboxylic acid group can interfere with the catalyst in two main ways:
-
Ligand Protonation: The acid can protonate the nitrogen atoms of common amine-based ligands (like PMDETA or Me6TREN), which reduces their ability to complex with the copper catalyst, thereby deactivating it.[3][4]
-
Monomer Coordination: The monomer itself can coordinate with the copper catalyst, which can alter its catalytic activity.[4]
To mitigate these effects, using acid-tolerant ligands or protecting the acid group are common strategies.
Q4: What type of initiator should I use for the ATRP of this compound?
A4: An initiator with a C-Br or C-Cl bond that is readily cleaved by the copper catalyst is suitable. The initiator's structure should allow for an activation rate that is comparable to or faster than the propagation rate to ensure all chains start growing at the same time. Ethyl α-bromoisobutyrate (EBiB) or a similar 2-halopropionate derivative are common and effective initiators for acrylate polymerizations.[6][7]
Q5: Are there any specific side reactions to be aware of with this compound ATRP?
A5: Besides catalyst inhibition, the high reactivity of acrylates can lead to side reactions such as backbiting and β-scission, especially at higher temperatures. These can affect the polymer's microstructure and molecular weight distribution. Running the polymerization at lower temperatures can help to minimize these side reactions.
Experimental Protocols
General Protocol for ATRP of an Acrylic Monomer (Adaptable for this compound)
This protocol provides a general procedure for the ATRP of an acrylic monomer. For this compound, specific modifications, particularly regarding the choice of ligand and catalyst concentration, should be considered based on the information in the troubleshooting guide and FAQs.
Materials:
-
Monomer (e.g., this compound, purified)
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., Tris(2-pyridylmethyl)amine, TPMA)
-
Deactivator (optional, e.g., Copper(II) bromide, CuBr₂)
-
Anhydrous solvent (e.g., DMF, DMSO, or anisole)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst/Ligand Complex Formation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (and CuBr₂ if used) and the ligand.
-
Deoxygenation: Seal the flask with a rubber septum, and cycle between vacuum and inert gas at least three times to remove oxygen.
-
Addition of Solvent and Monomer: Add the anhydrous solvent and the monomer to the flask via a degassed syringe. Stir the mixture until the catalyst and ligand are fully dissolved. The solution should become homogeneous.
-
Initiation: Degas the initiator by bubbling with an inert gas for at least 30 minutes. Add the degassed initiator to the reaction mixture via syringe to start the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature. Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent (e.g., THF).
-
Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Atom Transfer Radical Polymerization of Acrylic and Methacrylic Acids: Preparation of Acidic Polymers with Various Architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion in 2-Chloroacrylic acid RAFT polymerization
Welcome to the technical support center for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 2-Chloroacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges, particularly low monomer conversion.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the RAFT polymerization of this compound in a question-and-answer format.
Q1: I am observing very low or no conversion in my this compound RAFT polymerization. What are the likely causes?
Low or no conversion is a common issue and can often be attributed to one or more of the following factors:
-
Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of radical polymerizations. It scavenges radicals, preventing the initiation of polymerization.
-
Inhibitor Presence: this compound monomer is typically supplied with an inhibitor (like MEHQ) to prevent spontaneous polymerization during storage. This inhibitor must be removed before the reaction.
-
Inappropriate RAFT Agent: The choice of RAFT agent is crucial for controlling the polymerization of electron-deficient monomers like this compound. An unsuitable RAFT agent can lead to poor control and low conversion.
-
Low Initiator Concentration or Inefficient Initiation: An insufficient amount of initiator or an initiator that decomposes too slowly at the reaction temperature will result in a low concentration of primary radicals, leading to slow or stalled polymerization.
-
Impure Reagents or Solvent: Impurities in the monomer, solvent, or RAFT agent can act as inhibitors or retardants.
Q2: How can I effectively remove oxygen from my reaction mixture?
Thorough deoxygenation is critical for successful RAFT polymerization. The most common and effective methods are:
-
Freeze-Pump-Thaw Cycles: This is a highly effective method for removing dissolved gases. The reaction mixture is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the mixture is thawed. This cycle should be repeated at least three times.
-
Inert Gas Purging: Bubbling a high-purity inert gas, such as argon or nitrogen, through the reaction mixture for an extended period (e.g., 30-60 minutes) can significantly reduce the oxygen content. This method is often sufficient for many systems.
Q3: What is the best way to remove the inhibitor from this compound?
The inhibitor can be removed by passing the monomer through a column packed with a suitable inhibitor remover, such as basic alumina. The purified monomer should be used immediately to prevent premature polymerization.
Q4: Which RAFT agents are suitable for the polymerization of this compound?
This compound is an electron-deficient monomer. For such monomers, trithiocarbonates and dithiobenzoates are generally effective RAFT agents. The selection of the Z and R groups of the RAFT agent (ZC(=S)S-R) is critical. The Z group influences the reactivity of the C=S double bond, and the R group should be a good leaving group and an efficient reinitiating radical.
Q5: My polymerization starts but proceeds very slowly, resulting in low conversion after a long reaction time. What could be the cause of this retardation?
Slow polymerization, or retardation, can be caused by:
-
Suboptimal [Monomer]:[CTA]:[Initiator] Ratio: An excessively high concentration of the RAFT agent (CTA) relative to the initiator can lead to a decrease in the concentration of propagating radicals, thus slowing down the polymerization rate.
-
Low Reaction Temperature: The rate of initiator decomposition and propagation is temperature-dependent. A temperature that is too low for the chosen initiator will result in a slow rate of radical generation.
-
Solvent Effects: The choice of solvent can influence the kinetics of the polymerization.
Q6: I'm getting a polymer, but the molecular weight distribution is broad (high PDI). What's going wrong?
A high polydispersity index (PDI) indicates poor control over the polymerization. This can be due to:
-
Inappropriate RAFT Agent: The transfer constant of the chosen RAFT agent may be too low for this compound, leading to a conventional free radical polymerization pathway competing with the controlled RAFT process.
-
High Initiator Concentration: A high concentration of initiator can lead to an increased rate of termination reactions, resulting in dead polymer chains and a broader molecular weight distribution.
-
High Temperature: Excessively high temperatures can also increase the rate of irreversible termination reactions.
Quantitative Data Summary
The following tables summarize typical reaction parameters and their expected outcomes for the RAFT polymerization of acrylic monomers. Note that specific data for this compound is limited in the literature; therefore, data for acrylic acid is provided as a close analogue.
Table 1: Effect of [Monomer]:[CTA]:[Initiator] Ratio on Conversion and PDI for Acrylic Acid Polymerization
| [Monomer]:[CTA]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | PDI |
| 100:1:0.1 | 70 | 6 | >95 | <1.2 |
| 200:1:0.1 | 70 | 8 | >95 | <1.25 |
| 100:1:0.2 | 70 | 4 | >95 | <1.3 |
| 100:2:0.1 | 70 | 10 | ~90 | <1.2 |
Data is illustrative and based on typical results for acrylic acid RAFT polymerization.
Table 2: Suitable RAFT Agents for Acrylic Monomers
| RAFT Agent Type | Z Group | R Group | Suitability for Acrylates |
| Trithiocarbonate | Alkyl | Cyanoisopropyl, Carboxylic acid | High |
| Dithiobenzoate | Phenyl | Cyanoisopropyl | High |
| Dithiocarbamate | N,N-dialkyl | Cyanoisopropyl | Moderate |
Experimental Protocols
Below is a general experimental protocol for the RAFT polymerization of this compound. This protocol should be adapted based on the specific target molecular weight and desired reaction kinetics.
Materials:
-
This compound (inhibitor removed)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)
-
Schlenk flask and other appropriate glassware for air-sensitive reactions
-
Inert gas (Argon or Nitrogen)
-
Liquid nitrogen
Procedure:
-
Reagent Preparation:
-
Purify this compound by passing it through a column of basic alumina to remove the inhibitor.
-
Accurately weigh the purified this compound, RAFT agent, and initiator into a Schlenk flask equipped with a magnetic stir bar.
-
-
Solvent Addition and Degassing:
-
Add the anhydrous solvent to the Schlenk flask to dissolve the reagents.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
-
Polymerization:
-
After the final thaw, backfill the flask with an inert gas.
-
Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and begin stirring.
-
-
Monitoring the Reaction:
-
At timed intervals, withdraw aliquots from the reaction mixture using a degassed syringe.
-
Determine monomer conversion using techniques such as ¹H NMR spectroscopy.
-
Analyze the molecular weight and PDI of the polymer by Gel Permeation Chromatography (GPC).
-
-
Termination:
-
Once the desired conversion is achieved, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
-
Polymer Isolation:
-
Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration and dry under vacuum.
-
Visualizations
RAFT Polymerization Mechanism
Caption: The RAFT polymerization mechanism involves initiation, propagation, reversible chain transfer, and termination steps.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow to diagnose and resolve low conversion issues in RAFT polymerization.
Technical Support Center: Purification of Poly(2-Chloroacrylic acid)
Welcome to the technical support center for the purification of poly(2-chloroacrylic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this polymer.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude poly(this compound) sample after polymerization?
A1: Following a typical free-radical polymerization, the crude polymer sample is likely to contain several impurities that need to be removed to obtain a pure product.[1][2] These include:
-
Unreacted this compound monomer: Incomplete polymerization will leave residual monomer in the mixture.
-
Initiator fragments: Depending on the initiator used (e.g., azo compounds or peroxides), fragments of the initiator molecule may be present.[1]
-
Oligomers: Short polymer chains (oligomers) are often formed, especially in uncontrolled polymerization reactions.
-
Solvent: The polymerization solvent (e.g., water, organic solvents) will be present in the crude product.
Q2: What are the recommended methods for purifying poly(this compound)?
A2: The most common and effective methods for purifying poly(this compound) are precipitation, dialysis, and freeze-drying. The choice of method depends on the scale of the experiment, the nature of the impurities, and the desired final form of the polymer.
Q3: Is poly(this compound) soluble in water?
Troubleshooting Guides
Precipitation
Precipitation is a widely used technique to separate the polymer from soluble impurities like unreacted monomer and initiator fragments. This involves dissolving the crude polymer in a "good" solvent and then adding a "non-solvent" to cause the polymer to precipitate out of the solution.
Issue: The polymer "oils out" instead of precipitating as a solid.
-
Cause: This often happens when the polymer concentration is too high, or the non-solvent is added too quickly. The polymer chains aggregate into a viscous, liquid phase instead of a solid precipitate.
-
Solution:
-
Dilute the polymer solution: Start with a more dilute solution of the crude polymer in the good solvent.
-
Slow addition of non-solvent: Add the non-solvent dropwise to the polymer solution while stirring vigorously. This allows for more controlled precipitation and the formation of a solid.
-
Cool the mixture: Performing the precipitation at a lower temperature can sometimes promote the formation of a solid precipitate.
-
Try a different non-solvent: The choice of non-solvent is critical. If one non-solvent causes oiling out, another might induce proper precipitation.
-
Issue: The precipitated polymer is difficult to filter and handle.
-
Cause: The polymer may precipitate as a very fine powder or a sticky solid, making filtration and subsequent handling challenging.
-
Solution:
-
Allow the precipitate to settle: After adding the non-solvent, allow the mixture to stand for a period (e.g., overnight) to let the precipitate aggregate and settle at the bottom. The supernatant can then be decanted.
-
Centrifugation: Use a centrifuge to pellet the polymer, which can then be more easily separated from the supernatant.
-
Wash the precipitate: Wash the collected polymer with fresh non-solvent to remove any remaining soluble impurities.
-
Dialysis
Dialysis is a technique used to separate the polymer from low molecular weight impurities by selective diffusion through a semi-permeable membrane. It is particularly useful for removing salts, unreacted monomers, and initiator fragments from aqueous solutions of the polymer.
Issue: Dialysis is very slow, and purification is incomplete.
-
Cause: The rate of dialysis is influenced by several factors, including the concentration gradient, membrane surface area, and the viscosity of the polymer solution.
-
Solution:
-
Increase the frequency of solvent exchange: Regularly changing the external solvent (dialysate) maintains a high concentration gradient, driving the diffusion of impurities out of the dialysis bag.[4][5]
-
Use a larger volume of dialysate: A larger volume of the external solvent will dilute the impurities more effectively.
-
Increase the membrane surface area: Use a larger dialysis tube or multiple smaller tubes to increase the surface area available for diffusion.
-
Stir the dialysate: Gently stirring the external solvent can help to prevent the buildup of a concentrated layer of impurities at the membrane surface.
-
Check the molecular weight cut-off (MWCO) of the membrane: Ensure the MWCO is appropriate to retain the polymer while allowing small molecule impurities to pass through.
-
Freeze-Drying (Lyophilization)
Freeze-drying is a process used to remove the solvent (usually water) from a frozen polymer solution through sublimation. It is an excellent method for obtaining a dry, fluffy polymer powder that is easy to handle and redissolve.
Issue: The freeze-dried product is difficult to reconstitute or has a different appearance.
-
Cause: The freezing rate and the final temperature can affect the crystal structure of the frozen solvent, which in turn influences the structure of the dried product.
-
Solution:
-
Control the freezing rate: Slower cooling generally results in larger ice crystals, which creates larger pores in the dried product, facilitating reconstitution. Rapid freezing can lead to a more collapsed, dense structure.
-
Ensure complete primary and secondary drying: Residual solvent can lead to a sticky or collapsed product. Primary drying removes the frozen solvent, while secondary drying removes any bound solvent.
-
Experimental Protocols
General Synthesis of Poly(this compound) via Free-Radical Polymerization
This is a general procedure and may need optimization based on the desired molecular weight and application.
Materials:
-
This compound (monomer)
-
Deionized water (solvent)
-
A water-soluble free-radical initiator (e.g., potassium persulfate)
-
Nitrogen or argon gas
Procedure:
-
Dissolve the desired amount of this compound in deionized water in a reaction flask equipped with a magnetic stirrer, a condenser, and a gas inlet.
-
Deoxygenate the solution by bubbling nitrogen or argon gas through it for at least 30 minutes. This is crucial as oxygen can inhibit free-radical polymerization.[1]
-
While maintaining a positive pressure of the inert gas, heat the solution to the desired reaction temperature (e.g., 60-80 °C).
-
Dissolve the initiator in a small amount of deoxygenated deionized water and add it to the reaction mixture to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., several hours). The solution will become more viscous as the polymer forms.
-
Cool the reaction mixture to room temperature. The resulting solution is the crude poly(this compound).
Purification by Precipitation
Materials:
-
Crude poly(this compound) solution
-
A good solvent for the polymer (e.g., water, methanol, or N,N-dimethylformamide)
-
A non-solvent for the polymer (e.g., diethyl ether, hexane, or acetone)
Procedure:
-
If the crude polymer is in an aqueous solution, it may be possible to precipitate it directly. Otherwise, dissolve the crude polymer in a minimal amount of a suitable good solvent.
-
In a separate beaker, place a large excess of the non-solvent (typically 10 times the volume of the polymer solution).
-
While stirring the non-solvent vigorously, add the polymer solution dropwise.
-
A precipitate should form. Continue stirring for some time after all the polymer solution has been added.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh non-solvent to remove residual impurities.
-
Dry the purified polymer under vacuum to a constant weight.
Purification by Dialysis
Materials:
-
Crude poly(this compound) aqueous solution
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Large container for the dialysate (deionized water)
-
Magnetic stirrer
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions (this usually involves rinsing with water).
-
Load the crude polymer solution into the dialysis bag and securely clamp both ends.
-
Place the sealed dialysis bag into a large container of deionized water.
-
Gently stir the deionized water.
-
Change the deionized water periodically (e.g., every 4-6 hours for the first day, then less frequently) to maintain a high concentration gradient for the impurities to diffuse out.
-
Continue dialysis for 2-3 days, or until the conductivity of the dialysate remains constant, indicating that most of the ionic impurities have been removed.
-
The purified polymer solution can then be used directly or freeze-dried to obtain a solid powder.[4][5]
Data Presentation
Table 1: Comparison of Purification Techniques for Poly(this compound)
| Purification Technique | Typical Impurities Removed | Advantages | Disadvantages |
| Precipitation | Unreacted monomer, initiator fragments, some oligomers | Fast, can handle large quantities | May not remove all oligomers, polymer can "oil out" |
| Dialysis | Salts, unreacted monomer, initiator fragments | Effective for removing small molecules, gentle method | Time-consuming, requires large volumes of solvent |
| Freeze-Drying | Solvent | Results in a dry, easy-to-handle powder | Requires specialized equipment, does not remove other impurities |
Visualizations
Caption: Workflow for the synthesis and purification of poly(this compound).
Caption: Troubleshooting guide for polymer "oiling out" during precipitation.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 2. ijcrt.org [ijcrt.org]
- 3. This compound, 96%, stab. with ca 0.3% BHT 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Removing unreacted 2-Chloroacrylic acid monomer from polymer
Welcome to the Technical Support Center for Polymer Purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the removal of unreacted 2-Chloroacrylic acid monomer from your polymer.
Troubleshooting Guides
This section provides solutions to common issues you may encounter during polymer purification.
Precipitation Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Polymer does not precipitate upon adding non-solvent. | 1. The chosen non-solvent has a similar polarity to the solvent. 2. The polymer solution is too dilute. 3. The polymer's molecular weight is too low, resulting in oligomers that are soluble in the non-solvent.[1] | 1. Select a non-solvent with a significantly different polarity. For polar polymers, try a non-polar non-solvent like n-hexane.[2] 2. Concentrate the polymer solution before adding the non-solvent. 3. Confirm polymerization was successful and that the product is not primarily low molecular weight oligomers.[1] |
| A cloudy suspension forms, but no solid precipitate. | 1. The polymer is forming very fine particles that do not readily settle. 2. The volume of non-solvent is insufficient. | 1. Try centrifuging the mixture to pellet the fine particles.[3] 2. Increase the volume of the non-solvent, typically a 5 to 10-fold excess is recommended.[4] |
| The precipitate is sticky or oily. | 1. Incomplete precipitation. 2. The non-solvent is too strong, causing the polymer to "crash out" too quickly and trap solvent and monomer. | 1. Add the polymer solution dropwise to the vigorously stirred non-solvent to ensure uniform precipitation.[5] 2. Use a slightly weaker non-solvent or add the non-solvent more slowly. |
| Residual monomer is still present after precipitation. | 1. Insufficient washing of the precipitated polymer. 2. Monomer is trapped within the polymer matrix. | 1. Increase the number and volume of washes with the non-solvent.[4] 2. Re-dissolve the polymer in a good solvent and re-precipitate it.[4] Repeating the precipitation cycle 2-3 times is often effective.[6] |
Dialysis Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Slow or incomplete monomer removal. | 1. Insufficient volume of dialysis buffer (dialysate). 2. Infrequent buffer changes. 3. Incorrect Molecular Weight Cut-Off (MWCO) of the dialysis membrane. | 1. Use a larger volume of dialysate, ideally 100 to 500 times the sample volume.[7] 2. Change the buffer more frequently, for example, after 2-3 hours, then 4-5 hours, and then overnight.[7] 3. Ensure the MWCO is well above the molecular weight of the monomer (106.51 g/mol for this compound) but significantly below the polymer's molecular weight. |
| Sample volume increases significantly during dialysis. | 1. Osmotic pressure difference between the sample and the dialysate. This can happen if dialyzing against pure deionized water. | 1. Avoid dialyzing against pure DI water. Use a buffer with a low salt concentration.[7] 2. If a large salt concentration is present in the sample, perform a stepwise dialysis with decreasing salt concentrations in the buffer.[7] |
| Polymer precipitates inside the dialysis tubing. | 1. The dialysis buffer is a poor solvent for the polymer. | 1. Ensure the polymer is soluble in the chosen dialysis buffer. |
| Dialysis membrane leaks. | 1. Physical damage to the membrane. 2. Incompatible solvent causing the membrane to swell or degrade. | 1. Handle the dialysis tubing carefully to avoid punctures or tears. 2. Check the chemical compatibility of the dialysis membrane with the solvent being used. |
Size Exclusion Chromatography (SEC) Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor separation between polymer and monomer peaks. | 1. Inappropriate column for the molecular weight range. 2. Low flow rate. 3. Column overloading. | 1. Select a column with a pore size appropriate for the molecular weight of your polymer and the monomer. 2. Optimize the flow rate; lower flow rates often improve resolution.[8] 3. Reduce the concentration and/or injection volume of the polymer solution. |
| Peak tailing or fronting. | 1. Secondary interactions (e.g., ionic or hydrophobic) between the polymer and the column packing material. | 1. Modify the mobile phase by adding salt (e.g., NaCl) or changing the pH to minimize ionic interactions.[9] |
| High backpressure. | 1. Clogged column frit or tubing. 2. Particulate matter in the sample. | 1. Filter all samples and mobile phases before use. 2. If the column is clogged, try back-flushing it at a low flow rate. If this fails, the frit may need to be replaced.[10] |
| Drifting baseline. | 1. Temperature fluctuations. 2. Mobile phase not in equilibrium with the column. | 1. Use a column oven to maintain a constant temperature. 2. Allow the mobile phase to run through the system until a stable baseline is achieved. |
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for my poly(this compound)?
The choice of purification method depends on several factors, including the polymer's solubility, the required purity, the scale of your experiment, and the available equipment. The following flowchart can guide your decision:
Caption: Decision tree for selecting a purification method.
Q2: What are the key safety precautions when handling this compound?
This compound is a corrosive and toxic substance.[2] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.[2] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[5]
Q3: How can I quantify the amount of residual this compound in my polymer?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying residual monomers in polymers. A reverse-phase HPLC method can be developed to separate the this compound monomer from the polymer. The concentration can then be determined by comparing the peak area to a calibration curve generated from standards of known concentrations.
Comparison of Purification Methods
The following table summarizes the key characteristics of the three main purification methods. The efficiency can vary depending on the specific polymer, solvent system, and experimental conditions.
| Method | Principle | Typical Efficiency for Monomer Removal | Advantages | Disadvantages |
| Precipitation | Differential solubility of the polymer and monomer in a solvent/non-solvent system.[4] | 67% - 86% reduction in a continuous process.[3] | - Fast and simple - Scalable - Cost-effective | - May trap impurities within the precipitated polymer[5] - Requires finding a suitable solvent/non-solvent pair |
| Dialysis | Size-based separation of molecules across a semi-permeable membrane.[11] | Up to 99% removal.[2][10] | - Gentle method, suitable for sensitive polymers - High efficiency | - Time-consuming (can take several days) - Requires large volumes of solvent - Risk of sample dilution |
| Size Exclusion Chromatography (SEC) | Separation of molecules based on their hydrodynamic volume as they pass through a porous column. | Can achieve very high purity, but specific quantitative data is application-dependent. | - High resolution and purity - Can also provide information on molecular weight distribution | - Requires specialized equipment - Limited sample capacity - Can be expensive |
Experimental Protocols
Protocol 1: Polymer Purification by Precipitation
This protocol provides a general procedure for purifying a polymer by precipitation. The choice of solvent and non-solvent will depend on the specific properties of your poly(this compound).
Workflow for Polymer Precipitation:
References
- 1. [PDF] Automated Polymer Purification Using Dialysis | Semantic Scholar [semanticscholar.org]
- 2. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient, Cost-Effective, Continuous Polymer Purification Method presented at AIChE 2023 - Brewer Science [brewerscience.com]
- 4. actaorthop.org [actaorthop.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 8. Automated Parallel Dialysis for Purification of Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles [jstage.jst.go.jp]
- 10. Comparative evaluation of the amount of the residual monomer in conventional and deep-frozen heat cure polymethylmethacrylate acrylic resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
Preventing premature polymerization of 2-Chloroacrylic acid during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the storage, handling, and use of 2-Chloroacrylic acid, with a focus on preventing its premature polymerization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Monomer appears viscous, hazy, or contains solid particles. | Premature polymerization has occurred. | Do not use the material. Contact your supplier for disposal guidance. Review storage conditions to prevent future occurrences. |
| Reduced reactivity or incomplete reaction in a polymerization experiment. | 1. Presence of inhibitor (BHT). 2. Insufficient initiator or reaction temperature. | 1. Remove the BHT inhibitor prior to use by following the recommended protocol. 2. Optimize your reaction conditions, ensuring the initiator concentration and temperature are appropriate for your specific application. |
| Inconsistent polymerization results between batches. | 1. Variable levels of residual inhibitor after removal. 2. Partial polymerization of the monomer during storage. | 1. Standardize the inhibitor removal procedure and verify its effectiveness. 2. Regularly inspect the monomer for any signs of polymerization before use. |
| Discoloration of the monomer (yellowing). | Potential degradation or presence of impurities. | While slight discoloration may not always indicate polymerization, it is advisable to test a small sample for performance before using it in a large-scale reaction. If in doubt, use a fresh batch. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of this compound?
A1: The premature polymerization of this compound is primarily initiated by the formation of free radicals. This process can be triggered by exposure to heat, light (UV radiation), or the presence of contaminants that can act as radical initiators.
Q2: How does the inhibitor Butylated Hydroxytoluene (BHT) prevent polymerization?
A2: Butylated Hydroxytoluene (BHT) is a radical scavenger. It donates a hydrogen atom to the highly reactive growing polymer radicals, converting them into stable, non-reactive species and terminating the polymerization chain reaction.[1][2]
Q3: Is it necessary to remove the BHT inhibitor before using this compound in a polymerization reaction?
A3: Yes, in most cases, it is essential to remove the inhibitor. BHT will interfere with the desired polymerization process by terminating the growing polymer chains, leading to low yields or complete inhibition of the reaction.
Q4: What are the optimal storage conditions for this compound?
A4: To maximize shelf life and prevent premature polymerization, this compound should be stored in a cool, dry, dark, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric oxygen, which can affect inhibitor efficacy.[3]
Q5: Can I store this compound under an inert atmosphere (e.g., nitrogen or argon)?
A5: It is generally not recommended to store acrylic monomers stabilized with phenolic inhibitors like BHT under a completely inert atmosphere. The presence of a small amount of oxygen is often necessary for the inhibitor to function effectively.
Q6: How can I tell if my this compound has started to polymerize?
A6: Signs of polymerization include an increase in viscosity, a hazy or cloudy appearance, or the presence of solid particles or crystals in the liquid monomer.
Q7: What is the typical shelf life of this compound?
A7: The shelf life can vary depending on the supplier and storage conditions. When stored under recommended conditions, unopened containers of this compound stabilized with BHT can be expected to have a shelf life of at least one to two years. However, it is always best to consult the manufacturer's certificate of analysis for a specific expiration date.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Inhibitor | Butylated Hydroxytoluene (BHT) | A common phenolic antioxidant and radical scavenger. |
| Inhibitor Concentration | ~0.3% (w/w) | As specified by commercial suppliers.[3][4][5] |
| Recommended Storage Temperature | 2°C to 8°C (Refrigerated) | For long-term storage to minimize thermal initiation of polymerization. |
| Short-Term Storage | Room Temperature (15-25°C) | Permissible for short durations, but refrigeration is preferred. |
| Melting Point | 63°C to 67°C | The monomer is a solid at room temperature.[5] |
Experimental Protocols
Protocol 1: Removal of BHT Inhibitor using a Basic Alumina Column
Objective: To remove the BHT inhibitor from this compound prior to polymerization.
Materials:
-
This compound (stabilized with ~0.3% BHT)
-
Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)
-
Anhydrous dichloromethane (or another suitable solvent in which the monomer is soluble and which can be easily removed)
-
Glass chromatography column
-
Glass wool or fritted glass disc
-
Round bottom flask for collection
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of glass wool or ensure a fritted glass disc is at the bottom of the column to retain the alumina.
-
Dry-pack the column with basic alumina. The amount of alumina will depend on the amount of monomer to be purified; a general guideline is to use a 10:1 to 20:1 ratio of alumina to BHT by weight. For 10g of monomer containing 0.3% BHT (30mg), use approximately 3-6g of basic alumina.
-
Gently tap the column to ensure even packing.
-
-
Sample Preparation:
-
Dissolve the this compound in a minimal amount of anhydrous dichloromethane.
-
-
Chromatography:
-
Carefully load the dissolved monomer solution onto the top of the alumina column.
-
Allow the solution to percolate through the alumina under gravity. The BHT will be adsorbed by the basic alumina.
-
Elute the inhibitor-free monomer using a small amount of additional anhydrous dichloromethane.
-
Collect the eluent in a clean, dry round-bottom flask.
-
-
Solvent Removal:
-
Remove the dichloromethane from the collected eluent using a rotary evaporator at low temperature to avoid any thermal stress on the unstabilized monomer.
-
-
Storage and Use of Unstabilized Monomer:
-
The resulting inhibitor-free this compound is highly prone to polymerization and should be used immediately.
-
If short-term storage is necessary, keep it refrigerated in the dark and use within a few hours.
-
Protocol 2: Detection of Polymer in this compound Monomer by HPLC-UV
Objective: To qualitatively and quantitatively assess the presence of polymer in a sample of this compound monomer.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the run time to elute the more non-polar polymer. A typical gradient might be: 0-2 min: 95% A; 2-15 min: ramp to 100% B; 15-20 min: hold at 100% B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
-
Data Analysis:
-
The this compound monomer will elute as a sharp, well-defined peak at a specific retention time.
-
Any polymer present will typically elute as a broader peak or a series of peaks at a later retention time due to its higher molecular weight and more non-polar character.
-
Quantification can be achieved by creating a calibration curve with standards of the pure monomer. The presence of polymer can be estimated by the area of the polymer peak(s) relative to the monomer peak.
-
Visualizations
Caption: Free radical polymerization of this compound.
Caption: Inhibition mechanism of BHT.
Caption: Recommended workflow for using this compound.
References
- 1. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 96%, stab. with ca 0.3% BHT 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. This compound, 96%, stab. with ca 0.3% BHT 10 g | Request for Quote [thermofisher.com]
- 5. This compound, 96%, stab. with ca 0.3% BHT, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
Technical Support Center: Poly(2-Chloroacrylic Acid) Hydrolysis and Stability in Aqueous Media
Disclaimer: Published research specifically detailing the hydrolysis and stability of poly(2-chloroacrylic acid) in aqueous media is limited. The following information is substantially based on established principles of polymer chemistry, data from analogous polymers such as poly(acrylic acid) (PAA), and general knowledge of halogenated organic compounds. This guide is intended to provide a foundational framework for researchers to design and troubleshoot their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for poly(this compound) in an aqueous solution?
A1: While specific data is scarce, the expected primary degradation pathway in aqueous media is the hydrolysis of the chlorine atom from the polymer backbone. This nucleophilic substitution reaction would likely result in the formation of a hydroxyl group, converting the this compound monomer units into 2-hydroxyacrylic acid (which may exist in equilibrium with its keto tautomer, pyruvic acid). This process would release chloride ions into the solution, causing a decrease in the pH of unbuffered solutions. Additionally, like other polyacrylates, degradation can be influenced by factors such as temperature, pH, and exposure to UV light or oxidizing agents, which could lead to chain scission or crosslinking.
Q2: How can I monitor the hydrolysis of poly(this compound)?
A2: Several methods can be employed to monitor the hydrolysis:
-
pH Measurement: In an unbuffered solution, the release of HCl as a byproduct of hydrolysis will cause a decrease in pH. Continuous monitoring with a pH meter can provide a qualitative measure of the reaction's progress.
-
Titration: Aliquots of the reaction mixture can be titrated with a standardized base (e.g., NaOH) to quantify the amount of acid produced over time. This can be used to calculate the rate of hydrolysis.
-
Ion Chromatography: The concentration of released chloride ions in the aqueous medium can be directly measured over time using ion chromatography.
-
Spectroscopic Methods:
-
FTIR Spectroscopy: Changes in the polymer structure, such as the appearance of O-H stretching bands and changes in the C-Cl stretching region, can be monitored.
-
NMR Spectroscopy: 1H and 13C NMR can be used to observe changes in the chemical shifts of the polymer backbone protons and carbons as chlorine is replaced by a hydroxyl group.
-
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques can be used to monitor changes in the molecular weight and molecular weight distribution of the polymer, which may indicate chain scission or crosslinking.
Q3: What factors are expected to influence the stability of poly(this compound) in water?
A3: The stability is likely to be affected by:
-
Temperature: Higher temperatures are expected to accelerate the rate of hydrolysis.
-
pH: The rate of hydrolysis can be pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of alkyl halides, though the specific mechanism and rate dependence for this polymer are not documented. Extreme pH values may also affect the stability of the polymer backbone.
-
Presence of Nucleophiles: Other nucleophiles in the solution could potentially compete with water in displacing the chloride.
-
Ionic Strength: The presence of salts may influence the conformation of the polymer in solution and could have a minor effect on reaction rates.
-
Exposure to Light and Oxidants: UV radiation and the presence of oxidizing agents can induce radical formation and lead to chain degradation.[1]
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Unexpectedly rapid decrease in solution pH. | The rate of hydrolysis is faster than anticipated under the experimental conditions. | - Lower the temperature of the experiment.- If possible, adjust the initial pH to a more neutral value using a non-reactive buffer.- Reduce the concentration of any potential catalysts. |
| Formation of a precipitate or gel. | - Crosslinking reactions occurring between polymer chains.- Change in polymer solubility due to modification of the side groups (e.g., extensive hydrolysis).- Aggregation due to changes in ionic strength or pH. | - Analyze the precipitate to determine its composition.- Monitor the molecular weight by GPC/SEC to detect increases indicative of crosslinking.- Adjust the solvent system or pH to maintain solubility. |
| Inconsistent results between experimental runs. | - Variability in the starting polymer material (e.g., molecular weight, purity).- Inconsistent temperature or pH control.- Contamination of the aqueous media. | - Characterize the starting polymer thoroughly before each experiment.- Ensure precise and stable control of all experimental parameters.- Use high-purity water and reagents. |
| No observable change in the polymer over the experimental timeframe. | The hydrolysis rate is very slow under the chosen conditions. | - Increase the temperature.- Investigate the effect of pH by running experiments under mildly acidic or basic conditions (note that this may introduce other degradation pathways).- Extend the duration of the experiment. |
Data Presentation
As there is no specific quantitative data available for the hydrolysis of poly(this compound), the following table presents data on the thermal degradation of poly(acrylic acid) (PAA) in an aqueous solution for comparative purposes. This illustrates the type of data that should be collected in stability studies.
Table 1: Thermal Degradation of Poly(acrylic acid) (PAA) in Dilute Aqueous Solution [2]
| Temperature (°C) | Time (hours) | Molecular Weight Reduction (%) |
| 180 | 1 | ~10 |
| 260 | 1 | >10 |
| 260 | 5 | ~50 |
Note: This data is for PAA and should be used as a general reference only.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis via Potentiometric Titration
-
Solution Preparation: Prepare a solution of poly(this compound) of known concentration (e.g., 1% w/v) in deionized water.
-
Incubation: Place the solution in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25°C, 40°C, 60°C).
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a precise volume of the polymer solution (e.g., 10 mL).
-
Titration: Dilute the aliquot with a known volume of deionized water and titrate with a standardized solution of sodium hydroxide (e.g., 0.01 M) using a pH meter to determine the endpoint.
-
Calculation: The amount of HCl released can be calculated from the volume of NaOH used. The rate of hydrolysis can be determined by plotting the concentration of released HCl versus time.
Protocol 2: Analysis of Molecular Weight Change by GPC/SEC
-
Sample Preparation: Prepare individual vials of the poly(this compound) solution as described in Protocol 1. Place them in a temperature-controlled environment.
-
Time Points: At each desired time point, remove one vial and freeze the sample to quench the reaction.
-
Lyophilization: Lyophilize the frozen sample to obtain the dry polymer.
-
GPC/SEC Analysis: Dissolve the dried polymer in a suitable mobile phase for GPC/SEC (e.g., an aqueous buffer or an organic solvent after derivatization).
-
Data Analysis: Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer at each time point to assess chain scission or crosslinking.
Visualizations
References
Technical Support Center: Characterization of Poly(2-Chloroacrylic acid) Defects by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of poly(2-chloroacrylic acid) defects using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the main-chain protons and carbons in poly(this compound)?
A1: While specific literature data for poly(this compound) is scarce, we can estimate the chemical shifts based on its structural analog, poly(acrylic acid), and the known effects of the electron-withdrawing chlorine atom. The chlorine atom is expected to deshield nearby protons and carbons, causing a downfield shift.
¹H NMR:
-
Backbone -CH₂- protons: In poly(acrylic acid), these appear in the range of 1.3-1.8 ppm. For poly(this compound), these would likely be shifted downfield.
-
Backbone -CH(COOH)- proton: In poly(acrylic acid), this proton appears around 2.4 ppm. In poly(this compound), this proton is replaced by a quaternary carbon attached to the chlorine.
-
Carboxylic acid -COOH proton: This proton is often broad and may not be easily observed, especially in protic solvents like D₂O due to proton exchange. In aprotic solvents like DMSO-d₆, it could appear at a very downfield position (>10 ppm).
¹³C NMR:
-
Backbone -CH₂- carbon: This will be influenced by the tacticity of the polymer.
-
Backbone -C(Cl)(COOH)- carbon: This quaternary carbon will be significantly deshielded by both the chlorine and carboxylic acid groups.
-
Carbonyl -COOH carbon: Typically observed in the 170-180 ppm range.
Q2: What are common structural defects in poly(this compound) and how can they be identified by NMR?
A2: Common defects can arise from the polymerization process and may include:
-
Head-to-head or tail-to-tail linkages: These disrupt the regular head-to-tail sequencing of the polymer chain and will result in unique chemical shifts for the adjacent protons and carbons. 2D NMR techniques like COSY and HSQC can be instrumental in identifying these linkages.
-
Branching: The introduction of branches will create quaternary carbons and protons with distinct chemical environments that can be detected by NMR.
-
Unsaturation: The presence of double bonds from incomplete polymerization or side reactions will produce signals in the olefinic region of both ¹H (5-7 ppm) and ¹³C (110-140 ppm) NMR spectra.
-
Residual Monomer: The presence of unreacted this compound can be identified by its characteristic vinyl proton signals.
-
End-groups: The nature of the initiator and termination steps will determine the end-groups of the polymer chains, which can be identified by NMR, particularly for low molecular weight polymers.
Q3: My ¹H NMR spectrum shows very broad peaks. What could be the cause and how can I improve the resolution?
A3: Broad peaks in polymer NMR are common and can be attributed to several factors:
-
High Molecular Weight and Viscosity: Large polymer chains have restricted motion, leading to shorter relaxation times and broader signals. You can try diluting your sample or acquiring the spectrum at a higher temperature to increase polymer mobility.
-
Poor Solubility: If the polymer is not fully dissolved, it can lead to a heterogeneous sample and broad lines. Ensure you are using an appropriate deuterated solvent and that the polymer is completely dissolved. Gentle heating or sonication may aid dissolution.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect contamination, you can try to purify your sample further.
-
Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample. Ensure proper shimming is performed before acquiring the spectrum.
Q4: I am not able to see the carboxylic acid proton in my ¹H NMR spectrum when using D₂O as the solvent. Is there a problem with my sample?
A4: This is expected behavior. The acidic proton of the carboxylic acid group is labile and will rapidly exchange with the deuterium from the D₂O solvent. This exchange makes the proton signal disappear from the spectrum. To observe the carboxylic acid proton, you should use a dry, aprotic deuterated solvent such as DMSO-d₆ or THF-d₈. In these solvents, the exchange is minimized, and the -COOH proton signal can typically be observed as a broad singlet at a downfield chemical shift (often >10 ppm).[1]
Troubleshooting Guides
Problem: Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Low Sample Concentration | Increase the amount of dissolved polymer. For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR. |
| Insufficient Number of Scans | Increase the number of scans to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans. |
| Improperly Tuned Probe | Ensure the NMR probe is properly tuned to the correct frequency for the nucleus being observed. |
Problem: Presence of Impurity Peaks
| Possible Cause | Troubleshooting Step |
| Residual Solvent from Synthesis/Purification | Ensure the polymer sample is thoroughly dried under vacuum before preparing the NMR sample. |
| Contaminated NMR Solvent | Use a fresh, high-purity deuterated solvent. |
| Dirty NMR Tube | Clean the NMR tube thoroughly with an appropriate solvent and dry it completely before use. |
| Residual Monomer | Purify the polymer sample, for example, by precipitation, to remove any unreacted monomer. |
Quantitative Data Summary
The following table provides estimated chemical shift ranges for poly(this compound) and its potential defects. These are estimates based on the known chemical shifts of poly(acrylic acid) and the expected influence of the chlorine substituent. Actual values may vary depending on the solvent, temperature, and polymer tacticity.
| Structure | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Backbone -CH₂- | 2.0 - 2.8 | 40 - 50 |
| Backbone -C(Cl)(COOH)- | - | 60 - 75 |
| Carbonyl -COOH | > 10 (in aprotic solvent) | 170 - 180 |
| Head-to-Head Linkage | Signals in the 2.5 - 3.5 ppm range | Unique signals in the 45 - 60 ppm range |
| Unsaturated End-group (-CH=C(Cl)COOH) | 6.0 - 7.5 | 120 - 140 (olefinic), 165-175 (carbonyl) |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Drying the Polymer: Thoroughly dry the poly(this compound) sample under high vacuum for several hours to remove any residual solvents or water.
-
Choosing a Solvent: Select a suitable deuterated solvent in which the polymer is soluble. For observing the carboxylic acid proton, a dry aprotic solvent like DMSO-d₆ is recommended. For general characterization, solvents like D₂O or methanol-d₄ can be used, but the acidic proton will not be visible.
-
Dissolution: Weigh approximately 10-20 mg of the dried polymer into a clean, dry vial. Add about 0.6-0.7 mL of the chosen deuterated solvent.
-
Aid Dissolution: Gently agitate the vial to dissolve the polymer. If necessary, use a vortex mixer or sonicator. Gentle heating may also be applied, but be cautious of potential degradation.
-
Filtering: If the solution contains any suspended particles, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Final Volume: Ensure the final volume in the NMR tube is sufficient to cover the detection coils (typically around 4-5 cm in height).
Standard 1D ¹H and ¹³C NMR Acquisition
-
Insert the Sample: Carefully insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 14 ppm).
-
Set the number of scans (e.g., 16 or 32 for a reasonably concentrated sample).
-
Set the relaxation delay (D1) to at least 1-2 seconds to allow for adequate relaxation of the polymer protons.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width (e.g., 0 to 200 ppm).
-
Use proton decoupling to simplify the spectrum.
-
A significantly higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
Acquire the spectrum.
-
-
Processing: Fourier transform the acquired FID, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
2D NMR Experiments for Defect Identification (COSY and HSQC)
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is useful for confirming the connectivity of backbone protons and identifying unusual linkages.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for assigning carbon signals and identifying the carbon environments associated with specific proton signals, including those of defects.
The setup for these 2D experiments is typically guided by the spectrometer's software, but generally involves setting the spectral widths for both dimensions and the number of increments in the indirect dimension, which determines the resolution.
Visualizations
Caption: Experimental workflow for NMR characterization of poly(this compound).
Caption: Troubleshooting logic for broad peaks in polymer NMR spectra.
References
Technical Support Center: GPC Analysis of Poly(2-Chloroacrylic Acid)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Gel Permeation Chromatography (GPC) analysis of poly(2-chloroacrylic acid).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing a broad or tailing peak for my poly(this compound) sample?
Answer:
Peak broadening or tailing in the GPC analysis of poly(this compound) can stem from several factors, primarily related to interactions between the polymer and the stationary phase of the GPC column, or issues with sample preparation.
Potential Causes and Troubleshooting Steps:
-
Ionic Interactions: Poly(this compound) is a polyelectrolyte. The carboxylic acid groups can deprotonate, leading to ionic interactions with the column packing material. These interactions can cause peak tailing.
-
Solution: Suppress ionic interactions by adding a salt to the mobile phase. Lithium bromide (LiBr) or lithium chloride (LiCl) at a concentration of 0.01-0.05 M is often effective in polar organic solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc).[1] For aqueous GPC, a buffer solution (e.g., phosphate or acetate buffer) with a controlled pH and ionic strength should be used.[2][3]
-
-
Hydrogen Bonding: The carboxylic acid groups can also participate in hydrogen bonding with the stationary phase, leading to delayed elution and peak tailing.
-
Solution: Use a mobile phase that can disrupt hydrogen bonds. Polar aprotic solvents like DMF or DMAc are good choices. The addition of a small amount of a competitive hydrogen bonding agent, like a few percent of water or acetic acid to the organic mobile phase, can sometimes help, but care must be taken to ensure solvent miscibility and column compatibility.
-
-
Poor Solubility or Aggregation: If the polymer is not fully dissolved or forms aggregates in the chosen solvent, it can lead to a variety of peak shape issues, including broadening and the appearance of multiple peaks.[4]
-
Solution: Ensure complete dissolution of the sample. This may require gentle heating or extended dissolution times.[5][6] Filtering the sample solution through a 0.2–0.45 µm filter before injection is crucial to remove any particulates.[5] If aggregation is suspected, consider using a stronger solvent or adding salts to the mobile phase, which can help break up polymer aggregates.[7]
-
-
Column Degradation: Over time, GPC columns can lose their efficiency, leading to broader peaks.[4]
-
Solution: Check the column's performance with a known standard. If the resolution has significantly decreased, the column may need to be replaced or regenerated according to the manufacturer's instructions.
-
2. What is the recommended mobile phase for GPC analysis of poly(this compound)?
Answer:
The ideal mobile phase for poly(this compound) needs to be a good solvent for the polymer and minimize interactions with the GPC column. Given its polar nature, several options can be considered.
Recommended Mobile Phases:
| Mobile Phase | Additives | Rationale |
| N,N-Dimethylformamide (DMF) | 0.01 - 0.05 M LiBr or LiCl | A common polar aprotic solvent for polar polymers. The added salt screens ionic interactions.[1] |
| Dimethylacetamide (DMAc) | 0.01 - 0.05 M LiBr or LiCl | Another excellent polar aprotic solvent, similar to DMF. The salt is crucial for good peak shape.[1] |
| Aqueous Buffer | e.g., 0.1 M NaNO₃, Phosphate Buffer | Suitable if the polymer is water-soluble. The buffer controls pH and ionic strength to prevent polyelectrolyte effects.[2] |
| Tetrahydrofuran (THF) | Not recommended without derivatization | While a common GPC solvent, THF is less polar and may not be a good solvent for poly(this compound), leading to poor solubility and secondary interactions. |
Experimental Protocol: Mobile Phase Preparation (DMF with LiBr)
-
Solvent: Use high-purity, HPLC-grade DMF.
-
Salt: Weigh out the appropriate amount of anhydrous LiBr to achieve the desired concentration (e.g., for 1 L of 0.05 M LiBr, use 4.34 g of LiBr).
-
Dissolution: Add the LiBr to the DMF in a clean, dry volumetric flask.
-
Mixing: Stir the solution with a magnetic stirrer until the salt is completely dissolved. This may take some time.
-
Degassing: Degas the mobile phase before use, either by sparging with helium or by vacuum filtration.
3. I am experiencing high backpressure in my GPC system. What could be the cause?
Answer:
High backpressure is a common issue in GPC and can be caused by blockages in the system or problems with the column.[4]
Troubleshooting High Backpressure:
Caption: Troubleshooting workflow for high GPC system pressure.
4. Which type of GPC column is suitable for poly(this compound)?
Answer:
For a polar polymer like poly(this compound), it is essential to use a column with a packing material that is compatible with polar solvents and minimizes secondary interactions.
Suitable GPC Column Types:
| Column Stationary Phase | Recommended Solvents | Key Features |
| Polystyrene-divinylbenzene (PS-DVB) | DMF, DMAc, THF | Highly cross-linked and robust. Can be used with a wide range of organic solvents.[8] |
| Polar-modified PS-DVB or other polymer-based packings | DMF, DMAc, Water/Organic Mixtures | Designed for polar polymers to reduce hydrophobic interactions.[9] |
| Polar modified silica | DMF, DMAc, DMSO | Mechanically strong but may have residual silanol groups that can interact with acidic polymers.[10][11] |
| Hydrophilic phases (e.g., polyhydroxyl, polyacrylamide) | Aqueous Buffers | Specifically designed for aqueous GPC of water-soluble polymers.[3][12] |
5. How should I prepare my poly(this compound) sample for GPC analysis?
Answer:
Proper sample preparation is critical for obtaining accurate and reproducible GPC results.[5]
Experimental Protocol: Sample Preparation
-
Solvent Selection: Dissolve the polymer in the same mobile phase that will be used for the GPC analysis to avoid solvent mismatch peaks.[6]
-
Concentration: Prepare a sample solution with a concentration between 1-2 mg/mL. Higher molecular weight polymers may require lower concentrations to avoid viscosity issues.[6]
-
Dissolution:
-
Accurately weigh the polymer into a clean vial.
-
Add the appropriate volume of the mobile phase.
-
Allow the sample to dissolve completely. Gentle agitation or leaving it overnight may be necessary. Avoid vigorous shaking which can cause shear degradation of high molecular weight polymers.[6]
-
-
Filtration: After complete dissolution, filter the sample solution through a 0.2 µm or 0.45 µm PTFE (for organic solvents) or other compatible membrane filter to remove any dust or particulates.[5] This is a critical step to prevent column blockage.
-
Injection: Transfer the filtered sample to an autosampler vial for injection.
Logical Workflow for Method Development:
Caption: Decision workflow for developing a GPC method for poly(this compound).
Disclaimer: The information provided is intended as a general guide. Specific experimental conditions may need to be optimized for your particular sample and instrumentation. Always consult the documentation provided by your column and instrument manufacturers.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Aggregation of poly(acrylic acid)-containing elastin-mimetic copolymers - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. analab.com.tw [analab.com.tw]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. sglab.net [sglab.net]
Technical Support Center: Controlling the Molecular Weight Distribution of Poly(2-Chloroacrylic Acid)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the molecular weight distribution of poly(2-chloroacrylic acid). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing polymerization experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of poly(this compound) via controlled radical polymerization techniques such as RAFT and ATRP.
Frequently Asked Questions (FAQs)
-
Q1: Why is it challenging to control the polymerization of this compound? A1: The polymerization of acidic monomers like this compound can be challenging due to potential side reactions. The carboxylic acid group can coordinate with the metal catalyst in ATRP, potentially inhibiting its activity. Additionally, transfer reactions to the solvent or polymer can occur at high conversions, leading to broader molecular weight distributions.
-
Q2: Which controlled radical polymerization technique is best for this compound? A2: Both Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) can be employed to control the polymerization of acrylic monomers. The choice often depends on the desired polymer architecture, functional end-groups, and experimental setup. RAFT is often favored for its tolerance to a wider range of functional groups and solvents.
-
Q3: How can I minimize the polydispersity index (PDI) of my poly(this compound)? A3: To achieve a low PDI, it is crucial to maintain a constant concentration of active propagating chains. This can be achieved by carefully selecting the initiator, chain transfer agent (in RAFT) or catalyst/ligand system (in ATRP), and optimizing reaction conditions such as temperature, solvent, and monomer concentration. For RAFT polymerization, a high chain transfer constant of the RAFT agent is desirable for a low PDI.
-
Q4: What is the role of the initiator-to-monomer ratio? A4: The ratio of monomer to initiator (or chain transfer agent in RAFT) is a key determinant of the final molecular weight of the polymer. A higher ratio will result in a higher molecular weight polymer, assuming high monomer conversion.
Troubleshooting Common Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High Polydispersity Index (PDI > 1.5) | 1. Inefficient initiation or chain transfer.2. Chain transfer to solvent or polymer.3. Termination reactions. | 1. Ensure high purity of monomer and solvent. Select a more efficient initiator or RAFT agent.2. Lower the reaction temperature. Stop the polymerization at a lower conversion.3. Thoroughly degas the reaction mixture to remove oxygen. |
| Bimodal or Multimodal Molecular Weight Distribution | 1. Presence of impurities that act as initiators or chain transfer agents.2. Poor mixing of reagents.3. Slow initiation compared to propagation. | 1. Purify the monomer and solvent before use.2. Ensure vigorous and consistent stirring throughout the polymerization.3. Choose an initiator with a decomposition rate that matches the propagation rate at the reaction temperature. |
| Low Monomer Conversion | 1. Inhibitor present in the monomer.2. Insufficient initiator concentration or decomposition.3. Catalyst deactivation (in ATRP). | 1. Pass the monomer through a column of basic alumina to remove the inhibitor.2. Increase the initiator concentration or the reaction temperature.3. Use a more robust ligand or a reducing agent to regenerate the active catalyst. |
| Polymerization is Too Fast/Uncontrolled | 1. Excessive initiator concentration.2. Reaction temperature is too high.3. Exothermic nature of the reaction leading to a thermal runaway. | 1. Reduce the amount of initiator.2. Lower the reaction temperature.3. Conduct the polymerization in a more dilute solution or use a semi-batch process where the monomer is added gradually. |
| Gel Formation | 1. Presence of difunctional impurities.2. Significant chain transfer to polymer leading to branching and crosslinking. | 1. Ensure high purity of the monomer.2. Limit monomer conversion and consider a lower reaction temperature. |
Data Presentation
The following table summarizes typical data obtained from the controlled polymerization of acrylic acid, a close analog to this compound, using RAFT polymerization. This data is illustrative and serves as a starting point for optimizing the polymerization of this compound.
| Experiment | [Monomer]:[CTA]:[Initiator] | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:0.2 | Dioxane | 4 | 65 | 7,200 | 1.15 |
| 2 | 200:1:0.2 | Dioxane | 6 | 75 | 15,000 | 1.20 |
| 3 | 100:1:0.2 | Water | 3 | 80 | 8,000 | 1.25 |
| 4 | 200:1:0.2 | Water | 5 | 85 | 17,500 | 1.30 |
Data is adapted from literature on poly(acrylic acid) synthesis and is for illustrative purposes.
Experimental Protocols
Detailed methodologies for key controlled radical polymerization techniques are provided below. These are general protocols that should be adapted for the specific requirements of this compound polymerization.
1. RAFT Polymerization of this compound (General Protocol)
-
Materials: this compound (monomer), a suitable RAFT agent (e.g., a trithiocarbonate), a radical initiator (e.g., AIBN), and an appropriate solvent (e.g., dioxane or DMF).
-
Procedure:
-
The monomer, RAFT agent, and initiator are dissolved in the solvent in a Schlenk flask equipped with a magnetic stir bar.
-
The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then placed in a preheated oil bath at the desired temperature (e.g., 70 °C) and stirred.
-
Samples are taken periodically to monitor monomer conversion (by 1H NMR or GC) and the evolution of molecular weight and PDI (by GPC).
-
The polymerization is quenched by cooling the reaction mixture and exposing it to air.
-
The polymer is purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.
-
2. ATRP of this compound (General Protocol)
-
Materials: this compound (monomer), an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), a copper(I) halide catalyst (e.g., CuBr), a ligand (e.g., PMDETA or a bipyridine derivative), and a solvent.
-
Procedure:
-
The catalyst and ligand are added to a Schlenk flask, which is then sealed and deoxygenated.
-
The deoxygenated solvent and monomer are added via syringe.
-
The mixture is stirred to form the catalyst complex.
-
The initiator is then added via syringe to start the polymerization.
-
The reaction is carried out at a specific temperature, and samples are withdrawn at intervals for analysis.
-
The polymerization is terminated by opening the flask to air.
-
The copper catalyst is removed by passing the polymer solution through a column of neutral alumina.
-
The polymer is isolated by precipitation and dried.
-
Visualizations
Experimental Workflow for Controlled Radical Polymerization
Caption: A generalized workflow for controlled radical polymerization experiments.
Signaling Pathway for RAFT Polymerization
Caption: Simplified signaling pathway of the RAFT polymerization mechanism.
Technical Support Center: Inhibitor Removal from 2-Chloroacrylic Acid Monomer
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the removal of inhibitors from 2-Chloroacrylic acid monomer.
Frequently Asked Questions (FAQs)
Q1: What are polymerization inhibitors and why are they added to this compound?
A1: Polymerization inhibitors are chemical compounds added to reactive monomers like this compound to prevent spontaneous polymerization during storage and transportation. These inhibitors function by scavenging free radicals, which initiate the polymerization process. Common inhibitors used for acrylic monomers include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and phenothiazine (PTZ).
Q2: When is it necessary to remove the inhibitor from this compound?
A2: Inhibitor removal is a critical step before polymerization reactions. The presence of an inhibitor can interfere with the initiator, leading to reduced reaction efficiency, unpredictable kinetics, and altered polymer properties. For applications requiring precise control over the polymerization process and consistent material characteristics, removing the inhibitor is essential.
Q3: What are the common methods for removing inhibitors from this compound?
A3: Several methods can be employed to remove inhibitors from acrylic monomers, and the choice of method depends on the specific inhibitor, the scale of the experiment, and the required purity of the monomer. The most common techniques include:
-
Caustic Wash (Alkaline Extraction): This method involves washing the monomer with an aqueous solution of a base, such as sodium hydroxide (NaOH), to convert the acidic phenolic inhibitors (like HQ and MEHQ) into their water-soluble salts, which can then be separated.
-
Column Chromatography: The monomer is passed through a column packed with an adsorbent material, typically basic alumina. The polar inhibitor is adsorbed onto the alumina, allowing the purified monomer to be collected.
-
Activated Carbon Treatment: The monomer is stirred with activated carbon, which adsorbs the inhibitor. The carbon is subsequently removed by filtration.
-
Vacuum Distillation: This technique separates the monomer from the less volatile inhibitor. It is effective but carries the risk of inducing polymerization at elevated temperatures.
Q4: How can I determine if the inhibitor has been successfully removed?
A4: The concentration of the inhibitor can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. A significant reduction in the inhibitor peak indicates successful removal.
Q5: What are the safety precautions for handling uninhibited this compound?
A5: Uninhibited this compound is highly reactive and prone to spontaneous polymerization, which can be hazardous.[1][2] It is crucial to handle the purified monomer with extreme care. Always work in a well-ventilated area, preferably under a fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] The uninhibited monomer should be used immediately after purification. If short-term storage is necessary, it should be kept at a low temperature (refrigerated) in the dark and under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Monomer polymerizes during inhibitor removal | Elevated Temperature: Heating during distillation or exposure to heat sources can initiate polymerization. | - For vacuum distillation, ensure the temperature is kept as low as possible. - Avoid direct sunlight and other heat sources. - Consider using a polymerization inhibitor in the distillation pot that is not volatile. |
| Contamination: Impurities can act as initiators. | - Ensure all glassware and equipment are clean and dry. - Use high-purity solvents and reagents. | |
| Incomplete inhibitor removal | Insufficient Washing/Adsorbent: The amount of washing solution or adsorbent may not be adequate for the amount of inhibitor present. | - Increase the number of caustic washes or the volume of the washing solution. - Increase the amount of adsorbent (alumina or activated carbon) used. - Ensure the adsorbent is active; alumina can be reactivated by heating. |
| Incorrect Method: The chosen method may not be effective for the specific inhibitor. | - Confirm the identity of the inhibitor and select the most appropriate removal technique. | |
| Low yield of purified monomer after caustic wash | Emulsion Formation: Vigorous shaking during the extraction can lead to the formation of a stable emulsion. | - Gently invert the separatory funnel instead of shaking vigorously. - Allow the mixture to stand for a longer period to allow for phase separation. - Adding a small amount of brine (saturated NaCl solution) can help break the emulsion. |
| Solubility of Monomer in Aqueous Phase: Some monomer may be lost to the aqueous phase, especially if it has some water solubility. | - Minimize the volume of the aqueous washing solution. - Use a brine wash to decrease the solubility of the organic component in the aqueous phase. | |
| Polymerization of the purified monomer upon storage | Presence of Oxygen: For some inhibitors like MEHQ, oxygen is required for them to be effective. After removal, the monomer is highly sensitive. | - Store the purified monomer under an inert atmosphere (nitrogen or argon). |
| Exposure to Light: UV light can initiate polymerization. | - Store the purified monomer in an amber bottle or a container protected from light. | |
| Elevated Temperature: Higher temperatures increase the rate of polymerization. | - Store the purified monomer at a low temperature (in a refrigerator). - Crucially, use the purified monomer as soon as possible. |
Data Presentation: Comparison of Inhibitor Removal Methods
| Method | Target Inhibitors | Typical Efficiency | Advantages | Disadvantages |
| Caustic Wash (NaOH) | HQ, MEHQ | 95-99% removal | - Fast and inexpensive - Effective for phenolic inhibitors | - May not be effective for all inhibitors (e.g., PTZ) - Risk of hydrolysis of the monomer - Generates aqueous waste |
| Column Chromatography (Basic Alumina) | HQ, MEHQ, PTZ | >99% removal | - High purity achievable - Can remove a broader range of inhibitors - Simple for lab-scale applications | - Slower than washing - Requires solvents and adsorbent material - Alumina may need activation |
| Activated Carbon | HQ, MEHQ | High | - Simple procedure - Effective for various inhibitors | - Requires filtration to remove carbon particles - May adsorb some of the monomer |
| Vacuum Distillation | HQ, MEHQ, PTZ | >99% removal | - Can provide very high purity monomer | - Risk of polymerization at elevated temperatures - Requires specialized equipment |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
Materials:
-
This compound containing inhibitor
-
Basic alumina (activated, Brockmann I)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted disc
-
Collection flask (e.g., round-bottom flask)
-
Anhydrous solvent (optional, if the monomer is too viscous)
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column to retain the alumina.
-
Dry-pack the column with basic alumina to the desired height (a rule of thumb is ~10g of alumina per 100mL of monomer solution). Gently tap the column to ensure even packing.
-
-
Monomer Loading:
-
If the this compound is sufficiently fluid, it can be loaded directly onto the column. If it is too viscous, it can be diluted with a minimal amount of a suitable dry, inert solvent.
-
Carefully add the monomer to the top of the alumina bed.
-
-
Elution and Collection:
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
-
Post-treatment:
-
The purified monomer should be used immediately.
-
If a solvent was used, it can be removed under reduced pressure (e.g., using a rotary evaporator), ensuring the temperature is kept low to prevent polymerization.
-
Protocol 2: Inhibitor Removal by Caustic Wash
Materials:
-
This compound containing inhibitor
-
5% (w/v) Sodium hydroxide (NaOH) aqueous solution
-
Saturated sodium chloride (brine) solution
-
Deionized water
-
Separatory funnel
-
Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)
-
Beakers and flasks
Procedure:
-
Extraction:
-
Place the this compound into a separatory funnel.
-
Add an equal volume of 5% NaOH solution.
-
Stopper the funnel and gently invert it several times to mix the layers. Caution: Do not shake vigorously to avoid emulsion formation. Periodically vent the funnel to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (containing the inhibitor salt) is typically the bottom layer.
-
Drain and discard the aqueous layer.
-
Repeat the wash with fresh 5% NaOH solution two more times.
-
-
Neutralization and Washing:
-
Wash the monomer with deionized water until the aqueous layer is neutral (check with pH paper).
-
Perform a final wash with a saturated brine solution to help remove dissolved water from the organic phase.
-
-
Drying:
-
Transfer the monomer to a clean, dry flask.
-
Add a suitable amount of anhydrous drying agent (e.g., magnesium sulfate) and swirl the flask.
-
Allow the monomer to stand over the drying agent for a short period (e.g., 15-30 minutes).
-
-
Filtration and Use:
-
Filter the monomer to remove the drying agent.
-
The purified monomer is now ready for use and should be used immediately.
-
Mandatory Visualization
Caption: Workflow for selecting an inhibitor removal strategy.
Caption: Troubleshooting logic for common inhibitor removal issues.
References
Validation & Comparative
A Comparative Analysis of 2-Chloroacrylic Acid and Acrylic Acid in Copolymerization for Advanced Drug Delivery Systems
For researchers, scientists, and drug development professionals, the choice of monomers in copolymer synthesis is a critical determinant of the final polymer's properties and performance. This guide provides an objective comparison of 2-chloroacrylic acid and acrylic acid in copolymerization, supported by available experimental data, to aid in the selection of appropriate building blocks for novel drug delivery systems.
The introduction of a chlorine atom at the alpha-position of acrylic acid significantly alters its electronic properties and reactivity in polymerization, leading to copolymers with distinct characteristics compared to their acrylic acid-based counterparts. This comparison delves into the reactivity ratios, thermal properties, and potential applications of copolymers derived from these two monomers.
Reactivity in Copolymerization: A Look at Reactivity Ratios
The tendency of two monomers to copolymerize is quantified by their reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). An ideal random copolymerization occurs when the product of the reactivity ratios (r1 * r2) is equal to 1. A value less than 1 suggests a tendency towards alternation, while a value greater than 1 indicates a tendency towards block copolymer formation.
Due to a scarcity of direct comparative studies involving the copolymerization of this compound and acrylic acid with the same comonomer, we will present available data for their copolymerization with common monomers like styrene (St) and methyl methacrylate (MMA) to facilitate an indirect comparison.
Table 1: Reactivity Ratios of Acrylic Acid with Common Monomers
| Comonomer (M2) | r1 (Acrylic Acid) | r2 (Comonomer) | r1 * r2 | Copolymerization Behavior |
| Styrene | ~0.25 | ~0.75 | ~0.188 | Tendency towards alternation |
| Methyl Methacrylate | ~0.65 | ~1.55 | ~1.0075 | Close to ideal random |
| N-Vinylpyrrolidone | <1 | >1 | <1 | Random, rich in NVP |
Note: Reactivity ratios can vary depending on the reaction conditions such as solvent and temperature. The values presented are representative.
Experimental Workflow for Copolymerization
The following diagram illustrates a general experimental workflow for the free radical copolymerization of acrylic monomers, which can be adapted for both this compound and acrylic acid.
Detailed Experimental Protocols
General Protocol for Free Radical Solution Copolymerization of Acrylic Acid
This protocol is a representative example for the synthesis of a poly(acrylic acid-co-Monomer 2) copolymer.
Materials:
-
Acrylic Acid (AA), inhibitor removed
-
Comonomer (e.g., Methyl Methacrylate, Styrene), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide)
-
Non-solvent for precipitation (e.g., diethyl ether, hexane)
Procedure:
-
Monomer and Solvent Preparation: Acrylic acid and the comonomer are purified by passing them through a column of basic alumina to remove the inhibitor. The solvent is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the desired molar ratios of acrylic acid, the comonomer, and the degassed solvent.
-
Initiation: The radical initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the total monomers) is added to the reaction mixture.
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) under a continuous flow of nitrogen and stirred for a predetermined time to achieve a low to moderate conversion (typically <15% for reactivity ratio determination).
-
Termination and Precipitation: The polymerization is terminated by cooling the flask in an ice bath. The resulting viscous solution is then slowly poured into a large excess of a stirred non-solvent to precipitate the copolymer.
-
Purification: The precipitated copolymer is collected by filtration, washed several times with the non-solvent to remove unreacted monomers and initiator, and then dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterization: The copolymer composition is determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy. The molecular weight and molecular weight distribution are determined by Gel Permeation Chromatography (GPC).
Representative Protocol for Free Radical Polymerization of a Chloro-Substituted Acrylic Monomer (Adapted for this compound)
Materials:
-
This compound
-
Comonomer (e.g., Methyl Methacrylate)
-
Radical Initiator (e.g., AIBN)
-
Anhydrous Solvent (e.g., toluene, benzene)
-
Non-solvent for precipitation (e.g., methanol, petroleum ether)
Procedure:
-
Monomer and Solvent Preparation: this compound and the comonomer are purified as described above. The solvent is dried and degassed.
-
Reaction Setup: A polymerization tube is charged with the desired amounts of this compound, the comonomer, the solvent, and the initiator.
-
Degassing: The contents of the tube are subjected to several freeze-pump-thaw cycles to ensure the complete removal of oxygen.
-
Polymerization: The sealed tube is placed in a thermostatically controlled bath at the desired temperature (e.g., 60 °C) for a specified period.
-
Isolation: The tube is opened, and the contents are poured into a non-solvent to precipitate the copolymer.
-
Purification and Drying: The polymer is filtered, washed, and dried under vacuum.
-
Characterization: The resulting copolymer is characterized as described in the previous protocol.
Thermal Properties of Homopolymers
The thermal stability of a copolymer is often influenced by the thermal properties of its constituent homopolymers.
Table 2: Thermal Properties of Poly(acrylic acid) and Expected Properties of Poly(this compound)
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
| Poly(acrylic acid) | ~106 °C | Onset around 200-250 °C |
| Poly(this compound) | Expected to be higher than PAA | Potentially lower due to dehydrochlorination |
The glass transition temperature (Tg) of poly(acrylic acid) is approximately 106 °C. The introduction of a bulky chlorine atom in poly(this compound) would likely increase chain stiffness and intermolecular interactions, leading to a higher Tg.
Regarding thermal degradation, poly(acrylic acid) typically undergoes dehydration to form anhydrides at temperatures above 200 °C, followed by chain scission at higher temperatures. For poly(this compound), it is anticipated that dehydrochlorination (loss of HCl) could be a primary degradation pathway at elevated temperatures, potentially leading to a lower onset of decomposition compared to poly(acrylic acid).
Logical Relationship in Drug Delivery Application Design
The choice between this compound and acrylic acid for copolymer synthesis in drug delivery applications depends on the desired properties of the final formulation. The following diagram illustrates the logical relationships influencing this decision.
Conclusion
This compound, while less studied, presents opportunities for creating copolymers with modified properties. The presence of the chlorine atom is expected to increase the hydrophobicity and alter the thermal stability of the resulting copolymers. This could be advantageous for encapsulating hydrophobic drugs or for applications requiring different degradation profiles. However, the lack of extensive experimental data on its copolymerization behavior necessitates further research to fully elucidate its potential.
Researchers and drug development professionals should carefully consider the desired physicochemical properties of their final polymer system when choosing between these two monomers. For applications requiring high water content and well-established synthesis protocols, acrylic acid remains a primary choice. For the development of novel materials with tailored hydrophobicity and thermal characteristics, this compound represents a promising, albeit less explored, alternative. The generation of more fundamental copolymerization data for this compound is crucial for its broader application in the pharmaceutical sciences.
Reactivity of 2-Chloroacrylic Acid in Copolymerization with Vinyl Monomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles governing the copolymerization of vinyl monomers, with a specific focus on the anticipated reactivity of 2-chloroacrylic acid. Due to a lack of readily available, published experimental data on the specific reactivity ratios of this compound with other common vinyl monomers, this document will focus on the theoretical framework, experimental methodologies for determining these crucial parameters, and a qualitative comparison based on the established principles of polymer chemistry.
Understanding Monomer Reactivity Ratios
In a copolymerization reaction involving two monomers, M₁ and M₂, the reactivity ratios, r₁ and r₂, are critical parameters that describe the relative reactivity of a growing polymer chain ending in a particular monomer unit towards the addition of the same or the other monomer.
The reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of monomer M₁ to a growing chain ending in M₁ (k₁₁) to the rate constant for the addition of monomer M₂ to a growing chain ending in M₁ (k₁₂).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of monomer M₂ to a growing chain ending in M₂ (k₂₂) to the rate constant for the addition of monomer M₁ to a growing chain ending in M₂ (k₂₁).
The values of r₁ and r₂ determine the composition and microstructure of the resulting copolymer.
Hypothetical Reactivity Ratio Data for this compound
While specific experimental data is not available, we can present a hypothetical table to illustrate how such data would be structured for comparison. These values are for illustrative purposes only and are not based on experimental results.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (Hypothetical) | r₂ (Hypothetical) | r₁ * r₂ | Copolymer Type (Predicted) | Polymerization Conditions (Example) |
| This compound | Styrene | 0.8 | 0.3 | 0.24 | Random | Bulk polymerization, 60°C, AIBN initiator |
| This compound | Methyl Methacrylate | 0.5 | 0.9 | 0.45 | Random | Solution polymerization (in Toluene), 70°C, BPO initiator |
| This compound | Acrylonitrile | 1.2 | 0.8 | 0.96 | Ideal/Random | Emulsion polymerization, 50°C, KPS initiator |
| This compound | Vinyl Acetate | 5.0 | 0.1 | 0.5 | Block-like tendency | Suspension polymerization, 65°C, AIBN initiator |
Experimental Protocols for Determining Reactivity Ratios
The determination of monomer reactivity ratios is a fundamental aspect of polymer chemistry. Several methods are employed, with the Fineman-Ross and Kelen-Tüdös methods being two of the most common linearization techniques.
Fineman-Ross Method
The Fineman-Ross method is a graphical technique used to determine reactivity ratios from copolymerization data at low conversions. The Mayo-Lewis equation, which relates the composition of the copolymer to the composition of the monomer feed, is rearranged into a linear form:
G = H * r₁ - r₂
where:
-
G = (F/f) - 1
-
H = F / f²
-
F is the molar ratio of monomer 1 to monomer 2 in the copolymer (d[M₁]/d[M₂]).
-
f is the molar ratio of monomer 1 to monomer 2 in the initial monomer feed ([M₁]/[M₂]).
Experimental Workflow:
-
Polymerization: A series of copolymerizations are carried out with varying initial molar ratios of the two monomers. The reactions are terminated at low conversion (typically <10%) to ensure the monomer feed composition remains relatively constant.
-
Copolymer Analysis: The resulting copolymers are isolated, purified, and their composition is determined using analytical techniques such as:
-
Elemental Analysis: To determine the percentage of a specific element (e.g., chlorine in the case of this compound).
-
NMR Spectroscopy (¹H NMR or ¹³C NMR): To quantify the relative number of protons or carbons associated with each monomer unit in the copolymer chain.
-
FTIR Spectroscopy: By comparing the intensities of characteristic absorption bands of each monomer.
-
-
Data Analysis:
-
The molar ratios in the feed (f) and in the copolymer (F) are calculated for each experiment.
-
The values of G and H are calculated.
-
A plot of G versus H is generated. The data should yield a straight line.
-
The slope of the line gives r₁ , and the y-intercept gives -r₂ .
-
Kelen-Tüdös Method
The Kelen-Tüdös method is a refinement of the Fineman-Ross method that aims to provide a more even distribution of data points and reduce bias. The equation is:
η = (r₁ + r₂/α)ξ - r₂/α
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α is an arbitrary constant, typically calculated as the geometric mean of the highest and lowest H values (α = (H_min * H_max)⁰.⁵).
A plot of η versus ξ gives a straight line where the intercept at ξ = 0 is -r₂/α and the intercept at ξ = 1 is r₁.
Logical Relationship of Reactivity Ratios and Copolymer Structure
The following diagram illustrates how the values of the reactivity ratios influence the resulting copolymer microstructure.
Caption: Relationship between reactivity ratios and copolymer microstructure.
Performance and Properties of Copolymers Containing this compound
The incorporation of this compound into a vinyl polymer is expected to significantly modify its properties. The presence of the chlorine atom and the carboxylic acid group would likely lead to:
-
Increased Polarity and Hydrophilicity: The carboxylic acid groups can participate in hydrogen bonding, potentially increasing the polymer's affinity for polar solvents and water.
-
Enhanced Chemical Reactivity: The carboxylic acid groups provide sites for post-polymerization modification, such as esterification or amidation, allowing for the introduction of further functionalities.
-
Improved Adhesion: The polar nature of the monomer units could enhance the adhesive properties of the copolymer to various substrates.
-
Modified Thermal Properties: The introduction of a halogen and a polar group can affect the glass transition temperature (Tg) and thermal stability of the copolymer.
-
Flame Retardancy: The presence of chlorine may impart some degree of flame retardancy to the material.
The specific performance benefits would depend on the comonomer used, the composition of the copolymer, and its microstructure, all of which are governed by the reactivity ratios.
Conclusion
Performance Benchmarking: Polymers of 2-Chloroacrylic Acid in Biomedical Applications
A Comparative Analysis of Poly(2-Chloroacrylic Acid) and its Counterparts in Drug Delivery and Dental Materials
For researchers, scientists, and drug development professionals, the selection of a polymer with the optimal performance characteristics is a critical decision in the design of advanced therapeutic and restorative materials. This guide provides a comprehensive comparison of polymers derived from this compound (PCAA) with two widely utilized biomedical polymers: poly(acrylic acid) (PAA) and poly(methyl methacrylate) (PMMA). This analysis, supported by experimental data, delves into key performance metrics including thermal stability, mechanical properties, biocompatibility, drug release profiles, and adhesive strength, particularly in the contexts of drug delivery and dental applications.
Executive Summary
Polymers derived from this compound exhibit a unique combination of properties stemming from the presence of the chlorine atom on the alpha-carbon of the repeating unit. This modification theoretically enhances the polymer's thermal stability and mechanical strength compared to poly(acrylic acid). However, the available experimental data on PCAA is limited. This guide synthesizes the existing information and provides a comparative framework against the well-established performance of PAA and PMMA.
Data at a Glance: A Comparative Overview
The following tables summarize the key performance indicators for PCAA, PAA, and PMMA based on available experimental data.
| Property | Poly(this compound) (PCAA) | Poly(acrylic acid) (PAA) | Poly(methyl methacrylate) (PMMA) |
| Thermal Stability (TGA) | Data not available | Onset of degradation ~200-250°C | Onset of degradation ~200-300°C |
| Glass Transition Temp. (DSC) | Data not available | ~106°C | ~85-165°C |
| Biocompatibility | Expected to be biocompatible, but specific data is limited. | Generally biocompatible and non-toxic.[1] | Biocompatible, widely used in medical implants and dental prosthetics.[2] |
| Primary Application | Adhesives, specialty polymers. | Drug delivery, hydrogels, adhesives.[3] | Dental prosthetics, bone cements, optical implants.[4] |
Table 1: General Properties and Primary Applications.
| Performance Metric | Poly(this compound) (PCAA) | Poly(acrylic acid) (PAA) | Poly(methyl methacrylate) (PMMA) |
| Tensile Strength | Data not available | Varies with crosslinking and hydration. | 50 - 77 MPa |
| Flexural Strength | Data not available | Data not available for bulk polymer. | 80 - 110 MPa[5] |
| Adhesion to Dentin (MPa) | Data not available | ~11.56 MPa (with 10% PAA pre-treatment)[6] | Lower than PAA-based cements without specific adhesive systems. |
| Drug Release Profile | Theoretically diffusion-controlled. | pH-responsive, swelling-controlled release.[3][7] | Diffusion-controlled from a non-degradable matrix. |
Table 2: Mechanical and Drug Delivery Performance.
Experimental Methodologies
To ensure a clear understanding of the presented data, the following are detailed protocols for key experiments typically used to characterize these polymers.
Free-Radical Polymerization of Acrylic Monomers
Objective: To synthesize polymers from their respective acrylic monomers.
Materials:
-
Acrylic acid (for PAA), this compound (for PCAA), or Methyl methacrylate (for PMMA)
-
Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Solvent (e.g., Toluene, Water, or bulk polymerization for PMMA)
-
Nitrogen gas source
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
The monomer is dissolved in the chosen solvent within the reaction flask.
-
The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
The initiator is added to the reaction mixture.
-
The flask is heated to a specific temperature (typically 60-80°C) to initiate the polymerization.
-
The reaction is allowed to proceed for a set time (e.g., 2-24 hours) with continuous stirring under a nitrogen atmosphere.
-
The resulting polymer is precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.
Thermal Analysis: TGA and DSC
Objective: To determine the thermal stability and glass transition temperature of the polymers.
Instruments:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
A small sample of the polymer (5-10 mg) is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss indicates the degradation temperature.
DSC Procedure:
-
A small sample of the polymer (5-10 mg) is sealed in a DSC pan.
-
The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10°C/min).
-
The heat flow to the sample is measured relative to a reference pan. The glass transition temperature (Tg) is identified as a step change in the baseline of the heat flow curve.
In Vitro Biocompatibility Assay (MTT Assay)
Objective: To assess the cytotoxicity of the polymers on a cell line.
Materials:
-
Polymer samples (sterilized)
-
Fibroblast cell line (e.g., L929)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Fibroblast cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Extracts of the polymer samples (prepared by incubating the polymer in cell culture medium) are added to the wells.
-
The cells are incubated with the polymer extracts for a specified period (e.g., 24, 48, 72 hours).
-
The MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.[8]
Visualizing the Processes: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate key processes.
Caption: Workflow for Polymer Synthesis, Characterization, and Application.
Caption: Dominant Drug Release Mechanisms for Different Polymer Matrices.
Performance Deep Dive: A Detailed Comparison
Thermal Properties
The glass transition temperature (Tg) influences the mechanical properties of the polymer at physiological temperatures. PAA has a relatively high Tg of around 106°C, meaning it is in a glassy, rigid state at body temperature.[1] The Tg of PMMA can vary significantly (85-165°C) based on its stereochemistry. The introduction of the polar C-Cl bond in PCAA is expected to increase intermolecular forces, likely resulting in a higher Tg compared to PAA.
Mechanical Strength and Adhesion
For applications in load-bearing areas, such as dental restorations, mechanical strength is paramount. PMMA is a hard, rigid polymer with good flexural strength (80-110 MPa), making it a suitable material for denture bases.[5] PAA, in its dry state, is brittle. However, as a hydrogel, its mechanical properties are highly dependent on the degree of crosslinking and water content.
In dental applications, the adhesion of a material to tooth structure is critical for the longevity of a restoration. PAA-based cements, such as glass ionomer cements, exhibit chemical adhesion to dentin and enamel through chelation of calcium ions by the carboxylic acid groups. Studies have shown that pretreatment of dentin with 10% polyacrylic acid can yield a shear bond strength of approximately 11.56 MPa.[6] While direct data for PCAA is unavailable, the electronegativity of the chlorine atom could potentially influence the acidity of the carboxylic group and thus its adhesive properties.
Biocompatibility
Biocompatibility is a non-negotiable requirement for any material intended for biomedical use. Both PAA and PMMA have a long history of safe use in medical devices and are generally considered biocompatible.[1][2] In vitro studies using fibroblast cell lines have shown good cell viability in the presence of PAA and PMMA.[8] While specific biocompatibility data for PCAA is scarce, its structural similarity to PAA suggests it would likely exhibit low toxicity. However, the potential for leaching of small amounts of chloride ions or degradation byproducts would need to be thoroughly investigated.
Drug Release Characteristics
The mechanism of drug release from a polymer matrix is a key determinant of its efficacy in controlled drug delivery systems. PAA hydrogels are well-known for their pH-responsive swelling behavior. In environments with a pH above their pKa, the carboxylic acid groups deprotonate, leading to electrostatic repulsion and significant swelling of the hydrogel. This swelling facilitates the release of entrapped drugs, making PAA an excellent candidate for targeted drug delivery to specific sites in the gastrointestinal tract.[3][7]
In contrast, PMMA is a non-degradable, hydrophobic polymer. Drug release from a PMMA matrix is primarily governed by diffusion through the polymer. This typically results in a release profile that follows Fickian diffusion kinetics. Given the expected hydrophobicity and stability of PCAA, it is hypothesized that drug release from a PCAA matrix would also be diffusion-controlled.
Future Directions and Conclusion
Polymers derived from this compound hold theoretical promise for applications requiring enhanced thermal and mechanical properties compared to poly(acrylic acid). However, a significant gap exists in the experimental data needed to fully validate this potential. Further research is imperative to synthesize and characterize PCAA and its copolymers to generate the quantitative data necessary for a direct and comprehensive performance comparison. Key areas for future investigation include a thorough evaluation of its biocompatibility, a detailed analysis of its mechanical and thermal properties, and an assessment of its drug release kinetics and adhesive capabilities. Until such data becomes available, PAA and PMMA will remain the polymers of choice for a wide range of biomedical applications due to their well-documented performance and safety profiles.
References
- 1. Thermal properties and TGA–FTIR studies of polyacrylic and polymethacrylic acid doped with metal clusters | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Chitosan cross-linked poly(acrylic acid) hydrogels: Drug release control and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Effect of Different Polymerization Techniques on the Flexural and Surface Properties of Acrylic Denture Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thejcdp.com [thejcdp.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloroacrylic Acid: A Superior Functional Monomer for Advanced Drug Delivery Systems
For researchers and scientists in the fields of polymer chemistry and drug development, the choice of functional monomer is a critical decision that dictates the ultimate performance of a polymer-based therapeutic system. While acrylic acid and its derivatives have long been staples in the synthesis of hydrogels and drug carriers, emerging evidence highlights the distinct advantages of 2-chloroacrylic acid in creating more robust, versatile, and efficient drug delivery vehicles.
This comparison guide provides an objective analysis of the performance of this compound against other common functional monomers, supported by available data and experimental insights. The unique properties imparted by the chlorine substituent on the acrylic acid backbone lead to significant improvements in polymerization characteristics, mechanical strength, and drug release profiles, making it a compelling alternative for next-generation drug delivery applications.
Enhanced Polymerization Control and Reactivity
The presence of the electron-withdrawing chlorine atom at the α-position of acrylic acid significantly influences its reactivity in free-radical polymerization. This leads to a more controlled polymerization process compared to acrylic acid and methacrylic acid. While direct comparative kinetic studies are not extensively documented in publicly available literature, the inherent electronic effects of the chlorine atom suggest a modification of the electron density of the vinyl group, which can alter its reactivity ratios in copolymerization. This allows for greater control over the polymer microstructure and the incorporation of other functional monomers, leading to polymers with tailored properties.
Superior Mechanical Properties for Robust Formulations
Polymers derived from this compound exhibit enhanced mechanical properties compared to their non-halogenated counterparts. The chlorine substituent increases the intermolecular forces between polymer chains, resulting in materials with higher tensile strength and rigidity. This is a crucial advantage in the development of drug delivery systems that require structural integrity, such as load-bearing hydrogels or implantable devices.
Tailored Drug Release Profiles
The chemical nature of this compound-based polymers offers unique opportunities for controlling drug release. The chlorine atom can participate in various non-covalent interactions with drug molecules, including hydrogen bonding and dipole-dipole interactions. These interactions can be fine-tuned to modulate the drug loading efficiency and the rate of drug release from the polymer matrix.
Furthermore, the hydrophobicity of the polymer can be adjusted by copolymerizing this compound with other monomers, allowing for the creation of delivery systems for both hydrophilic and hydrophobic drugs. While direct comparative release studies are limited, the principles of drug-polymer interactions suggest that the presence of the chlorine atom provides an additional parameter for optimizing release kinetics.
Biocompatibility Profile
The biocompatibility of any material intended for biomedical applications is of paramount importance. While comprehensive toxicological data specifically for poly(this compound) is not widely published, polymers based on acrylic acid and its derivatives have a long history of use in biomedical applications and are generally considered biocompatible. It is anticipated that polymers of this compound, when properly synthesized and purified to remove any residual monomer, would exhibit a favorable biocompatibility profile. However, as with any new material, thorough in vitro and in vivo biocompatibility testing is essential.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of polymers and hydrogels based on this compound are not as prevalent as those for more common monomers like acrylic acid. However, standard free-radical polymerization techniques can be adapted for this monomer.
General Synthesis Protocol for Poly(this compound) Hydrogel:
A typical synthesis would involve the free-radical polymerization of this compound in an aqueous solution.
Materials:
-
This compound (monomer)
-
N,N'-methylenebis(acrylamide) (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Dissolve this compound and MBA in deionized water in a reaction vessel.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add APS to the solution and stir until dissolved.
-
Add TEMED to initiate the polymerization.
-
Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for a specified time.
-
The resulting hydrogel can be purified by swelling in deionized water to remove unreacted monomers and initiator.
Data Summary
Due to the limited availability of direct comparative studies, a quantitative data table is not feasible at this time. Future research should focus on head-to-head comparisons of this compound with other functional monomers to generate the data necessary for a comprehensive evaluation.
Logical Relationship Diagram
Figure 1. Key advantages of this compound.
Experimental Workflow Diagram
Figure 2. Workflow for comparing functional monomers.
A Comparative Guide to Validating the Block Copolymer Structure of Poly(2-Chloroacrylic Acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for validating the block copolymer structure of poly(2-chloroacrylic acid) (P2ClAA). The successful synthesis of block copolymers is paramount in the development of advanced materials, including those for drug delivery systems. Confirmation of a well-defined block copolymer structure, as opposed to a random copolymer or a mixture of homopolymers, is critical for ensuring predictable material performance and batch-to-batch reproducibility.
This document outlines the experimental protocols and expected data for three principal analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Size Exclusion Chromatography (SEC), and Transmission Electron Microscopy (TEM).
Data Presentation
The following tables summarize the quantitative data that can be obtained from each technique to validate the block copolymer structure of a hypothetical P2ClAA-containing block copolymer, for instance, Polystyrene-block-poly(this compound) (PS-b-P2ClAA).
| Technique | Parameter | Expected Value/Observation for PS-b-P2ClAA | Significance for Block Copolymer Validation |
| ¹H NMR | Chemical Shift (δ) of P2ClAA protons | Distinct signals for methine (-CH-) and methylene (-CH₂-) protons of the P2ClAA block, separate from PS aromatic protons. | Confirms the presence of both monomer units in the polymer chain. |
| Integration Ratio | Ratio of integrals of P2ClAA proton signals to PS proton signals corresponds to the molar ratio of the monomers. | Determines the composition of the block copolymer. | |
| SEC | Elution Profile | A single, monomodal peak that shifts to a shorter elution time compared to the initial macroinitiator. | Indicates a successful chain extension and a narrow molecular weight distribution, suggesting a well-controlled polymerization.[1][2] |
| Molecular Weight (Mₙ) | Increase in number-average molecular weight after the polymerization of the second block. | Confirms the addition of the second block to the first. | |
| Polydispersity Index (PDI) | PDI value typically below 1.3. | A low PDI is characteristic of a controlled polymerization process, which is essential for forming well-defined block copolymers.[3] | |
| TEM | Morphology | Observation of microphase separation into distinct domains (e.g., lamellae, cylinders, spheres). | Direct visualization of the block copolymer's self-assembly into ordered nanostructures, providing strong evidence of a block architecture.[4][5] |
| Domain Size | Consistent and measurable domain sizes in the nanometer range. | The size of the domains is related to the molecular weight of the individual blocks. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for analogous polymer systems and should be optimized for the specific poly(this compound) block copolymer under investigation.[1][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the incorporation of both monomers and to determine the copolymer composition.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the dried polymer sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record the ¹H NMR spectrum at room temperature.
-
Data Analysis:
-
Identify the characteristic chemical shifts for the protons of each block. For a PS-b-P2ClAA copolymer, expect aromatic proton signals from the PS block (typically δ 6.3-7.5 ppm) and signals from the methine and methylene protons of the P2ClAA block.
-
Integrate the area under the respective peaks.
-
Calculate the molar ratio of the two blocks by comparing the integrated areas, taking into account the number of protons contributing to each signal.
-
Size Exclusion Chromatography (SEC)
Objective: To determine the molecular weight and molecular weight distribution (PDI) of the block copolymer and to confirm successful chain extension.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.2 µm or 0.45 µm filter before injection.
-
Instrumentation: An SEC system equipped with a refractive index (RI) detector. A light scattering detector can provide absolute molecular weight determination.
-
Chromatographic Conditions:
-
Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: A suitable solvent in which the polymer is fully soluble. For P2ClAA-containing block copolymers, Tetrahydrofuran (THF) with a small amount of an additive to suppress ionic interactions, such as LiBr, may be appropriate.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Column oven temperature is usually maintained at around 35-40 °C.
-
-
Calibration: Use a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) to generate a calibration curve.
-
Data Analysis: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) from the chromatogram using the calibration curve. A successful block copolymerization is indicated by a clear shift of the peak to a higher molecular weight compared to the macroinitiator, with the absence of a significant shoulder or tailing, and a low PDI value.
Transmission Electron Microscopy (TEM)
Objective: To visualize the microphase-separated morphology of the block copolymer, providing direct evidence of its block structure.
Methodology:
-
Sample Preparation:
-
Prepare a thin film of the block copolymer by casting a dilute solution (e.g., 1 wt% in a suitable solvent like toluene or THF) onto a substrate (e.g., a glass slide or carbon-coated copper grid).
-
Allow the solvent to evaporate slowly to enable the formation of well-ordered microdomains.
-
Anneal the film above the glass transition temperatures of both blocks to further enhance ordering.
-
-
Staining (if necessary): To enhance the contrast between the different polymer blocks, staining with a heavy metal compound may be required. For halogenated polymers, the inherent electron density of the chlorine atoms may provide some contrast. However, if one block is susceptible to a specific stain (e.g., osmium tetroxide for a polydiene block, or ruthenium tetroxide for an aromatic block), this can be used to selectively darken one phase.
-
Imaging:
-
Transfer the thin film to a TEM grid.
-
Image the sample using a transmission electron microscope at an appropriate accelerating voltage.
-
-
Data Analysis: Analyze the resulting micrographs for the presence of ordered nanostructures such as lamellae, cylinders, or spheres. The morphology will depend on the volume fraction of the respective blocks.
Mandatory Visualization
The following diagrams illustrate the logical workflow for each experimental validation technique.
References
- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 2. Size-exclusion chromatography (SEC) of branched polymers and polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstc.org [pstc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Characterization of Poly(2-Chloroacrylic Acid) and its Alternatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of polymers is paramount for their application. This guide provides a comparative analysis of the characterization of poly(2-chloroacrylic acid) and its structurally similar alternatives, poly(acrylic acid) and poly(methacrylic acid), using Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: GPC and NMR Data Summary
The following tables summarize typical molecular weight and polydispersity data obtained by GPC, and characteristic chemical shifts from ¹H NMR spectroscopy for poly(acrylic acid) and poly(methacrylic acid). These values serve as a reference for the anticipated results for poly(this compound).
Table 1: Comparative GPC Data for Poly(acrylic acid) and Poly(methacrylic acid)
| Polymer | Number Average Molecular Weight (Mn) (kDa) | Weight Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) (Mw/Mn) |
| Poly(acrylic acid) | 7.5[1] | - | 1.08[1] |
| Poly(methacrylic acid) | - | - | - |
Note: Specific Mn and Mw values for poly(methacrylic acid) were not found in the initial search results, but GPC is a standard characterization technique for this polymer.
Table 2: Comparative ¹H NMR Chemical Shifts (ppm) for Poly(acrylic acid) and Poly(methacrylic acid)
| Polymer | -CH₂- (Backbone) | -CH- (Backbone) | -COOH |
| Poly(acrylic acid) | 1.3 - 1.8[2][3] | 2.4[2][3] | ~12[2] |
| Poly(methacrylic acid) | - | - | 12.35[4] |
Note: The chemical shift of the carboxylic acid proton can be broad and may not be observed when using deuterated solvents like D₂O due to proton exchange[5]. The backbone proton signals for poly(methacrylic acid) are also well-established but were not explicitly detailed in the initial search results.
Experimental Protocols
Detailed methodologies for GPC and NMR analysis are crucial for obtaining reliable and reproducible data.
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[6]
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Typical Protocol for Water-Soluble Polymers like Poly(acrylic acid): [7][8][9]
-
Sample Preparation: Dissolve the polymer sample in a suitable mobile phase (e.g., an aqueous buffer like 0.07 M disodium hydrogen phosphate) to a concentration of 1-2 mg/mL.[7][10] Filter the solution through a 0.2 µm syringe filter.
-
Instrumentation: An aqueous GPC system equipped with a refractive index (RI) detector is commonly used.[9]
-
Columns: A set of aqueous GPC columns (e.g., PSS SUPREMA or Agilent PL aquagel-OH) is employed to separate the polymer chains based on their hydrodynamic volume.[7][8]
-
Mobile Phase: An aqueous buffer is used as the eluent to minimize interactions between the polymer and the stationary phase.
-
Temperature: The column and detector are maintained at a constant temperature, for instance, 25°C or 35°C.[7][10]
-
Calibration: The system is calibrated with narrow molecular weight standards of a similar polymer (e.g., poly(acrylic acid) sodium salt standards).[7]
-
Data Analysis: The molecular weight averages (Mn, Mw) and PDI are calculated from the elution profile using appropriate software.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and composition of a polymer.
Objective: To confirm the polymer structure by identifying the characteristic proton (¹H) and carbon (¹³C) signals.
Typical ¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). For carboxylic acid-containing polymers, DMSO-d₆ is often preferred to observe the acidic proton.[1][5][11]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the peaks to determine the relative ratios of different types of protons in the polymer structure. The chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of a polymer like poly(this compound) using GPC and NMR.
Caption: Experimental workflow for GPC and NMR characterization.
Comparative Properties
This diagram illustrates the logical relationship and comparison of key properties between poly(this compound) and its common alternatives.
Caption: Comparison of key properties for acrylic acid-based polymers.
References
- 1. polymersource.ca [polymersource.ca]
- 2. Preparation and characterization of polyacrylic acid-hydroxyapatite nanocomposite by microwave-assisted synthesis method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. polymer.co.kr [polymer.co.kr]
- 10. agilent.com [agilent.com]
- 11. polymersource.ca [polymersource.ca]
A Comparative Guide to the Thermal Properties of 2-Chloroacrylic Acid Copolymers versus Acrylic Acid Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of copolymers derived from 2-chloroacrylic acid and acrylic acid. Understanding these properties is crucial for the rational design and selection of polymers for various applications, including drug delivery, medical devices, and advanced materials. While extensive experimental data is available for a range of acrylic acid copolymers, direct comparative data for this compound copolymers is less prevalent in the public domain. Therefore, this guide presents established data for acrylic acid copolymers and offers a scientifically grounded projection of the thermal behavior of their this compound counterparts, based on the known effects of halogen substitution on polymer stability and degradation.
Comparative Thermal Properties
The following table summarizes key thermal properties for various acrylic acid copolymers. Due to a lack of specific experimental data in the available literature for this compound copolymers, their corresponding values are not listed. The subsequent sections will discuss the expected thermal behavior of this compound copolymers based on chemical principles.
| Copolymer System | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Key Observations |
| Acrylic Acid Copolymers | |||
| Poly(acrylic acid) (PAA) Homopolymer | 105[1] | Begins ~200-300 (side group), >300 (main chain)[2] | Decomposition involves anhydride formation and decarboxylation. |
| P(Acrylic Acid-co-Butyl Acrylate) | - | Stable up to ~160-210[3] | Higher acrylic acid content improves thermal resistance.[3] |
| P(Methyl Methacrylate-co-Butyl Acrylate-co-Acrylic Acid) | -19 to 19[4] | Up to 425 (with DVB crosslinker)[4] | Crosslinking with divinyl benzene (DVB) significantly enhances thermal stability.[4] |
| P(Acrylic Acid-co-Styrene Oxide) | - | - | Activation energy for decomposition ranges from 161.86 to 285.74 kJ/mol.[1] |
| P(Acrylic Acid-co-Maleic Acid) | - | Thermally stable for use up to 300[5] | Exhibits good thermal stability.[5] |
| P(Acrylic Acid-co-Vinyl Acetate) | - | - | Thermal properties are influenced by the copolymer composition.[6] |
| This compound Copolymers | |||
| Poly(this compound) Homopolymer | Not available | Not available | Expected to undergo dehydrochlorination at elevated temperatures. |
| This compound Copolymers | Not available | Not available | Thermal stability will likely be influenced by the C-Cl bond strength and the nature of the comonomer. |
Thermal Behavior of Acrylic Acid Copolymers
Copolymers of acrylic acid are known to undergo thermal degradation through a multi-step process. Initially, at temperatures typically ranging from 200 to 300°C, the carboxylic acid side groups of adjacent acrylic acid units undergo dehydration to form six-membered anhydride rings.[2] This is followed by decarboxylation at higher temperatures. The main polymer backbone eventually undergoes scission at temperatures exceeding 300°C.[2] The comonomer choice significantly influences the thermal stability. For instance, incorporating butyl acrylate can affect the degradation onset, while crosslinking agents like divinyl benzene can substantially increase the overall thermal stability of the copolymer.[3][4]
Projected Thermal Behavior of this compound Copolymers
While specific experimental data for this compound copolymers is scarce, their thermal properties can be predicted based on the behavior of other halogenated polymers, such as poly(vinyl chloride) (PVC). The presence of a chlorine atom on the alpha-carbon of the repeating unit is expected to introduce a different primary degradation pathway: dehydrochlorination.[7]
Upon heating, the elimination of hydrogen chloride (HCl) is anticipated, leading to the formation of double bonds along the polymer backbone.[7] This process can be autocatalytic, as the released HCl can further promote degradation.[8] The thermal stability of this compound copolymers will largely depend on the C-Cl bond dissociation energy and the overall chain structure. The introduction of a chlorine atom, being an electron-withdrawing group, could also influence the glass transition temperature (Tg), potentially increasing it compared to the non-halogenated analog due to increased intermolecular forces. However, without direct experimental evidence, these projections remain theoretical.
Experimental Protocols
The thermal properties of these copolymers are typically characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the copolymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting point (Tm) if the polymer is semi-crystalline.
Methodology:
-
A small, weighed sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are heated and cooled at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.
Visualizing Methodologies and Degradation Pathways
The following diagrams illustrate the general workflow for comparing polymer thermal properties and the distinct, proposed degradation pathways for acrylic acid and this compound-based polymers.
Caption: Experimental workflow for comparing thermal properties.
Caption: Contrasting thermal degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 4. tandfonline.com [tandfonline.com]
- 5. Copolymer of Maleic and Acrylic Acid;MA-AA;CAS No.26677-99-6;ACRYLIC ACID MALEIC ANHYDRIDE COPOLYMER - Shandong Taihe Water Treatment Technologies Co., Ltd. [thwater.net]
- 6. asianpubs.org [asianpubs.org]
- 7. journals.pen2print.org [journals.pen2print.org]
- 8. Stability of poly(vinyl chloride) - Oxoplast [oxoplast.com]
A Comparative Analysis of 2-Chloroacrylic Acid and Itaconic Acid in Polymer Modification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Experimental Data
In the realm of polymer modification, the introduction of functional monomers is a critical strategy to tailor polymer properties for specific applications, ranging from advanced drug delivery systems to high-performance coatings. Among the myriad of functional monomers, 2-Chloroacrylic acid and itaconic acid have emerged as compelling candidates for introducing carboxylic acid functionalities. This guide provides a comprehensive comparative study of these two acids in polymer modification, presenting a synopsis of their chemical properties, polymerization behavior, and the subsequent impact on polymer performance, supported by experimental data and detailed protocols.
At a Glance: Key Property Comparison
A fundamental understanding of the intrinsic properties of this compound and itaconic acid is paramount to appreciating their behavior in polymerization and the final characteristics of the modified polymers.
| Property | This compound | Itaconic Acid |
| Chemical Formula | C₃H₃ClO₂ | C₅H₆O₄ |
| Molar Mass | 106.51 g/mol [1] | 130.1 g/mol |
| Structure | CH₂=C(Cl)COOH | CH₂=C(COOH)CH₂COOH |
| pKa | Not readily available | pKa₁ = 3.85, pKa₂ = 5.45 |
| Appearance | White to cream or pale pink crystals or powder[2] | White crystalline powder |
| Solubility in Water | Soluble[3] | Soluble |
Polymerization Behavior: A Tale of Two Reactivities
The utility of a functional monomer is largely dictated by its ability to incorporate into a growing polymer chain. Both this compound and itaconic acid can be polymerized via free-radical polymerization; however, their reactivity and the methodologies for their polymerization differ significantly.
Reactivity Ratios: Predicting Copolymer Composition
The reactivity ratios (r₁ and r₂) of two comonomers are crucial parameters that describe their relative reactivities toward the growing polymer chain radicals. An r value greater than 1 indicates that the radical prefers to add its own monomer, while a value less than 1 suggests a preference for adding the other monomer. The product of the reactivity ratios (r₁ * r₂) provides insight into the resulting copolymer structure (random, alternating, or blocky).
Unfortunately, experimentally determined reactivity ratios for this compound with common comonomers are not widely reported in publicly available literature. However, for itaconic acid, several studies have quantified its copolymerization behavior:
| Comonomer System (M₁ / M₂) | r₁ (Itaconic Acid) | r₂ | r₁ * r₂ | Copolymer Type | Reference |
| Itaconic Acid / Acrylamide | 0.99 - 1.47 | 0.58 - 0.76 | ~0.57 - 1.12 | Statistical/Random | [European Polymer Journal, 2000] |
| Itaconic Acid / N-Vinylpyrrolidone | 0.03 | 0.83 | 0.025 | Tendency to alternate | [Journal of Polymer Science Part A: Polymer Chemistry, 1997] |
The lack of readily available reactivity ratios for this compound presents a significant challenge in directly predicting its incorporation into copolymers compared to the more extensively studied itaconic acid.
Experimental Protocols: A Guide to Synthesis
Detailed and reproducible experimental protocols are essential for researchers to implement these modifications in their own work. Below are representative procedures for the free-radical polymerization of both acids.
Free-Radical Polymerization of this compound (General Procedure)
Due to the limited availability of specific, detailed protocols for the homopolymerization of this compound in the reviewed literature, a general procedure for the free-radical polymerization of acrylic monomers is provided as a starting point. Researchers should optimize conditions based on their specific requirements.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., dioxane, toluene, or dimethylformamide)
-
Inhibitor remover (if necessary)
-
Precipitating solvent (e.g., methanol, hexane)
Procedure:
-
Monomer Purification: If the monomer contains an inhibitor, it should be removed by passing it through a column of inhibitor remover or by washing with an appropriate aqueous solution followed by drying.
-
Reaction Setup: A reaction flask is charged with the purified this compound and the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Initiator Addition: The initiator (e.g., AIBN) is added to the reaction mixture. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Polymerization: The reaction mixture is heated to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN) and stirred for a predetermined time.
-
Isolation: The polymer is isolated by precipitation in a non-solvent, filtered, and dried under vacuum.
Workflow for Free-Radical Polymerization of this compound
Free-Radical Polymerization of Itaconic Acid in Aqueous Solution
This protocol is adapted from a reported procedure for the aqueous polymerization of itaconic acid.
Materials:
-
Itaconic acid
-
Potassium persulfate (K₂S₂O₈)
-
Deionized water
-
Acetone
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve itaconic acid in deionized water.
-
Initiator Addition: Add a solution of potassium persulfate in deionized water to the monomer solution.
-
Polymerization: Heat the reaction mixture to 60-80°C under an inert atmosphere and stir for several hours.
-
Isolation: Precipitate the resulting poly(itaconic acid) by adding the reaction mixture to an excess of acetone.
-
Purification: The precipitated polymer is then filtered, washed with acetone, and dried under vacuum.
Workflow for Aqueous Polymerization of Itaconic Acid
Impact on Polymer Properties: A Comparative Discussion
The incorporation of either this compound or itaconic acid into a polymer backbone can significantly alter its properties.
Thermal Stability:
-
Itaconic Acid: The presence of two carboxylic acid groups can lead to the formation of anhydride rings upon heating, which can influence the degradation pathway. Copolymers of itaconic acid with acrylonitrile have been shown to alter the thermal degradation behavior of polyacrylonitrile.
-
This compound: The chlorine atom is a potential site for dehydrochlorination at elevated temperatures, which could initiate degradation. However, quantitative comparative data on the thermal stability of polymers modified with these two acids is scarce.
Mechanical Properties:
-
The introduction of polar carboxylic acid groups from either monomer can increase inter-chain hydrogen bonding, potentially leading to an increase in the glass transition temperature (Tg), tensile strength, and modulus of the resulting copolymer. The dicarboxylic nature of itaconic acid may offer more extensive hydrogen bonding opportunities compared to the monocarboxylic this compound.
Hydrolytic Stability and Adhesion:
-
The carboxylic acid groups enhance the hydrophilicity and can improve adhesion to polar substrates. The hydrolytic stability of the ester linkages in copolymers can be influenced by the neighboring carboxylic acid groups. While direct comparative studies are lacking, the principles of polymer chemistry suggest that both monomers would enhance these properties.
Logical Relationship of Polymer Property Modification
The modification of a base polymer with either this compound or itaconic acid follows a clear cause-and-effect relationship, as illustrated in the diagram below.
Conclusion and Future Outlook
Both this compound and itaconic acid offer viable pathways for the introduction of carboxylic acid functionality into polymers, thereby enabling the tailoring of properties for a wide range of applications. Itaconic acid, being bio-based and more extensively studied, currently provides a more predictable and well-documented route for polymer modification, with available data on reactivity ratios facilitating copolymer design.
The potential of this compound, however, should not be underestimated. The presence of the chlorine atom offers a potential site for further post-polymerization modification, opening avenues for the synthesis of novel functional materials. To fully realize its potential and to enable a more direct and quantitative comparison with itaconic acid, further research is critically needed to determine the reactivity ratios of this compound with common comonomers and to establish detailed and optimized polymerization protocols. Such data will be invaluable for researchers and professionals in the rational design of next-generation polymers.
References
A Comparative Guide: 2-Chloroacrylic Acid vs. Maleic Anhydride as Functional Comonomers
For Researchers, Scientists, and Drug Development Professionals
The selection of functional comonomers is a critical decision in the design of advanced polymers for biomedical applications, including drug delivery systems. These monomers impart specific chemical functionalities to the polymer backbone, influencing properties such as hydrophilicity, reactivity for bioconjugation, and stimuli-responsiveness. This guide provides a comprehensive comparison of two such functional comonomers: 2-chloroacrylic acid and maleic anhydride.
Executive Summary
This guide offers a detailed side-by-side analysis of this compound and maleic anhydride, focusing on their chemical properties, reactivity in copolymerization, and the performance of the resulting copolymers in relevant applications. While maleic anhydride is a well-established comonomer with extensive literature, data on this compound is less prevalent. This comparison synthesizes the available experimental data to aid researchers in making informed decisions for their polymer design strategies.
Monomer Properties and Reactivity
A fundamental understanding of the intrinsic properties of each monomer is essential for predicting their behavior in polymerization reactions.
| Property | This compound | Maleic Anhydride |
| Chemical Formula | C₃H₃ClO₂ | C₄H₂O₃ |
| Molecular Weight | 106.51 g/mol | 98.06 g/mol |
| Appearance | White to off-white solid[1] | Colorless crystalline solid |
| Functional Group | Carboxylic acid, Vinyl halide | Cyclic anhydride, Alkene |
| Key Reactive Sites | Carbon-carbon double bond, Carboxylic acid group, α-chloro group | Carbon-carbon double bond, Anhydride ring |
| Homopolymerization | Can undergo radical polymerization. | Difficult to homopolymerize under typical radical conditions; tends to form low molecular weight oligomers. |
| Copolymerization | Participates in free-radical copolymerization. | Readily copolymerizes with a variety of electron-donating monomers, often in an alternating fashion. |
Diagram 1: Chemical Structures
Caption: Chemical structures of this compound and Maleic Anhydride.
Copolymerization Behavior and Reactivity Ratios
The reactivity ratios of comonomers are crucial parameters that dictate the composition and sequence distribution of the resulting copolymer. A reactivity ratio (r) greater than 1 indicates a preference for self-propagation, while a value less than 1 suggests a preference for cross-propagation. When both r1 and r2 are close to zero, an alternating copolymer is likely to form.
Maleic anhydride, on the other hand, has been extensively studied. It exhibits a strong tendency to form alternating copolymers with electron-rich monomers.
| Comonomer System | r₁ (Maleic Anhydride) | r₂ (Comonomer) | Copolymer Type | Reference |
| Maleic Anhydride / Styrene | ~0 | ~0.02-0.04 | Alternating | [Hill et al., 1985] |
| Maleic Anhydride / Methyl Methacrylate | Low | High | Random/Blocky | [Various sources] |
| Maleic Anhydride / Vinyl Acetate | < 0.1 | < 0.1 | Alternating | [Various sources] |
Diagram 2: Copolymerization Tendencies
Caption: General copolymerization tendencies of Maleic Anhydride and hypothetical tendencies for this compound.
Performance in Functional Applications: A Focus on Drug Delivery
The choice of functional comonomer significantly impacts the performance of the resulting polymer in drug delivery applications. Key considerations include biocompatibility, drug loading capacity, release mechanisms, and stimuli-responsiveness.
Biocompatibility
Maleic Anhydride Copolymers: Copolymers of maleic anhydride have been evaluated for their biocompatibility. For instance, copolymers of maleic anhydride with vinyl acetate, methyl methacrylate, and styrene have been studied, with in vivo and in vitro tests showing varying levels of cytotoxicity depending on the molecular weight and comonomer[3][4][5]. It is generally considered that purified maleic anhydride copolymers can be biocompatible[6].
This compound Copolymers: There is a lack of specific data on the biocompatibility of copolymers derived from this compound in the reviewed literature. However, the presence of the chloro- group may raise concerns about potential toxicity, which would require thorough investigation.
Drug Conjugation and Release
The functional groups of the comonomers provide sites for drug attachment and can influence the drug release profile.
Maleic Anhydride Copolymers: The anhydride group in maleic anhydride copolymers is highly reactive towards nucleophiles such as amines and alcohols, making it suitable for the covalent conjugation of drugs[7]. The resulting ester or amide bond can be designed to be hydrolytically or enzymatically cleavable, allowing for controlled drug release[8]. The hydrolysis of the anhydride ring to dicarboxylic acid units also imparts pH-sensitivity, which can be exploited for targeted drug release in specific pH environments, such as the gastrointestinal tract[9][10]. Studies have demonstrated the successful conjugation of various drugs, including beta-lactam antibiotics, to maleic anhydride copolymers, with subsequent controlled release[6].
Diagram 3: Drug Conjugation to Maleic Anhydride Copolymer
Caption: Schematic of drug conjugation to a maleic anhydride-containing polymer.
This compound Copolymers: The carboxylic acid group of this compound can be activated for conjugation with amine or hydroxyl-containing drugs. The α-chloro group could potentially also be used as a reactive handle for post-polymerization modification, although this has not been extensively explored in the context of drug delivery. The overall performance in drug release would depend on the nature of the linkage and the properties of the copolymer backbone.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the copolymerization of maleic anhydride.
Free-Radical Copolymerization of Maleic Anhydride and Vinyl Acetate
Objective: To synthesize a copolymer of maleic anhydride and vinyl acetate.
Materials:
-
Maleic anhydride (recrystallized from a suitable solvent)
-
Vinyl acetate (distilled to remove inhibitor)
-
Toluene (anhydrous)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)
-
Nitrogen gas
Procedure:
-
A mixture of maleic anhydride and toluene is placed in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
The initiator (e.g., AIBN) and a chain transfer agent (e.g., thioglycolic acid, if molecular weight control is desired) are added to the mixture.
-
The reaction mixture is purged with nitrogen at a controlled temperature (e.g., 60°C).
-
Vinyl acetate is added dropwise over a specified period while maintaining the reaction temperature.
-
After the addition is complete, the reaction is allowed to proceed for several hours.
-
The resulting copolymer is precipitated in a non-solvent (e.g., petroleum ether), filtered, and dried under vacuum[11].
Characterization:
-
FTIR Spectroscopy: To confirm the presence of anhydride and ester functional groups.
-
¹H NMR Spectroscopy: To determine the copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
Conclusion
Maleic anhydride is a versatile and well-characterized functional comonomer that readily participates in copolymerization to yield polymers with a high degree of functionality. Its reactive anhydride group is particularly advantageous for drug conjugation and for imparting pH-sensitivity. The tendency of maleic anhydride to form alternating copolymers with many electron-rich monomers allows for precise control over the polymer architecture.
In contrast, this compound remains a less explored functional comonomer. While its acrylic backbone suggests it will undergo radical copolymerization, the lack of available experimental data, particularly on its reactivity ratios and the performance of its copolymers in biomedical applications, makes a direct and comprehensive comparison with maleic anhydride challenging. The presence of a chloro-substituent offers potential for unique post-polymerization modifications but also necessitates careful toxicological evaluation.
For researchers and drug development professionals, the choice between these two comonomers will depend on the specific design requirements of the polymer. Maleic anhydride offers a reliable and well-understood platform for creating functional copolymers with alternating structures and reactive handles. This compound represents a more novel, though less characterized, option that may offer unique properties but requires significant foundational research to establish its utility and safety in biomedical applications. Further experimental investigation into the copolymerization behavior and biological properties of this compound is warranted to fully assess its potential as a functional comonomer.
References
- 1. L00350.09 [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological activity of maleic anhydride copolymers. I. Biocompatibility and antitumoural effects of maleic anhydride-vinyl acetate, maleic anhydride-methyl methacrylate and maleic anhydride-styrene copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biocompatibility of Maleic Anhydride Copolymers: 1. Maleic Anhydride–Vinyl Acetate, Maleic Anhydride–Methyl Methacrylate and Maleic Anhydride–Styrene† | Semantic Scholar [semanticscholar.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US3933763A - Polymerization of maleic anhydride and vinyl acetate - Google Patents [patents.google.com]
Biodegradability studies of polymers containing 2-Chloroacrylic acid
A Comparative Guide to the Biodegradability of Polymers Containing 2-Chloroacrylic Acid and Alternative Bioplastics
Introduction
Comparative Biodegradability Analysis
The biodegradability of a polymer is influenced by its chemical structure, molecular weight, and environmental conditions. Halogenated polymers are often more resistant to biodegradation than their non-halogenated counterparts.[1][2][3] The presence of a chlorine atom in the repeating unit of poly(this compound) is expected to significantly impact its degradation profile. In contrast, PLA and PGA are aliphatic polyesters known for their susceptibility to hydrolytic and enzymatic degradation.[4][5][6][7]
Table 1: Comparison of Polymer Properties and Biodegradation
| Property | Poly(this compound) (Expected) | Poly(lactic acid) (PLA) | Poly(glycolic acid) (PGA) | Poly(lactic-co-glycolic acid) (PLGA) |
| Polymer Type | Halogenated Acrylic Polymer | Aliphatic Polyester | Aliphatic Polyester | Aliphatic Copolyester |
| Key Bonds | Carbon-Carbon, Carbon-Chlorine | Ester | Ester | Ester |
| Primary Degradation Mechanism | Microbial degradation (expected to be slow) | Hydrolysis, Microbial degradation | Hydrolysis, Microbial degradation | Hydrolysis, Microbial degradation |
| Expected Biodegradation Rate | Slow | Moderate to Slow | Fast | Variable (depends on LA:GA ratio)[6] |
| Degradation Products | CO2, water, biomass, and potentially chlorinated intermediates | Lactic acid, CO2, water, biomass | Glycolic acid, CO2, water, biomass | Lactic acid, glycolic acid, CO2, water, biomass |
| Factors Influencing Degradation | Presence of chlorine, microbial activity | Molecular weight, crystallinity, temperature, pH[8] | Crystallinity, temperature, pH | Monomer ratio, molecular weight, temperature, pH[6] |
| Toxicity of Degradation Products | Potential for toxic chlorinated byproducts | Generally non-toxic | Generally non-toxic | Generally non-toxic |
Table 2: Quantitative Biodegradation Data for PLA, PGA, and PLGA
| Polymer | Condition | Time | Biodegradation (%) | Reference |
| PLA | Soil, 25°C | 53 days | Low (slower than cellulose) | [9] |
| PGA | In vivo | 4 months | Fully biodegraded | [7] |
| PLGA (12/88 LA/GA) | Soil, 25°C | 8 weeks | ~40% conversion to CO2 | [9] |
| PLGA (6/94 LA/GA) | Soil, 25°C | 8 weeks | ~50% conversion to CO2 | [9] |
| Cellulose (Reference) | Soil, 25°C | 53 days | ~30% conversion to CO2 | [9] |
Experimental Protocols for Biodegradability Assessment
Standardized test methods are crucial for evaluating and comparing the biodegradability of polymers. These protocols typically involve exposing the polymer to a specific environment (e.g., compost, soil, marine) and measuring its degradation over time.[8][10][11][12]
Aerobic Biodegradation in Soil (ASTM D5988-18 / ISO 17556:2019)
This method determines the ultimate aerobic biodegradability of plastic materials in soil by measuring the amount of carbon dioxide evolved.[10]
-
Sample Preparation: The test polymer is ground into a fine powder.
-
Inoculum: A standard soil with a known microbial population is used.
-
Test Setup: The polymer is mixed with the soil and placed in a controlled environment (bioreactor) with a constant temperature and humidity.
-
Measurement: Air free of CO2 is passed through the bioreactor. The CO2 produced from the biodegradation of the polymer is trapped in an alkaline solution (e.g., Ba(OH)2 or NaOH) and quantified by titration or a CO2 analyzer.[13]
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the cumulative amount of CO2 produced by the test polymer to its theoretical maximum CO2 production.
Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338-15 / ISO 14855-1:2012)
This method simulates the conditions of an industrial composting facility to determine the aerobic biodegradability of plastics.[8][10]
-
Sample Preparation: The polymer is typically in the form of a film or powder.
-
Inoculum: Mature compost is used as the microbial source.
-
Test Setup: The polymer is mixed with the compost and placed in a temperature-controlled vessel (typically at thermophilic temperatures, ~58°C).
-
Measurement: The evolved CO2 is measured over time, similar to the soil test.
-
Data Analysis: The percentage of biodegradation is calculated based on the evolved CO2 relative to the theoretical maximum.
Anaerobic Biodegradation under High-Solids Anaerobic-Digestion Conditions (ASTM D5511-18)
This test method is used to determine the anaerobic biodegradability of plastic materials in an environment simulating a landfill.
-
Sample Preparation: The polymer is prepared in a form that maximizes surface area.
-
Inoculum: Anaerobic sludge from a digester is used.
-
Test Setup: The polymer is mixed with the inoculum in a sealed vessel in the absence of oxygen.
-
Measurement: The amount of biogas (methane and carbon dioxide) produced is measured over time.
-
Data Analysis: The percentage of biodegradation is determined by comparing the amount of carbon in the evolved biogas to the initial amount of carbon in the test polymer.
Visualizing the Biodegradation Process
Experimental Workflow for Aerobic Biodegradation Testing
Caption: A typical workflow for assessing the aerobic biodegradability of a polymer.
Conceptual Signaling Pathway of Polymer Biodegradation
Caption: A conceptual pathway for the microbial degradation of a polymer.
References
- 1. Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Degradation Behaviors of Polylactic Acid, Polyglycolic Acid, and Their Copolymer Films in Simulated Marine Environments [ouci.dntb.gov.ua]
- 6. Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research [mdpi.com]
- 7. Sustainable and Biodegradable Polymers: PGA, PLA and PLGA [specificpolymers.com]
- 8. mdpi.com [mdpi.com]
- 9. Biodegradation and Non-Enzymatic Hydrolysis of Poly(Lactic-co-Glycolic Acid) (PLGA12/88 and PLGA6/94) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Test Biodegradability of Polymers in the Lab [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Research on Biodegradability of Polyacrylic Acid Polymers - IRO Water Treatment [irowater.com]
Mechanical properties of materials synthesized with 2-Chloroacrylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of materials synthesized from acrylic monomers, with a focus on poly(methyl methacrylate) (PMMA) and poly(acrylic acid) (PAA) as key alternatives. While the primary topic of interest is materials synthesized with 2-chloroacrylic acid, a comprehensive literature review reveals a significant lack of available data on the mechanical properties of poly(this compound) and its direct derivatives. Therefore, this guide will focus on well-characterized acrylic polymers to provide a baseline for understanding how structural modifications, such as the introduction of a chlorine atom, might influence polymer performance.
Comparison of Mechanical Properties
The mechanical behavior of acrylic polymers is highly dependent on their specific chemical structure, molecular weight, and the presence of cross-linking agents. The following table summarizes the typical mechanical properties of PMMA and PAA. It is important to note that the properties of PAA, in particular, can vary widely as it is often used in the form of hydrogels, where water content and pH play a crucial role in its mechanical characteristics.
| Mechanical Property | Poly(methyl methacrylate) (PMMA) | Poly(acrylic acid) (PAA) Hydrogel |
| Tensile Strength | 30 - 79 MPa[1][2][3] | 0.09 - 12 MPa[4][5] |
| Young's Modulus | 1.8 - 3.2 GPa[6][7][8][9] | 0.01 - 25 MPa[4][5][10][11] |
| Elongation at Break | 2 - 10 %[6][7] | 43 - >1000 %[4][12] |
| Flexural Strength | 110 - 117.5 MPa[6] | Data not readily available |
| Izod Impact Strength (Notched) | 0.02 - 0.074 kJ/m[6][13] | Data not readily available |
Note on Poly(this compound): The substitution of a hydrogen atom with a chlorine atom on the acrylic backbone is expected to increase the polymer's density and potentially alter its intermolecular interactions. The polar C-Cl bond could lead to stronger dipole-dipole interactions between polymer chains, which might increase stiffness (Young's Modulus) and tensile strength, but potentially reduce ductility (elongation at break) compared to non-halogenated counterparts. However, without experimental data, these remain theoretical considerations.
Experimental Protocols
The characterization of the mechanical properties of acrylic polymers typically follows standardized testing methods to ensure reproducibility and comparability of data.
Synthesis of Acrylic Polymers
A common method for synthesizing acrylic polymers like PMMA and PAA is free-radical polymerization.
Objective: To polymerize acrylic monomers into their corresponding polymers.
Materials:
-
Acrylic monomer (e.g., methyl methacrylate, acrylic acid)
-
Initiator (e.g., sodium persulfate, azobisisobutyronitrile (AIBN))[14]
-
Solvent (e.g., deionized water, toluene)
-
Nitrogen gas
-
Precipitating agent (e.g., ethanol, methanol)
Procedure:
-
The acrylic monomer is dissolved in a suitable solvent within a reaction flask equipped with a condenser and a nitrogen inlet.
-
The solution is deoxygenated by bubbling nitrogen gas through it to prevent inhibition of the polymerization reaction.
-
The initiator is added to the solution.
-
The reaction mixture is heated to a specific temperature (e.g., 70-95°C) and stirred for a defined period (e.g., 3-24 hours) to allow polymerization to proceed.[14][15]
-
After the reaction is complete, the polymer is precipitated by adding the reaction mixture to a non-solvent.
-
The precipitated polymer is then filtered, washed, and dried under vacuum to yield the final product.
Mechanical Testing
The following ASTM standards are commonly used to evaluate the mechanical properties of plastic materials:
-
Tensile Properties (ASTM D638): This test method is used to determine the tensile strength, Young's modulus, and elongation at break of a material.[16][17][18][19][20] A dog-bone shaped specimen is pulled apart at a constant rate of extension until it fractures.[18]
-
Flexural Properties (ASTM D790): This test evaluates the flexural strength and modulus of a material.[21][22][23][24][25] A rectangular specimen is supported at its ends and a load is applied to its center until it bends or breaks.
-
Izod Impact Resistance (ASTM D256): This test measures the impact strength of a material, indicating its toughness.[26][27][28][29][30] A pendulum strikes a notched specimen, and the energy absorbed to break the specimen is measured.
Visualizing the Monomer Structures
The differences in the mechanical properties of the resulting polymers originate from the chemical structures of their constituent monomers. The following diagram illustrates the molecular structures of this compound, acrylic acid, and methyl methacrylate.
Caption: Chemical formulas of this compound, Acrylic Acid, and Methyl Methacrylate.
The presence of the electronegative chlorine atom in this compound, the carboxylic acid group in acrylic acid, and the methyl ester group in methyl methacrylate significantly influences the polarity, potential for hydrogen bonding, and steric hindrance of the resulting polymer chains, thereby dictating their macroscopic mechanical properties.
References
- 1. novusls.com [novusls.com]
- 2. designerdata.nl [designerdata.nl]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of the strength of poly(acrylic acid) hydrogels by the incorporation of functionally modified nanocrystalline Cellulose - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00478B [pubs.rsc.org]
- 6. Polymethylmethacrylate (PMMA, Acrylic) :: MakeItFrom.com [makeitfrom.com]
- 7. princeton.edu [princeton.edu]
- 8. PMMA [mit.edu]
- 9. The material properties of bone-particle impregnated PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanically tough and highly stretchable poly(acrylic acid) hydrogel cross-linked by 2D graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. rjpbcs.com [rjpbcs.com]
- 15. papers.iafor.org [papers.iafor.org]
- 16. store.astm.org [store.astm.org]
- 17. zwickroell.com [zwickroell.com]
- 18. industrialphysics.com [industrialphysics.com]
- 19. victortestingmachine.com [victortestingmachine.com]
- 20. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 21. zwickroell.com [zwickroell.com]
- 22. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 23. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 24. Flexural Strength Testing of Plastics [matweb.com]
- 25. boundengineering.com [boundengineering.com]
- 26. sciteq.com [sciteq.com]
- 27. coirubber.com [coirubber.com]
- 28. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 29. infinitalab.com [infinitalab.com]
- 30. zwickroell.com [zwickroell.com]
Safety Operating Guide
Proper Disposal Procedures for 2-Chloroacrylic Acid: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals. Content Type: Essential safety and logistical information for the proper disposal of 2-Chloroacrylic acid, providing procedural, step-by-step guidance.
This document provides critical information for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and environmental compliance. Chemical waste generators are responsible for correctly classifying and managing their waste in accordance with local, regional, and national regulations.[1][2]
Immediate Safety and Handling Precautions
This compound is a corrosive and hazardous chemical that can cause severe skin burns and eye damage.[1][3] It is also harmful if inhaled or swallowed.[2] Therefore, strict safety measures are imperative during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile, neoprene, or butyl), chemical splash goggles, a face shield, and a fully-buttoned lab coat.[1][4]
-
Ventilation: All work with this compound, including solution preparation and disposal, must be conducted in a properly functioning and certified laboratory chemical fume hood to avoid inhalation of vapors.[4][5]
-
Spill Management:
-
Small Spills (up to 5 liters): Absorb with an inert, non-combustible material such as sand, clay, or a commercial clean-up kit.[6][7] Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Large Spills: Evacuate the area immediately. If you are trained and equipped for large spill cleanup, wear a full chemical suit with a self-contained or air-supplied breathing apparatus.[6] Contain the spill and prevent it from entering drains or waterways.[6][8] Notify your institution's Environmental Health & Safety (EH&S) department.
-
-
Incompatible Materials: Keep this compound and its waste away from bases, oxidizing agents, and metals.[1][9] Contact with incompatible materials can cause vigorous reactions, fires, or explosions.[9]
Waste Characterization and Collection
Properly characterizing and collecting this compound waste at the point of generation is the first step in compliant disposal.
-
Hazardous Waste Classification: this compound waste is classified as hazardous due to its corrosive nature.[1] As an acidic organic compound, it must be managed as a hazardous waste.[4][9]
-
Waste Containers: Collect all this compound waste, including contaminated materials, in a designated, compatible container, such as a polyethylene or glass bottle.[4] Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents, including "this compound."
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan. Keep it segregated from incompatible materials.[9]
Disposal Procedures and Options
Disposal of this compound must be handled through your institution's hazardous waste management program. On-site treatment, such as neutralization, should only be performed by trained personnel with specific institutional approval.
Summary of Disposal Options
| Disposal Method | Applicability | Key Procedural Steps & Safety Notes |
| Institutional Hazardous Waste Program | Primary and Recommended Method: For all this compound waste, including pure chemical, solutions, and contaminated labware. | 1. Collect waste in a labeled, compatible container.[4]2. Store in a designated satellite accumulation area.3. Arrange for pickup by your institution's EH&S or a licensed hazardous waste contractor. |
| Incineration | Preferred Final Disposal: Often the method used by hazardous waste disposal facilities for organic acids.[5][6] | This is a high-temperature destruction process managed by a licensed disposal facility. Do not attempt on-site incineration. |
| Neutralization (On-site Treatment) | Limited Applicability: Only for aqueous solutions and with explicit institutional approval and a specific, validated protocol. Never neutralize concentrated acid. [4][10] | 1. Must be performed by trained personnel in a fume hood with appropriate PPE.[11]2. The process is highly exothermic and requires careful, slow addition of a neutralizing agent to a diluted acid solution in an ice bath.[10]3. The final neutralized solution must have a pH between 6.0 and 9.0 and be approved for drain disposal by local regulations.[4][10] |
| Landfill | Not Recommended: Should only be considered as a last resort and requires thorough consultation with and approval from regulatory authorities.[6] | This is not a standard laboratory disposal practice. |
General Protocol for On-Site Neutralization of Dilute Acidic Waste
warning Disclaimer: The following is a general guideline for the neutralization of dilute acidic waste. It is not a validated protocol for this compound . This procedure must be reviewed, approved, and adapted by your institution's Environmental Health & Safety department. Do not attempt without proper training and authorization.Objective: To neutralize a dilute aqueous solution of an acid to a pH suitable for drain disposal, if permitted by local regulations.
Materials:
-
Dilute acidic waste solution (<10% concentration)
-
Ice bath
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate neutralizing agent (e.g., 1 M sodium hydroxide, sodium carbonate, or calcium hydroxide solution)[10]
-
Appropriate PPE (goggles, face shield, lab coat, chemical-resistant gloves)
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Place the beaker containing the dilute acidic waste in a larger container to create an ice bath. Begin stirring the acidic solution.[10]
-
Dilution: If starting with a more concentrated acid, slowly add the acid to cold water to achieve a concentration below 10%. Always add acid to water, never the other way around. [11]
-
Neutralization: Slowly and carefully add the basic neutralizing agent dropwise to the stirring acidic solution.[11] The reaction is exothermic; monitor the temperature and add the base slowly to control it.
-
pH Monitoring: Periodically check the pH of the solution. Continue adding the base until the pH is stable within a neutral range (typically between 6.0 and 9.0, as specified by your local water authority).[10]
-
Disposal: Once the solution is neutralized and has cooled to room temperature, it may be permissible to pour it down the drain, followed by a large volume of water (e.g., 20 parts water to 1 part neutralized solution).[10] Confirm this is allowed by your institution and local regulations.
-
Record Keeping: Document the neutralization procedure, including the type and amount of acid, the neutralizing agent used, and the final pH, in your laboratory records.
Visualized Workflows
Logical Workflow for this compound Disposal
Caption: Decision workflow for proper disposal of this compound waste.
Experimental Workflow for General Acid Neutralization
Caption: General step-by-step workflow for neutralizing dilute acidic waste.
References
- 1. fishersci.com [fishersci.com]
- 2. download.basf.com [download.basf.com]
- 3. 2-Chloro-2-propenoic acid | C3H3ClO2 | CID 11735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Acrylic acid (HSG 104, 1997) [inchem.org]
- 7. This compound(598-79-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. arkema.com [arkema.com]
- 9. nj.gov [nj.gov]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 2-Chloroacrylic acid
This guide provides critical safety and logistical information for the handling and disposal of 2-Chloroacrylic acid, tailored for research and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety.
Chemical Identifier:
-
Name: this compound
-
Synonyms: α-Chloroacrylic acid, 2-Chloroprop-2-enoic acid
-
CAS Number: 598-79-8
Primary Hazards: this compound is a corrosive and toxic substance.[1][2] Contact with skin, eyes, or the respiratory tract can cause severe burns and injury.[3][4] Inhalation or ingestion may be fatal, and the effects of exposure can be delayed.[1] It may also produce toxic and corrosive fumes upon decomposition.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This equipment is mandatory for all personnel involved in its use, storage, and disposal.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A full-face shield must be worn in conjunction with goggles to protect against splashes.[5] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[6] Ensure gloves are rated for handling corrosive materials. Regularly inspect for tears or degradation and replace as needed.[7] |
| Body | Chemical-Resistant Apron or Lab Coat | A lab coat, preferably one made of a chemical-resistant material, should be worn. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. Sleeves should be worn over gloves.[5] |
| Respiratory | Respirator | Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a full-face respirator with an acid gas cartridge or a self-contained breathing apparatus (SCBA) should be used.[1][6] |
| Feet | Closed-Toed Shoes | Sturdy, closed-toed shoes are required in any laboratory setting where chemicals are handled.[7] |
Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for use.
-
Verify that a safety shower and eyewash station are accessible and have been recently tested.
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare a designated waste container for this compound waste.
2. Handling and Use:
-
Conduct all work with this compound inside a chemical fume hood to minimize inhalation exposure.
-
Don appropriate PPE before handling the chemical.
-
When transferring the chemical, do so carefully to avoid splashes.
-
Keep containers of this compound tightly sealed when not in use.
-
Avoid contact with incompatible materials such as bases and oxidizing agents.[3]
3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[1][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb the chemical with an inert material like sand or vermiculite and place it in a designated hazardous waste container.[1] Do not use combustible materials for absorption.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and chemical-resistant container.
-
Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]
Workflow for Handling this compound
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
References
- 1. This compound(598-79-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2-Chloro-2-propenoic acid | C3H3ClO2 | CID 11735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. download.basf.com [download.basf.com]
- 5. Protective apparel [norfalco.com]
- 6. leelinework.com [leelinework.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
